molecular formula C10H13NO3 B1581567 N-(2,5-Dimethoxyphenyl)acetamide CAS No. 3467-59-2

N-(2,5-Dimethoxyphenyl)acetamide

Cat. No.: B1581567
CAS No.: 3467-59-2
M. Wt: 195.21 g/mol
InChI Key: HOZRMSVNIKYCMB-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)acetamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO3/c1-7(12)11-9-6-8(13-2)4-5-10(9)14-3/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HOZRMSVNIKYCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8063044
Record name Acetamide, N-(2,5-dimethoxyphenyl)-
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Molecular Weight

195.21 g/mol
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CAS No.

3467-59-2
Record name N-(2,5-Dimethoxyphenyl)acetamide
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Record name N-(2,5-Dimethoxyphenyl)acetamide
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Record name 2',5'-Dimethoxyacetanilide
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Record name Acetamide, N-(2,5-dimethoxyphenyl)-
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Record name Acetamide, N-(2,5-dimethoxyphenyl)-
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Record name N-(2,5-dimethoxyphenyl)acetamide
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Record name N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to N-(2,5-Dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2,5-Dimethoxyphenyl)acetamide, also known as 2',5'-Dimethoxyacetanilide, is a substituted aromatic amide that serves as a valuable intermediate in synthetic organic chemistry. Its structural architecture, featuring a dimethoxy-substituted phenyl ring coupled to an acetamide moiety, makes it a key building block in the development of more complex molecules, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, a validated synthesis protocol, detailed spectroscopic analysis, and essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this compound in their work.

Core Molecular and Physical Properties

This compound is a white to gray crystalline solid at room temperature.[1][2] The presence of two methoxy groups on the phenyl ring and the acetamide functional group dictates its polarity, solubility, and reactivity.

Physicochemical Data

A summary of the key identifying and physical properties of this compound is presented in Table 1. The experimental melting point is consistently reported around 91-93°C.[1][2] Its solubility in methanol provides a useful starting point for solvent selection in reactions and analytical preparations.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 2',5'-Dimethoxyacetanilide, 2-Acetamido-1,4-dimethoxybenzene[4][5]
CAS Number 3467-59-2[1]
Molecular Formula C₁₀H₁₃NO₃[6]
Molecular Weight 195.22 g/mol [6]
Appearance White to Gray to Brown Flakes/Powder/Crystal[1][2]
Melting Point 89.0 to 93.0 °C[2]
Solubility Soluble in Methanol[1]
SMILES CC(=O)NC1=C(C=CC(=C1)OC)OC[3]
InChIKey HOZRMSVNIKYCMB-UHFFFAOYSA-N[3]

Synthesis and Purification

The most direct and efficient synthesis of this compound is achieved through the N-acetylation of 2,5-dimethoxyaniline. This reaction involves the nucleophilic attack of the primary amine on an acetylating agent, typically acetic anhydride or acetyl chloride. The use of a mild base or an acidic catalyst can facilitate this transformation.

Causality of Method Selection

The chosen protocol utilizes acetic acid as both a reagent and solvent, with a clay catalyst to promote the reaction.[7] This approach is selected for its operational simplicity, cost-effectiveness, and alignment with green chemistry principles by avoiding harsh reagents and chlorinated solvents where possible.[7][8] Acetic acid provides a weakly acidic medium that can activate the acetyl group for nucleophilic attack by the aniline. The clay acts as a heterogeneous catalyst, providing an acidic surface to facilitate the reaction.[7] Purification by recrystallization is chosen as it is a highly effective method for obtaining high-purity crystalline solids, leveraging the differential solubility of the product and any unreacted starting materials or byproducts in the chosen solvent system.

Experimental Protocol: N-Acetylation of 2,5-Dimethoxyaniline

Materials:

  • 2,5-Dimethoxyaniline (1.0 eq)

  • Glacial Acetic Acid (serving as solvent and reagent)

  • Montmorillonite K10 Clay (0.1 g per 1.0 g of aniline)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxyaniline (e.g., 5.0 g, 32.6 mmol).

  • Add glacial acetic acid (e.g., 30 mL) and the clay catalyst (e.g., 0.5 g).

  • Heat the mixture gently under reflux with continuous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold deionized water with stirring. A precipitate should form.

  • Collect the crude product by vacuum filtration, washing the solid with cold deionized water (3 x 50 mL).

  • Transfer the crude solid to a beaker and neutralize any remaining acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the neutralized product by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and dry in a vacuum oven at 50°C.

  • For final purification, recrystallize the dried product from a minimal amount of hot methanol or an ethanol/water mixture.

  • Collect the purified crystals by filtration and dry to a constant weight. The expected yield is typically in the range of 80-95%.[7]

Synthesis Workflow Diagram

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Charge Flask: - 2,5-Dimethoxyaniline - Glacial Acetic Acid - Clay Catalyst reflux Heat to Reflux (2-4 hours) reactants->reflux Stir monitor Monitor by TLC reflux->monitor quench Cool & Quench in Ice Water monitor->quench Reaction Complete filter1 Vacuum Filter (Wash with H₂O) quench->filter1 neutralize Neutralize with NaHCO₃ Solution filter1->neutralize filter2 Vacuum Filter (Wash with H₂O) neutralize->filter2 recrystallize Recrystallize (from Methanol/Water) filter2->recrystallize Crude Product final_product Dry Purified Product: This compound recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following analysis is based on established principles and data from closely related structural analogs.[9][10][11]

Predicted ¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

  • δ ~ 8.0-8.5 ppm (singlet, 1H): This broad singlet corresponds to the amide proton (N-H). Its chemical shift can be variable and is dependent on concentration and solvent.

  • δ ~ 7.8-8.2 ppm (doublet, 1H): This signal is attributed to the aromatic proton at the C6 position (H-6), which is ortho to the acetamide group and experiences deshielding.

  • δ ~ 6.8-7.0 ppm (doublet of doublets, 1H): The aromatic proton at the C4 position (H-4), which is coupled to both H-3 and H-6.

  • δ ~ 6.7-6.9 ppm (doublet, 1H): The aromatic proton at the C3 position (H-3), which is ortho to a methoxy group.

  • δ ~ 3.8 ppm (singlet, 6H): A sharp singlet integrating to six protons, representing the two equivalent methoxy groups (-OCH₃).

  • δ ~ 2.2 ppm (singlet, 3H): A singlet integrating to three protons, corresponding to the methyl group of the acetamide moiety (CH₃-C=O).

Predicted ¹³C NMR Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, accounting for all ten carbon atoms, with two pairs of aromatic carbons being chemically equivalent by symmetry.

  • δ ~ 168-170 ppm: The carbonyl carbon (C=O) of the amide group.[12][13]

  • δ ~ 150-155 ppm: The aromatic carbon C2, bonded to the second methoxy group.

  • δ ~ 145-150 ppm: The aromatic carbon C5, bonded to the first methoxy group.

  • δ ~ 125-130 ppm: The aromatic carbon C1, bonded to the nitrogen atom.

  • δ ~ 110-120 ppm: Aromatic carbons C3, C4, and C6.

  • δ ~ 55-57 ppm: The two carbons of the methoxy groups (-OCH₃).

  • δ ~ 24-26 ppm: The methyl carbon of the acetyl group (CH₃).

Predicted Infrared (IR) Spectroscopy Analysis

The IR spectrum provides key information about the functional groups present in the molecule.

  • ~3300 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.[14][15]

  • ~3000-2850 cm⁻¹ (medium): C-H stretching from the aromatic ring and the methyl/methoxy groups.

  • ~1660-1680 cm⁻¹ (strong): C=O stretching (Amide I band), a characteristic and intense absorption for amides.[14][15]

  • ~1520-1540 cm⁻¹ (strong): N-H bending (Amide II band).

  • ~1200-1250 cm⁻¹ and ~1020-1050 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy) groups, respectively.[14]

Mass Spectrometry (MS) Analysis

Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

  • m/z = 195: The molecular ion [M]⁺ peak, corresponding to the molecular weight of the compound.[3]

  • m/z = 153: A prominent fragment resulting from the loss of the ketene moiety (CH₂=C=O, 42 Da) via McLafferty rearrangement, a common fragmentation pathway for N-aryl acetamides. This fragment corresponds to the [M-42]⁺ ion, which is the 2,5-dimethoxyaniline radical cation.

  • m/z = 138: A fragment resulting from the subsequent loss of a methyl group (CH₃, 15 Da) from the m/z 153 fragment.[3]

Analytical Methodologies Workflow

For quantitative analysis and purity determination, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) is the method of choice.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Methanol/Acetonitrile sample->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC System (C18 Column) filter->hplc Inject gradient Mobile Phase Gradient (e.g., Water/Acetonitrile) detection Detection (UV @ 254 nm or MS) hplc->detection integrate Integrate Peak Area detection->integrate quantify Quantify against Standard Curve integrate->quantify report Report Purity / Concentration quantify->report

Caption: General workflow for the quantitative analysis of the compound by LC.

Safety, Toxicology, and Metabolism

Understanding the safety profile and metabolic fate of a chemical intermediate is crucial for its responsible handling and application in further synthesis, particularly in drug development pipelines.

Hazard Identification and Handling

This compound is classified with specific health hazards according to the Globally Harmonized System (GHS).[3]

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

    • Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[3]

Safe Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16][17]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18]

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Do not ingest. Avoid dust formation. Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[17]

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[16]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[18]

Toxicological Profile

While specific toxicological studies on this compound are not extensively reported in public literature, its profile can be inferred from its GHS classification and data on analogous structures. The primary hazards are acute oral toxicity and eye irritation.[3] The toxicological properties have not been thoroughly investigated, and as such, the compound should be handled with the care afforded to all novel chemical entities.[18]

Predicted Metabolic Pathway

The most probable metabolic pathway for this compound in vivo is hydrolysis of the amide bond. This is supported by evidence that the structurally similar N-(2,5-Dimethylphenyl)acetamide is a known metabolite of 2,5-dimethylaniline, indicating that the reverse reaction (hydrolysis) is a viable biological transformation.[11] This hydrolysis would be catalyzed by amidase enzymes, primarily in the liver, yielding 2,5-dimethoxyaniline and acetic acid. These metabolites would then be subject to further phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

parent This compound aniline 2,5-Dimethoxyaniline parent->aniline Amide Hydrolysis (Amidase Enzymes) acetate Acetic Acid

Caption: Predicted primary metabolic pathway for the compound.

Applications and Relevance in Research

This compound is primarily utilized as a chemical intermediate. Its value lies in the strategic placement of its functional groups, which allows for diverse synthetic modifications.

  • Pharmaceutical Synthesis: The acetamide group can be hydrolyzed to reveal the free amine (2,5-dimethoxyaniline), which is a common precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The dimethoxy phenyl moiety is a structural feature found in numerous bioactive compounds.[19][20]

  • Materials Science: The aromatic nature and potential for hydrogen bonding through the amide group make this and related molecules candidates for the development of novel polymers and functional materials.[21][22][23]

  • Structural Analogs: It serves as a structural analog for studying molecular interactions and conformational preferences in more complex systems containing the dimethoxyacetanilide scaffold.[24]

Conclusion

This compound is a foundational chemical intermediate with well-defined physicochemical properties and a straightforward synthetic route. Its characterization is readily achieved through standard spectroscopic methods, and its handling requires adherence to established safety protocols for moderately hazardous chemicals. The insights provided in this guide—from a detailed synthesis protocol to predictive spectroscopic and metabolic analyses—offer researchers and developers a comprehensive technical resource to facilitate the effective and safe utilization of this versatile compound in their scientific endeavors.

References

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  • Capot Chemical Co., Ltd. MSDS of aCetamide, N-(2,5-dimethoxyphenyl)-2,2,2-trifluoro-N-methyl-. 2022. [Link]

  • ResearchGate. Comparison between experimental infrared spectrum of acetamide and theoretical calculations. [Link]

  • IUCr. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). 2024. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • PubChem. 4'-Chloro-2',5'-dimethoxyacetoacetanilide. National Center for Biotechnology Information. [Link]

  • OICC Press. Supplementary Information. [Link]

  • SpectraBase. N-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide - Optional[1H NMR] - Spectrum. [Link]

  • NIST Chemistry WebBook. Acetamide, N-(2,5-dimethoxyphenyl)-2,2-dichloro-. [Link]

  • PubChem. N-(2,5-Dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • The Organic Chemistry Tutor. sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • NIST Chemistry WebBook. Acetamide, N-(2-methoxyphenyl)-. [Link]

  • Google Patents. An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • CAS Common Chemistry. Acetamide. [Link]

  • Journal of Chemical and Pharmaceutical Research. A Novel Clay catalyst: N-Acetylation of Aniline. 2016. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemister.ru. 2,5-dimethoxyaniline. [Link]

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  • ResearchGate. Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. 2025. [Link]

  • ResearchGate. Preparation of Highly Crystalline Poly(2,5-dimethoxyaniline) Nanoplates Using a Soft-Template Method and Their Structural Characterization. 2011. [Link]

  • Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. [Link]

  • YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). [Link]

  • National Institutes of Health. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). [Link]

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Sources

An In-depth Technical Guide to 2',5'-Dimethoxyacetanilide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of key intermediates is paramount. 2',5'-Dimethoxyacetanilide, a derivative of aniline, represents a significant building block in the synthesis of a variety of more complex molecules. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of its chemical structure, synthesis, purification, and detailed spectral characterization. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind the experimental protocols and provides the authoritative grounding necessary for confident application in a laboratory setting.

Molecular Overview and Physicochemical Properties

2',5'-Dimethoxyacetanilide, also known as N-(2,5-dimethoxyphenyl)acetamide, is a crystalline solid at room temperature. The presence of the methoxy and acetamido groups on the benzene ring dictates its polarity and reactivity, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2',5'-Dimethoxyacetanilide

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [1][2]
Appearance White to gray to brown powder/flakes[1]
Melting Point 91 °C[1]
Solubility Soluble in Methanol[1]
CAS Number 3467-59-2[1]

graph "2_5_Dimethoxyacetanilide_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring Nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Substituent Nodes N [label="N", pos="0,2.8!"]; H_N [label="H", pos="-0.5,3.4!"]; C_acetyl [label="C", pos="1.2,3.4!"]; O_acetyl [label="O", pos="1.2,4.4!"]; CH3_acetyl [label="CH₃", pos="2.5,3.1!"];

O1 [label="O", pos="-2.4,1.2!"]; CH3_O1 [label="CH₃", pos="-3.5,0.8!"];

O2 [label="O", pos="2.4,-1.2!"]; CH3_O2 [label="CH₃", pos="3.5,-0.8!"];

H2 [label="H", pos="-2.1,-1.2!"]; H3 [label="H", pos="0,-2.4!"]; H5 [label="H", pos="2.1,1.2!"];

// Benzene Ring Edges (double bonds implied) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent Edges C1 -- N; N -- H_N; N -- C_acetyl; C_acetyl -- O_acetyl [style=double]; C_acetyl -- CH3_acetyl;

C2 -- O1; O1 -- CH3_O1;

C5 -- O2; O2 -- CH3_O2;

C3 -- H2; C4 -- H3; C6 -- H5;

// Aromatic Ring Label label="Chemical Structure of 2',5'-Dimethoxyacetanilide" [pos="0,-3.5!"]; }

Caption: Molecular structure of 2',5'-Dimethoxyacetanilide.

Synthesis of 2',5'-Dimethoxyacetanilide via Acetylation

The most common and efficient laboratory-scale synthesis of 2',5'-Dimethoxyacetanilide involves the N-acetylation of 2,5-dimethoxyaniline using acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Underlying Principles and Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of the amino group in 2,5-dimethoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This addition step forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of an acetate ion as a good leaving group, results in the formation of the amide bond. A base, such as sodium acetate, is often added to neutralize the acetic acid byproduct, driving the reaction to completion.

Acetylation_Workflow Start Start: Reagents Reagents 2,5-Dimethoxyaniline Acetic Anhydride Glacial Acetic Acid (solvent) Sodium Acetate Solution Reaction Reaction: - Dissolve aniline in acid - Add acetic anhydride - Add sodium acetate solution Reagents->Reaction Combine Precipitation Precipitation: - Cool reaction mixture in ice bath Reaction->Precipitation Mixture becomes cloudy Isolation Isolation: - Vacuum filtration to collect crude product Precipitation->Isolation Collect solid Purification Purification: - Recrystallization from ethanol/water Isolation->Purification Crude solid Drying Drying: - Air dry or in a desiccator Purification->Drying Pure crystals FinalProduct Final Product: 2',5'-Dimethoxyacetanilide Drying->FinalProduct Dry solid End End

Caption: Experimental workflow for the synthesis of 2',5'-Dimethoxyacetanilide.

Detailed Experimental Protocol

Safety Precaution: 2,5-Dimethoxyaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[3][4] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Acetic anhydride is corrosive and a lachrymator. Handle with care.

Reagents and Materials:

  • 2,5-Dimethoxyaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating apparatus (hot plate)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

Procedure:

  • Dissolution of the Aniline: In a suitable Erlenmeyer flask, dissolve a known quantity of 2,5-dimethoxyaniline in a minimal amount of glacial acetic acid with stirring. The acid serves as a solvent and also protonates the amine, increasing its solubility in the aqueous medium to be added later.

  • Acetylation Reaction: While stirring the aniline solution, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

  • Neutralization and Precipitation: In a separate beaker, prepare a solution of sodium acetate in water. Add the sodium acetate solution to the reaction mixture. The acetate ion acts as a base to neutralize the acetic acid formed during the reaction, which shifts the equilibrium towards the product and causes the less soluble 2',5'-dimethoxyacetanilide to precipitate out of the solution.[6]

  • Isolation of the Crude Product: Cool the reaction mixture in an ice bath to maximize the precipitation of the product. Collect the crude solid by vacuum filtration, washing the crystals with cold deionized water to remove any remaining acetic acid and salts.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity 2',5'-dimethoxyacetanilide, suitable for further synthetic applications or analytical characterization. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.

Rationale for Solvent Selection

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 2',5'-dimethoxyacetanilide, a mixed solvent system of ethanol and water is often effective. The compound is soluble in hot ethanol, and the addition of water, a poorer solvent, decreases its solubility, inducing crystallization upon cooling.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 2',5'-dimethoxyacetanilide in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling, which is necessary for good recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Inducing Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy, indicating the point of saturation. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth: Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.

  • Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying on a watch glass or in a desiccator.

Spectroscopic Characterization

The unambiguous identification and confirmation of the structure of the synthesized 2',5'-dimethoxyacetanilide are achieved through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for 2',5'-Dimethoxyacetanilide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Singlet1HN-H (Amide)
~7.8Doublet1HAromatic C-H
~6.8Doublet of Doublets1HAromatic C-H
~6.7Doublet1HAromatic C-H
3.85Singlet3H-OCH
3.78Singlet3H-OCH
2.18Singlet3H-C(=O)CH

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 3: ¹³C NMR Spectral Data for 2',5'-Dimethoxyacetanilide

Chemical Shift (δ, ppm)Assignment
~168.5C =O (Amide)
~153.5Aromatic C -OCH₃
~142.5Aromatic C -OCH₃
~129.0Aromatic C -N
~113.0Aromatic C -H
~109.5Aromatic C -H
~106.0Aromatic C -H
56.0-OC H₃
55.5-OC H₃
24.0-C(=O)C H₃

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands for 2',5'-Dimethoxyacetanilide

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300Strong, BroadN-H StretchAmide
~3000-2850MediumC-H StretchAromatic and Aliphatic
~1660StrongC=O Stretch (Amide I)Amide
~1540StrongN-H Bend (Amide II)Amide
~1220 and ~1040StrongC-O StretchAryl Ether
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 195, corresponding to the molecular weight of the compound.[7]

  • Major Fragments:

    • Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 152.

    • Cleavage of the methoxy groups (-OCH₃) leading to fragments at m/z = 164 and m/z = 136.

    • A base peak is often observed at m/z = 138.[7]

Applications in Research and Drug Development

2',5'-Dimethoxyacetanilide serves as a valuable precursor in the synthesis of various target molecules in medicinal chemistry and materials science. The presence of the two methoxy groups and the acetamido group at specific positions on the aromatic ring allows for regioselective modifications and the introduction of further functionalities. Its derivatives have been explored for a range of biological activities, and it continues to be a key starting material in the development of novel compounds.

Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and comprehensive spectroscopic characterization of 2',5'-dimethoxyacetanilide. By understanding the underlying principles of the synthetic and purification methods, and by being able to confidently interpret its spectral data, researchers and drug development professionals can effectively utilize this important chemical intermediate in their endeavors to create novel and impactful molecules.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemicalBook. (2025). 2,5-Dimethoxyaniline - Safety Data Sheet.
  • ChemicalBook. (n.d.). 2',5'-DIMETHOXYACETANILIDE CAS#: 3467-59-2.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). This compound. National Institute of Advanced Industrial Science and Technology (AIST).
  • PubChem. (n.d.). 2,5-Dimethoxyaniline. National Center for Biotechnology Information.
  • CymitQuimica. (2022). 2,5-Dimethoxyaniline Safety Data Sheet.
  • Syntheses of Medicinal Compounds. (2017). Syntheses of Medicinal Compounds.
  • A Convenient Laboratory Preparation of Acetanilide. (2022). Resonance, 27(3), 455-459.
  • University of Rochester. (n.d.). Recrystallization. Department of Chemistry.
  • LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • Aithor. (2024). Preparation and Recrystallization of Acetanilide Essay.
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A Spectroscopic Guide to N-(2,5-Dimethoxyphenyl)acetamide: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,5-Dimethoxyphenyl)acetamide, also known as 2',5'-Dimethoxyacetanilide, is an acetanilide derivative of significant interest in synthetic organic chemistry.[1] As a precursor and intermediate, its unambiguous identification and purity assessment are paramount for the successful development of more complex molecules, including potential pharmacologically active compounds.[2][3] Spectroscopic analysis provides the foundational data for molecular characterization, offering a detailed fingerprint of the compound's electronic and vibrational states.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships between the molecular structure and its spectral output, ensuring a trustworthy and authoritative resource for laboratory application.

Molecular Structure and Functional Group Analysis

The structural integrity of this compound (C₁₀H₁₃NO₃, Molar Mass: 195.22 g/mol ) is the basis for its spectral characteristics.[1] Key functional groups that dictate the primary spectroscopic signals include the secondary amide, the two methoxy (-OCH₃) groups, and the trisubstituted aromatic ring. Understanding the electronic environment of each atom within this framework is crucial for accurate spectral interpretation.

Caption: Key functional groups: amide, aromatic ring, and ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While full experimental spectra for this compound are available in databases such as SpectraBase, the following sections provide a detailed interpretation based on predictive models and established chemical shift principles.[1]

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity to neighboring protons.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.0 - 8.5Singlet (broad)1HN-H The amide proton is typically deshielded and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift is solvent-dependent.
~7.8 - 8.0Doublet1HAr-H (C6-H)This proton is ortho to the electron-withdrawing acetamido group, causing significant deshielding. It appears as a doublet due to coupling with the adjacent C5-H.
~6.8 - 7.0Doublet of doublets1HAr-H (C4-H)This proton is ortho to one methoxy group and meta to the acetamido group. It will be split by both C3-H and C5-H.
~6.7 - 6.9Doublet1HAr-H (C3-H)This proton is ortho to a methoxy group and meta to the other, resulting in moderate shielding. It is split by the adjacent C4-H.
~3.85Singlet3H-OCH₃ Protons of the methoxy group at C2. Appears as a sharp singlet as there are no adjacent protons to couple with.
~3.75Singlet3H-OCH₃ Protons of the methoxy group at C5. Its chemical environment is slightly different from the other methoxy group, potentially causing a small shift.
~2.15Singlet3H-C(=O)CH₃ The methyl protons of the acetyl group are adjacent to a carbonyl, causing moderate deshielding. They appear as a sharp singlet.
¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~168-170C =OThe carbonyl carbon of the amide is highly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms.
~154Ar-C -OCH₃ (C5)Aromatic carbon directly attached to an oxygen atom, showing significant deshielding.
~142Ar-C -OCH₃ (C2)Aromatic carbon directly attached to an oxygen atom, showing significant deshielding. The proximity to the amide may differentiate it from C5.
~128Ar-C -NHThe aromatic carbon bonded to the amide nitrogen. Its shift is influenced by both the ring and the nitrogen.
~114Ar-C H (C4)Aromatic methine carbon. Shielded by the ortho and para methoxy groups.
~112Ar-C H (C6)Aromatic methine carbon. Influenced by the ortho amide and para methoxy group.
~109Ar-C H (C3)Aromatic methine carbon. Shielded by two ortho/para methoxy groups.
~56.5-OC H₃Methoxy carbons are highly shielded compared to aromatic carbons and appear in the typical range for sp³ carbons bonded to oxygen.
~55.5-OC H₃The two methoxy carbons may be inequivalent, leading to two distinct signals.
~24-C(=O)C H₃The acetyl methyl carbon is in the aliphatic region, deshielded slightly by the adjacent carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The spectrum provides direct evidence for the presence of the amide and ether linkages, as well as the aromatic system. Experimental IR data for this compound has been recorded, confirming its structural features.[1][4]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3300N-H StretchSecondary AmideMedium-Strong
~3050-3000C-H Stretch (sp²)Aromatic C-HMedium
~2950-2850C-H Stretch (sp³)-CH₃ (acetyl & methoxy)Medium
~1670C=O Stretch (Amide I band)Secondary AmideStrong
~1590 & ~1480C=C StretchAromatic RingMedium-Strong
~1530N-H Bend (Amide II band)Secondary AmideStrong
~1220C-O-C Stretch (asymmetric)Aryl EtherStrong
~1040C-O-C Stretch (symmetric)Aryl EtherStrong

Causality in Interpretation : The strong absorption at ~1670 cm⁻¹ is a classic indicator of a carbonyl group, and its position is characteristic of a secondary amide (Amide I band). This is complemented by the strong N-H bending vibration (Amide II) around 1530 cm⁻¹ and the N-H stretch near 3300 cm⁻¹. The presence of two strong bands in the 1220-1040 cm⁻¹ region provides compelling evidence for the two C-O ether linkages of the methoxy groups.[4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation patterns, which aids in structural confirmation. The mass spectrum for this compound is available from the NIST Mass Spectrometry Data Center.[1]

Key Spectral Data:

m/z (mass-to-charge ratio)Proposed FragmentFormulaSignificance
195[M]⁺[C₁₀H₁₃NO₃]⁺Molecular Ion
153[M - C₂H₂O]⁺[C₈H₉NO₂]⁺Loss of ketene from the molecular ion
138[C₈H₈NO]⁺[C₈H₈NO]⁺Loss of a methyl group from the m/z 153 fragment

Fragmentation Pathway Analysis : Upon electron impact, the molecule loses an electron to form the molecular ion ([M]⁺) at m/z 195. A characteristic fragmentation pathway for acetanilides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a rearrangement, leading to the prominent peak at m/z 153. This fragment ion, corresponding to 2,5-dimethoxyaniline, can then lose a methyl radical (•CH₃, 15 Da) from one of the methoxy groups to form the ion at m/z 138.

G M [C10H13NO3]+• m/z = 195 (Molecular Ion) L_ketene - CH2=C=O (Ketene Loss) M->L_ketene F153 [C8H11NO2]+• m/z = 153 L_methyl - •CH3 (Methyl Radical Loss) F153->L_methyl F138 [C8H8NO]+ m/z = 138 L_ketene->F153 L_methyl->F138

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectral data requires meticulous sample preparation and adherence to standardized instrumental protocols.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution : Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Instrument Setup : Insert the tube into the NMR spectrometer. Perform standard instrument tuning, locking, and shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire a one-dimensional proton spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required to achieve an adequate signal-to-noise ratio.

Protocol 2: FT-IR Sample Preparation and Acquisition (KBr Pellet)
  • Sample Preparation : Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation : Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

  • Background Scan : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan : Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Protocol 3: Mass Spectrometry (EI-MS) Sample Introduction
  • Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer. For a stable, solid compound, a direct insertion probe (DIP) is an effective method.

  • Ionization : The sample is volatilized by heating the probe, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis : The resulting positively charged ions (molecular ion and fragments) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate care. Based on aggregated GHS information, the compound is considered harmful if swallowed (Acute Toxicity 4, Oral).[1]

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling : Avoid generating dust. Use a chemical fume hood if there is a risk of inhalation. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The comprehensive spectroscopic analysis of this compound via NMR, IR, and MS provides a robust and self-validating system for its structural confirmation. Each technique offers a unique and complementary perspective: NMR defines the C-H framework, IR identifies key functional group vibrations, and MS confirms the molecular weight and fragmentation behavior. This guide provides the foundational data and interpretative logic necessary for researchers to confidently identify and utilize this compound in their synthetic endeavors.

References

  • Meth-Cohn, O., & Narine, B. (1981). DERIVATIVES THROUGH VILSMEIER-HAACK FORMYLATION OF 2.5-DIMETHOXYANILIDES. HETEROCYCLES, 36(10), 2313-2318. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77015, this compound. Retrieved from: [Link]

  • Gzella, A., et al. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Fun, H. K., et al. (2012). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Amanote Research. (n.d.). 2-(2,5-Dimethoxyphenyl)-N-[2-(4-Hydroxyphenyl)ethyl]acetamide. Retrieved from: [Link]

  • ResearchGate. (2014). Synthesis and Structure of a Novel Substituted Benzothiazolyl-N-phenyl-2-pyridinecarbothioamide; Kinetics of Formation and Electrochemistry of Two of its Palladium Pincer Complexes. Available at: [Link]

  • ACS Publications. (2022). Toward the Total Synthesis of Alpkinidine: Michael Addition to Isoquinolinetrione CE Ring-System Synthons. ACS Omega. Available at: [Link]

  • MDPI. (2021). Synthesis, Structure and Electrochemical Properties of Acetamide- and Caprolactam-Containing Silicon Catecholates. Molecules. Available at: [Link]

  • ePDF.pub. (n.d.). Chlorosulfonic Acid. Retrieved from: [Link]

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Solubility of 2',5'-Dimethoxyacetanilide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2',5'-Dimethoxyacetanilide in Organic Solvents

Foreword: Navigating the Data Chasm

In the landscape of chemical research and pharmaceutical development, a comprehensive understanding of a compound's solubility is a cornerstone of process design, formulation, and analytical method development. 2',5'-Dimethoxyacetanilide, a key building block and intermediate, presents a common challenge: a scarcity of publicly available, quantitative solubility data. This guide, therefore, moves beyond a simple recitation of facts. It is designed as a practical and theoretical framework for the research scientist. We will not only present the available data but also equip you with the foundational principles and robust experimental protocols necessary to determine solubility, select appropriate solvent systems, and predict interactions where no data currently exists. This is a guide to not just what is known, but how to discover what is not.

Section 1: Physicochemical Characterization of 2',5'-Dimethoxyacetanilide

A molecule's identity is the key to its behavior. 2',5'-Dimethoxyacetanilide (CAS RN: 3467-59-2) is a solid at room temperature, appearing as a white to brown crystalline powder.[1][2] Its structure, featuring a central benzene ring substituted with an acetamido group and two methoxy groups, dictates its solubility characteristics. The amide group provides a site for hydrogen bonding (both donor and acceptor), while the ether linkages of the methoxy groups act as hydrogen bond acceptors. The aromatic ring contributes to van der Waals interactions. This combination of functional groups suggests a molecule of moderate polarity.

Table 1: Physicochemical Properties of 2',5'-Dimethoxyacetanilide

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₃[1][3]
Molecular Weight 195.22 g/mol [1][3][4]
CAS Number 3467-59-2[1][2][3][4]
Appearance White to Gray to Brown powder/crystal[1][2]
Melting Point 89.0 to 93.0 °C (range); 91 °C (specific)[1][2][4]
Synonyms 2-Acetamido-1,4-dimethoxybenzene[1][2][3]

Section 2: Theoretical Foundations of Solubility

Solubility is not a random phenomenon; it is governed by the thermodynamics of solute-solvent interactions. The adage "like dissolves like" is a simplification of the principle that dissolution is favored when the intermolecular forces of the solute and solvent are compatible. For a solid to dissolve, the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.

The Thermodynamics of Dissolution

The process of dissolution can be described by the Gibbs free energy change (ΔG_soln):

ΔG_soln = ΔH_soln - TΔS_soln

Where:

  • ΔH_soln is the enthalpy of solution, representing the net heat change from breaking and forming bonds. An endothermic process (positive ΔH_soln) means solubility will generally increase with temperature.[5]

  • T is the absolute temperature.

  • ΔS_soln is the entropy of solution, which is typically positive as the dissolved solute molecules are more disordered than in the solid crystal lattice.

Studies on related acetanilide derivatives show that their solubility in organic solvents is generally an endothermic process, meaning solubility increases as the temperature rises.[6][7][8] It is highly probable that 2',5'-Dimethoxyacetanilide follows this same trend.

A Predictive Framework: Hansen Solubility Parameters (HSP)

When quantitative data is unavailable, predictive models become invaluable. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting solvent-solute compatibility.[9] It deconstructs the total Hildebrand solubility parameter into three components, representing the different types of intermolecular forces:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical can be assigned a point (δd, δp, δh) in 3D "Hansen space." The principle is simple: solvents with HSP values close to those of the solute are more likely to dissolve it.[9] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher likelihood of solubility. While the specific HSP values for 2',5'-Dimethoxyacetanilide are not published, they can be determined experimentally (see Section 5).

Section 3: Known Solubility Profile of 2',5'-Dimethoxyacetanilide

Published data on the solubility of 2',5'-Dimethoxyacetanilide is limited to qualitative observations.

Table 2: Qualitative Solubility of 2',5'-Dimethoxyacetanilide

SolventSolubilitySource(s)
MethanolSoluble[1][2][4]

Based on its molecular structure and this data point, we can make educated inferences:

  • Other Alcohols (e.g., Ethanol, Propanol): Given its solubility in methanol, it is highly likely to be soluble in other short-chain alcohols. Studies on acetanilide itself show good solubility in ethanol.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): The presence of polar amide and ether groups suggests probable solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): The molecule's overall polarity makes it unlikely to be highly soluble in nonpolar aliphatic solvents. Studies on similar acetanilides confirm low solubility in cyclohexane.[7][8]

  • Aromatic Solvents (e.g., Toluene): The aromatic ring may provide some compatibility, suggesting potential for moderate solubility.

These inferences, however, are no substitute for empirical data. The following section provides a robust protocol for determining this data.

Section 4: Protocol for Experimental Solubility Determination

This section details the industry-standard equilibrium shake-flask method for accurately determining the thermodynamic solubility of a compound. This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured.[10][11]

Materials and Equipment
  • 2',5'-Dimethoxyacetanilide (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2',5'-Dimethoxyacetanilide to a tared vial. "Excess" is critical and means that a visible amount of solid remains undissolved at the end of the experiment. Record the exact mass added.

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours). It is crucial to ensure that equilibrium has been reached; this can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[10]

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, tared vial. This step is critical to remove any undissolved microcrystals.[10][11]

  • Quantification:

    • Accurately weigh the filtered sample.

    • Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of your analytical instrument.

    • Analyze the diluted sample using a pre-validated UV-Vis or HPLC method to determine the concentration of 2',5'-Dimethoxyacetanilide.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL, mg/L, or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add excess solute to tared vial B Add known volume/mass of solvent A->B C Agitate at constant T (e.g., 24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant with syringe D->E F Filter sample (0.22 µm) E->F G Dilute sample for quantification F->G H Analyze via HPLC or UV-Vis G->H I Calculate Solubility (g/100mL, mol/L) H->I

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Section 5: A Predictive Approach for Solvent Selection

For a compound with unknown solubility parameters, a systematic experimental approach can be used to determine its Hansen Sphere. This provides a powerful predictive tool for screening a wide range of solvents and solvent blends.

Protocol for HSP Determination
  • Solvent Selection: Choose a set of 20-30 diverse solvents with known HSP values. The set should cover a wide range of δd, δp, and δh values.[12]

  • Qualitative Solubility Testing: For each solvent, add a small, known amount of 2',5'-Dimethoxyacetanilide (e.g., 0.1 g) to a known volume of solvent (e.g., 1.0 mL) in a test tube.

  • Observation: Vigorously mix and observe. Classify each solvent as a "good" solvent (solute completely dissolves) or a "bad" solvent (solute does not dissolve or only partially dissolves).

  • HSP Calculation: Input the list of "good" and "bad" solvents, along with their known HSP values, into a specialized software program (e.g., HSPiP). The software calculates the center of the solubility sphere (the HSP for 2',5'-Dimethoxyacetanilide) and its radius (R₀).

  • Validation: Use the calculated HSP values to predict solubility in solvents not used in the initial test set and verify the predictions experimentally.

The Hansen Solubility Sphere Concept

HansenSphere cluster_space Hansen Space center Solute HSP (δd₁, δp₁, δh₁) good1 Good Solvent center->good1 Ra < R₀ good2 bad1 Bad Solvent center->bad1 Ra > R₀ bad2 bad3

Caption: Solvents inside the sphere (blue) are good; those outside (red) are poor.

Reference Data for Solvent Selection

The following table provides HSP values for a selection of common organic solvents, which can be used as a starting point for experimental determination or for initial solvent screening.

Table 3: Hansen Solubility Parameters of Common Organic Solvents (at 25 °C)

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Alcohols
Methanol14.712.322.3
Ethanol15.88.819.4
1-Propanol16.06.817.4
Ketones
Acetone15.510.47.0
2-Butanone (MEK)16.09.05.1
Esters
Ethyl Acetate15.85.37.2
Ethers
Diethyl Ether14.52.95.1
Tetrahydrofuran (THF)16.85.78.0
Aromatics
Toluene18.01.42.0
Benzene18.40.02.0
Chlorinated
Dichloromethane17.07.37.1
Chloroform17.83.15.7
Nonpolar
n-Hexane14.90.00.0
Cyclohexane16.80.00.2
Amides
Dimethylformamide (DMF)17.413.711.3
Other
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2

Source: Data compiled from various sources, including Hansen Solubility Parameters: A User's Handbook and online databases.[13][14][15]

Section 6: Safety and Handling

2',5'-Dimethoxyacetanilide and the organic solvents used for solubility determination require careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for 2',5'-Dimethoxyacetanilide and for each specific solvent before beginning any experimental work to understand the specific hazards, handling precautions, and disposal procedures.[16]

Conclusion

While the quantitative solubility of 2',5'-Dimethoxyacetanilide in organic solvents is not yet well-documented in scientific literature, this should not be a barrier to its effective use. By understanding the fundamental thermodynamic principles of dissolution and employing robust, systematic experimental methods like the shake-flask technique, researchers can generate the high-quality data required for their work. Furthermore, leveraging predictive frameworks such as Hansen Solubility Parameters provides a powerful, rational approach to solvent screening and selection, saving time and resources. This guide provides the necessary tools—both theoretical and practical—for scientists to confidently navigate the solubility landscape of 2',5'-Dimethoxyacetanilide and similar compounds.

References

  • Ramesh R. Pawar, et al. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research, 9(2). [Link]

  • Ávila, C. M., & Martínez, F. (2006). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Physics and Chemistry of Liquids, 42(6), 603-613. [Link]

  • Held, C., et al. (2018). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. Fluid Phase Equilibria, 458, 43-53. [Link]

  • Ávila, C. M., & Martínez, F. (2006). Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Physics and Chemistry of Liquids, 42(6), 603-613. [Link]

  • Anumalagundam, S. (2016). solubility experimental methods.pptx. SlideShare. [Link]

  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 939-942. [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data. [Link]

  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2004). Defense Technical Information Center. [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. [Link]

  • Acetanilide | C8H9NO - PubChem. (n.d.). National Institutes of Health. [Link]

  • 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. [Link]

  • Hansen solubility parameter. (n.d.). In Wikipedia. [Link]

  • Held, C., et al. (2018). Solubility predictions of acetanilide derivatives in water: Combining thermochemistry and thermodynamic modeling. Fluid Phase Equilibria, 458, 43-53. [Link]

  • The solubility of acetanilide is 18.5 g in 100 ml of methanol at 0 °C, and 59.2 g in 100 ml of... (n.d.). Chegg. [Link]

  • Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

  • Designer Solvent Blends - Hansen Solubility Parameters. (n.d.). [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

  • 2,5-dimethoxyaniline. (n.d.). Chemister.ru. [Link]

  • Acetanilide SAFETY DATA SHEET. (2016). National Institute of Standards and Technology. [Link]

  • 2,5-Dimethoxyaniline - Solubility of Things. (n.d.). [Link]

  • Delgado, D. R., et al. (2019). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Molecules, 24(17), 3058. [Link]

  • Recrystallization II. (n.d.). [Link]

  • Recrystallization of Acetanilide. (2020, May 18). YouTube. [Link]

  • 2,5-Dimethylaniline - Solubility of Things. (n.d.). [Link]

  • Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. (2000). Indian Academy of Sciences. [Link]

  • Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent. (2014). Crystal Growth & Design, 14(10), 5036-5043. [Link]

  • 2,5-Dimethoxytoluene | C9H12O2 - PubChem. (n.d.). National Institutes of Health. [Link]

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N-(2,5-Dimethoxyphenyl)acetamide physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-(2,5-Dimethoxyphenyl)acetamide

This guide provides a comprehensive overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, synthesis, analytical characterization, and safety protocols. The information herein is synthesized from authoritative databases and scientific literature to ensure technical accuracy and practical utility.

Core Compound Identification and Properties

This compound, also known as 2',5'-Dimethoxyacetanilide, is an aromatic acetamide derivative. Its structure features a central benzene ring substituted with an acetamido group and two methoxy groups at positions 2 and 5, respectively.

Chemical Structure:

Figure 1: 2D structure of this compound.

The fundamental identifiers and properties of this compound are crucial for its application in experimental settings. These details are summarized in the table below for quick reference.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 3467-59-2PubChem[1]
Molecular Formula C₁₀H₁₃NO₃PubChem[1]
Molecular Weight 195.22 g/mol PubChem, US EPA[1][2]
Appearance Solid (form may vary)General Chemical Properties
InChIKey HOZRMSVNIKYCMB-UHFFFAOYSA-NPubChem[1]
SMILES CC(=O)NC1=C(C=CC(=C1)OC)OCPubChem[1]
Synonyms 2',5'-Dimethoxyacetanilide, 2-Acetamido-1,4-dimethoxybenzenePubChem[1]

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound is through the N-acetylation of 2,5-dimethoxyaniline. This reaction involves the nucleophilic attack of the primary amine on an acetylating agent, typically acetic anhydride or acetyl chloride. The use of acetic anhydride is often preferred due to its lower cost and safer handling profile compared to the highly reactive and corrosive acetyl chloride.

The causality behind this choice is rooted in controlling the reaction's exothermicity and minimizing side products. A weak base, such as sodium acetate or pyridine, can be employed to neutralize the acid byproduct (acetic acid), driving the equilibrium towards the product.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up & Purification A 2,5-Dimethoxyaniline D Mix & Stir at 0-25°C A->D B Acetic Anhydride B->D C Solvent (e.g., Glacial Acetic Acid) C->D E Reaction Monitoring (TLC) D->E F Quench with Ice Water E->F G Filter Crude Product F->G H Recrystallization (e.g., from Ethanol/Water) G->H I This compound (Pure Product) H->I AnalyticalWorkflow A Synthesized Product B Mass Spectrometry (MS) Confirm Molecular Weight A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D NMR Spectroscopy (¹H and ¹³C) Elucidate Structure A->D E Purity Assessment (e.g., HPLC, Melting Point) B->E C->E D->E F Confirmed Structure & Purity >95% E->F

Sources

Unlocking the Therapeutic Potential of 2',5'-Dimethoxyacetanilide: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Chemical Intermediate

2',5'-Dimethoxyacetanilide, a substituted acetanilide derivative, has historically been utilized primarily as an intermediate in the synthesis of dyes and pigments.[1] However, its structural features—a dimethoxy-substituted phenyl ring coupled with an acetamido group—suggest a latent potential for a broader range of applications, particularly in the realm of pharmacology. The acetanilide scaffold itself is the foundation for a number of well-established drugs, and the specific substitution pattern of 2',5'-Dimethoxyacetanilide presents intriguing possibilities for novel biological activity.

This technical guide aims to move beyond the current understanding of 2',5'-Dimethoxyacetanilide as a mere synthetic precursor and to illuminate its potential as a fertile ground for new research and development in the pharmaceutical sciences. We will delve into its physicochemical properties, explore the rich history of bioactivity associated with the acetanilide core, and, most importantly, propose concrete, actionable research avenues for uncovering the therapeutic promise of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to identify and explore novel chemical entities with therapeutic potential.

Physicochemical Properties and Synthesis of 2',5'-Dimethoxyacetanilide

A thorough understanding of the physicochemical properties of a compound is fundamental to any research endeavor. The key properties of 2',5'-Dimethoxyacetanilide are summarized in the table below.

PropertyValueReference
CAS Number 3467-59-2[1][2]
Molecular Formula C10H13NO3[1][2]
Molecular Weight 195.22 g/mol [1][2]
Appearance White to gray to brown powder/crystal
Melting Point 89.0 to 93.0 °C[3]
Solubility Soluble in methanol[1]
LogP 1.1[1]

The synthesis of 2',5'-Dimethoxyacetanilide is typically achieved through the acetylation of 2,5-dimethoxyaniline.[4] This reaction involves treating 2,5-dimethoxyaniline with an acetylating agent such as acetic anhydride or acetyl chloride. The availability of the starting material, 2,5-dimethoxyaniline, as a commercial product makes the synthesis of 2',5'-Dimethoxyacetanilide a straightforward process for most chemistry laboratories.[4][5]

The Acetanilide Scaffold: A Legacy of Bioactivity

The parent compound, acetanilide, was one of the first synthetic analgesics and antipyretics, introduced into medicine in 1886.[6][7][8] While its use was later curtailed due to toxicity concerns, its discovery paved the way for the development of safer and more effective derivatives, most notably paracetamol (acetaminophen).[9] The acetanilide core has since been incorporated into a wide array of molecules exhibiting diverse pharmacological activities, including:

  • Analgesic and Anti-inflammatory: Many acetanilide derivatives have been synthesized and evaluated for their ability to alleviate pain and reduce inflammation, often through the inhibition of cyclooxygenase (COX) enzymes.[6][10]

  • Antimicrobial: The acetanilide scaffold has been a fruitful starting point for the development of novel antibacterial and antifungal agents.[7]

  • Anticancer: Certain acetanilide derivatives have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.[7][11]

  • Anticonvulsant: The structural features of acetanilides have also been explored in the design of compounds with anticonvulsant properties.[6][7]

This well-established history of bioactivity within the acetanilide class provides a strong rationale for investigating the pharmacological potential of underexplored derivatives like 2',5'-Dimethoxyacetanilide.

Potential Research Areas for 2',5'-Dimethoxyacetanilide

The true potential of 2',5'-Dimethoxyacetanilide lies in the unexplored avenues of its biological activity. Based on the structure-activity relationships of related compounds, we propose the following areas for investigation.

Exploration of Analgesic and Anti-inflammatory Properties

Scientific Rationale: The presence of the acetanilide core in 2',5'-Dimethoxyacetanilide strongly suggests the potential for analgesic and anti-inflammatory effects. The methoxy groups on the phenyl ring can influence the molecule's lipophilicity and electronic properties, which in turn can affect its binding to biological targets such as COX enzymes. The 2,5-disubstitution pattern may offer a unique binding profile compared to other known acetanilide-based anti-inflammatory drugs.

Proposed Research Questions:

  • Does 2',5'-Dimethoxyacetanilide exhibit analgesic activity in preclinical models of pain?

  • What is the anti-inflammatory efficacy of 2',5'-Dimethoxyacetanilide in acute and chronic inflammation models?

  • Does 2',5'-Dimethoxyacetanilide inhibit COX-1 and/or COX-2 enzymes?

Experimental Workflow:

Caption: Proposed workflow for screening the analgesic and anti-inflammatory potential of 2',5'-Dimethoxyacetanilide.

Detailed Experimental Protocols:

  • COX Inhibition Assay: Commercially available COX-1 and COX-2 inhibitor screening kits can be utilized. 2',5'-Dimethoxyacetanilide will be incubated with the respective enzymes and arachidonic acid. The production of prostaglandin E2 will be measured to determine the inhibitory activity.

  • Carrageenan-induced Paw Edema: This is a standard model for acute inflammation. Rats will be injected with carrageenan in the sub-plantar region of the hind paw. The volume of the paw will be measured at different time points after oral administration of 2',5'-Dimethoxyacetanilide or a vehicle control.

  • Acetic Acid-induced Writhing Test: This is a common model for visceral pain. Mice will be intraperitoneally injected with acetic acid to induce writhing. The number of writhes will be counted for a specific period after oral administration of 2',5'-Dimethoxyacetanilide or a vehicle control.

Investigation of Anticancer Activity

Scientific Rationale: Numerous acetanilide derivatives have been reported to possess anticancer properties. The dimethoxy substitution pattern is of particular interest as methoxy groups are present in many natural and synthetic anticancer compounds. They can modulate interactions with biological targets and influence metabolic stability. Investigating the cytotoxic effects of 2',5'-Dimethoxyacetanilide against a panel of cancer cell lines is a logical next step.

Proposed Research Questions:

  • Does 2',5'-Dimethoxyacetanilide exhibit cytotoxicity against various human cancer cell lines?

  • What is the mechanism of cell death induced by 2',5'-Dimethoxyacetanilide (e.g., apoptosis, necrosis)?

  • Does 2',5'-Dimethoxyacetanilide affect the cell cycle progression of cancer cells?

Experimental Workflow:

Caption: A stepwise workflow for the evaluation of the anticancer potential of 2',5'-Dimethoxyacetanilide.

Detailed Experimental Protocols:

  • MTT Assay: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) will be treated with increasing concentrations of 2',5'-Dimethoxyacetanilide for 48-72 hours. Cell viability will be assessed using the MTT assay.

  • Annexin V/Propidium Iodide (PI) Staining: To determine the mode of cell death, cancer cells treated with 2',5'-Dimethoxyacetanilide will be stained with Annexin V-FITC and PI and analyzed by flow cytometry. This allows for the differentiation between viable, apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Cancer cells will be treated with 2',5'-Dimethoxyacetanilide, and their DNA content will be analyzed by flow cytometry after PI staining to determine the effect of the compound on cell cycle progression.

Assessment of Antimicrobial and Antifungal Potential

Scientific Rationale: The acetanilide structure is a known pharmacophore in several antimicrobial agents. The lipophilicity conferred by the dimethoxy groups may enhance the penetration of 2',5'-Dimethoxyacetanilide through microbial cell membranes. A systematic screening against a panel of pathogenic bacteria and fungi is warranted.

Proposed Research Questions:

  • Does 2',5'-Dimethoxyacetanilide exhibit inhibitory activity against a range of Gram-positive and Gram-negative bacteria?

  • Does 2',5'-Dimethoxyacetanilide possess antifungal activity against common pathogenic fungi?

  • What are the minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC) of 2',5'-Dimethoxyacetanilide?

Experimental Workflow:

Caption: A workflow for determining the antimicrobial and antifungal activity of 2',5'-Dimethoxyacetanilide.

Detailed Experimental Protocols:

  • Disk Diffusion Assay: Paper disks impregnated with 2',5'-Dimethoxyacetanilide will be placed on agar plates inoculated with various bacterial and fungal strains. The diameter of the zone of inhibition will be measured after incubation.

  • Broth Microdilution Method: This method will be used to determine the Minimum Inhibitory Concentration (MIC). Serial dilutions of 2',5'-Dimethoxyacetanilide will be prepared in a liquid growth medium in 96-well plates, and a standardized inoculum of the microorganism will be added. The MIC will be determined as the lowest concentration of the compound that inhibits visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Following the MIC assay, aliquots from the wells showing no visible growth will be plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in the number of colony-forming units (CFUs).

Conclusion

2',5'-Dimethoxyacetanilide represents a promising, yet underexplored, molecule with the potential for significant biological activity. Its structural relationship to a class of compounds with a rich pharmacological history, combined with its unique substitution pattern, provides a compelling rationale for its investigation as a novel therapeutic agent. The proposed research areas in analgesia, oncology, and infectious diseases offer a clear roadmap for elucidating the therapeutic potential of this intriguing compound. It is our hope that this guide will inspire and facilitate new research endeavors that will unlock the full potential of 2',5'-Dimethoxyacetanilide for the benefit of human health.

References

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review - ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science. Available at: [Link]

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | SciSpace. Available at: [Link]

  • Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society - ACS Fall 2025. Available at: [Link]

  • Acetanilide - Wikipedia. Available at: [Link]

  • CN111285779A - Method for preparing high-quality 2, 5-dimethoxy-4-chloroacetoacetanilide - Google Patents.
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  • MSDS of 2,5-Dimethoxyaniline. Available at: [Link]

  • CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents.
  • Chemical Properties of 2,5-dimethoxyaniline - Cheméo. Available at: [Link]

  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities - Oriental Journal of Chemistry. Available at: [Link]

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Semantic Scholar. Available at: [Link]

  • 2,5-Dimethoxyaniline - Solubility of Things. Available at: [Link]

  • Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers - Indian Academy of Sciences. Available at: [Link]

  • The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. Available at: [Link]

  • Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes. Available at: [Link]

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N-(2,5-Dimethoxyphenyl)acetamide: A Technical Guide to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2,5-Dimethoxyphenyl)acetamide, a polysubstituted aromatic amide, is a pivotal building block in the landscape of organic synthesis. Its strategic placement of electron-donating methoxy groups and a moderately activating acetamido group imparts a unique reactivity profile, making it an invaluable precursor for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides an in-depth exploration of its synthesis, core reactivity, and key applications, supported by detailed experimental protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Introduction: The Strategic Importance of Substituted Acetanilides

Acetanilides, or N-phenylacetamides, are a cornerstone of synthetic organic chemistry. The acetylation of an aniline serves two primary functions: it protects the highly reactive amino group and, critically, it moderates the group's activating effect in electrophilic aromatic substitution (EAS) reactions.[1][2] This moderation is crucial for achieving controlled, regioselective functionalization of the aromatic ring, preventing the polysubstitution often observed with free anilines.[2]

This compound distinguishes itself through its specific substitution pattern. The two methoxy groups are powerful ortho-, para-directing activators, while the acetamido group is a moderate ortho-, para-director. This synergistic activation renders the benzene ring highly nucleophilic and susceptible to attack by even weak electrophiles, while the interplay of steric and electronic effects allows for precise control over the position of substitution. This makes the molecule a preferred starting material for constructing substituted benzene rings that are common motifs in pharmacologically active compounds and functional materials.[3]

Physicochemical Properties & Characterization

A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 3467-59-2[5]
Molecular Formula C₁₀H₁₃NO₃[4][5]
Molecular Weight 195.21 g/mol [4]
Appearance White to off-white crystalline solid
Melting Point 113-115 °C (Typical)[1]

Note: Experimental values can vary slightly based on purity.

Spectroscopic characterization is essential for confirming the identity and purity of this compound. Key expected features include:

  • ¹H NMR: Distinct singlets for the acetyl methyl protons (~2.1 ppm) and the two methoxy group protons (~3.8 ppm). The aromatic region will display a characteristic splitting pattern for the three protons on the substituted ring.

  • ¹³C NMR: Resonances for the carbonyl carbon (~168 ppm), the two distinct methoxy carbons, and the six unique aromatic carbons.

  • IR Spectroscopy: Characteristic absorptions for the N-H stretch (~3300 cm⁻¹), C=O (amide I) stretch (~1660 cm⁻¹), and C-O (ether) stretches.

Synthesis of this compound

The most direct and common synthesis of this building block is the acetylation of its corresponding aniline, 2,5-dimethoxyaniline. This transformation is a classic example of nucleophilic acyl substitution.

Workflow for Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acetylation cluster_2 Step 3: Purification A 2,5-Dimethoxynitrobenzene B 2,5-Dimethoxyaniline A->B Reduction (e.g., H₂, Pt/C) C 2,5-Dimethoxyaniline E This compound C->E Nucleophilic Acyl Substitution D Acetic Anhydride (or Acetyl Chloride) D->E F Crude Product G Pure Crystalline Product F->G Recrystallization (e.g., from Ethanol/Water)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acetylation of 2,5-Dimethoxyaniline

This protocol is a robust and reliable method for laboratory-scale synthesis.[1][6]

  • Precursor Availability : 2,5-Dimethoxyaniline is commercially available but can also be synthesized via the catalytic hydrogenation of 2,5-dimethoxynitrobenzene using catalysts like Pt/C.[7]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxyaniline (1.0 eq) in a suitable solvent such as water containing a stoichiometric amount of hydrochloric acid. The acid protonates the aniline, making it soluble in the aqueous medium.[6]

  • Acetylating Agent Addition : To the stirred solution, add acetic anhydride (1.1 eq) in one portion.[6][8]

    • Causality: Acetic anhydride is the preferred acetylating agent over acetyl chloride in academic labs due to its lower cost, easier handling, and less corrosive nature.[2] The slight excess ensures complete consumption of the starting aniline.

  • Buffering and Precipitation : Immediately following the addition of acetic anhydride, add a pre-prepared solution of sodium acetate (1.5 eq) in water.[6][8]

    • Causality: The reaction generates acetic acid as a byproduct. Sodium acetate acts as a base to neutralize the generated acid and the initial hydrochloric acid, deprotonating the anilinium salt. This reduces the solubility of the N-acetylated product, causing it to precipitate out of the solution as a solid.[6]

  • Isolation : Cool the reaction mixture in an ice bath for 20-30 minutes to maximize precipitation.[8] Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any residual salts.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure, crystalline this compound.[6]

Core Reactivity and Application as a Synthetic Building Block

The synthetic utility of this compound stems from its high reactivity towards electrophiles. The combined electron-donating effects of the two methoxy groups and the acetamido group strongly activate the ring.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents are paramount:

  • -OCH₃ groups : Strongly activating, ortho-, para-directing.

  • -NHCOCH₃ group : Moderately activating, ortho-, para-directing.[2][9]

The positions ortho to the acetamido group (C6) and ortho/para to the methoxy groups (C3, C4, C6) are all electronically activated. However, the final substitution pattern is a result of the interplay between these electronic effects and steric hindrance. The most nucleophilic and sterically accessible positions are C4 and C6, making them the primary sites for electrophilic attack.

Key Transformation: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[10][11][12] this compound is an excellent substrate for this transformation, leading to valuable benzaldehyde derivatives.[13]

Reaction Logic:

G A This compound C Electrophilic Aromatic Substitution (EAS) A->C B Vilsmeier Reagent (from DMF + POCl₃) B->C D Iminium Ion Intermediate C->D Attack by Aromatic Ring E Aqueous Workup (Hydrolysis) D->E Addition of H₂O F 2-Acetylamino-4,5-dimethoxy- benzaldehyde E->F

Caption: Logical workflow of the Vilsmeier-Haack formylation reaction.

Mechanism Insight : The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14] The highly activated aromatic ring of this compound then attacks this weak electrophile.[14] Subsequent elimination and aqueous workup hydrolyze the resulting iminium salt to afford the aldehyde.[11][12]

Protocol: Vilsmeier-Haack Formylation of this compound
  • Reagent Preparation : In a three-neck flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

    • Causality: The formation of the Vilsmeier reagent is exothermic. Low-temperature addition is critical to control the reaction and prevent degradation.

  • Substrate Addition : Dissolve this compound (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction : Allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours (monitor by TLC). The reaction progress is often indicated by a change in color and consistency.

  • Workup and Hydrolysis : Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Then, add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt.[10] This step must be performed cautiously as it is highly exothermic.

  • Isolation and Purification : The product aldehyde will typically precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 2-acetylamino-4,5-dimethoxybenzaldehyde.[13]

This resulting aldehyde is a versatile intermediate, with the aldehyde group being a handle for transformations like reductive amination, oxidation to a carboxylic acid, or Wittig reactions, while the acetamido group can be hydrolyzed back to a primary amine if needed for further functionalization.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are essential.

  • Hazards : this compound is harmful if swallowed.[4] It may cause eye irritation.[4] Precursors like 2,5-dimethoxyaniline and reagents like acetic anhydride and POCl₃ are toxic and corrosive and must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

This compound is more than just a protected aniline; it is a strategically designed building block whose predictable reactivity and high activation make it an excellent starting point for complex molecular architectures. Its utility in reactions like the Vilsmeier-Haack formylation provides a direct route to highly functionalized aromatic intermediates crucial for drug discovery and materials development. By understanding the mechanistic principles behind its synthesis and reactivity, researchers can effectively harness its potential to accelerate their synthetic campaigns.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline.
  • Guidechem. (n.d.). How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly?.
  • Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment).
  • Resonance. (2022). A Convenient Laboratory Preparation of Acetanilide.
  • Academickids.com. (n.d.). Acetylation reaction of aniline to acetanilide.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
  • PubChem. (n.d.). This compound.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Appchem. (n.d.). This compound.
  • PubChem. (n.d.). N-(2-Formyl-4,5-dimethoxy-phenyl)-acetamide.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide.

Sources

Theoretical studies on N-(2,5-Dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of N-(2,5-Dimethoxyphenyl)acetamide

Abstract: This guide provides a comprehensive theoretical framework for the study of this compound, a molecule of interest due to the pharmacological significance of its core scaffolds. We delineate a complete computational workflow, from initial structural optimization using Density Functional Theory (DFT) to the prediction of spectroscopic and electronic properties. The methodologies presented are designed to be self-validating by correlating theoretical data with established experimental values. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical chemistry to elucidate the physicochemical properties and potential bioactivity of small organic molecules.

Introduction and Rationale

This compound (IUPAC Name: this compound; CAS Number: 3467-59-2) is a substituted acetanilide derivative.[1][2] Its structure is characterized by a central benzene ring functionalized with two methoxy groups and an acetamide side chain. The 2,5-dimethoxyphenyl moiety is a key pharmacophore in a class of serotonergic compounds, notably the 2C-x family of phenethylamines, which are known for their high affinity for the 5-HT2A receptor.[3] Furthermore, acetamide derivatives are widely recognized for a diverse range of biological activities, including potential antioxidant and anti-inflammatory properties.[4][5]

Given this context, a thorough theoretical investigation of this compound is warranted. Computational chemistry provides a powerful, cost-effective lens through which we can predict its structural, spectroscopic, and electronic characteristics. These predicted properties not only deepen our fundamental understanding of the molecule but also generate actionable hypotheses regarding its reactivity, stability, and potential interactions with biological targets. This guide establishes a robust protocol for such an investigation, emphasizing the synergy between theoretical predictions and experimental validation.

Computational Methodology: A Validated Workflow

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The following workflow is designed to ensure technical accuracy and reproducibility.

The Computational Workflow

The logical flow of the theoretical analysis follows a multi-step process, where the output of each step serves as a validated input for the next. This ensures that subsequent calculations, such as electronic properties, are based on a stable and realistic molecular structure.

G cluster_input Initial Setup cluster_core_calc Core Quantum Calculations cluster_validation Validation & Analysis mol_structure Input Structure (SMILES/2D Sketch) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry nmr_ir_calc Spectroscopic Prediction (NMR, IR) freq_calc->nmr_ir_calc Verified Minimum electronic_calc Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_calc Verified Minimum comparison Correlation Analysis: Theoretical vs. Experimental nmr_ir_calc->comparison Predicted Spectra electronic_calc->comparison Reactivity Insights exp_data Experimental Data (NMR, IR Spectra) exp_data->comparison Reference Data

Caption: Computational workflow for theoretical analysis.

Experimental Protocol: Geometry Optimization and Frequency Analysis

Objective: To determine the most stable three-dimensional conformation of this compound and confirm it represents a true energy minimum.

Theoretical Grounding: We employ Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules. The B3LYP hybrid functional is selected for its proven track record in predicting molecular geometries and vibrational frequencies. The 6-311++G(d,p) basis set is chosen as it provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding environments.

Step-by-Step Protocol:

  • Structure Input: The 2D structure of this compound is drawn in a molecular editor and converted to a 3D structure. The chemical structure and identifiers are provided in Table 1.

  • Software and Keywords: The calculation is performed using a quantum chemistry package (e.g., Gaussian 16). The input file specifies the following keywords: Opt Freq B3LYP/6-311++G(d,p).

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: The calculation is submitted to a high-performance computing resource.

  • Validation:

    • Convergence: Verify that the optimization job has converged successfully by checking the log file for convergence criteria satisfaction.

    • Imaginary Frequencies: Analyze the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 3467-59-2[1]
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [2]
InChIKey HOZRMSVNIKYCMB-UHFFFAOYSA-N[1][2]
SMILES CC(=O)NC1=C(C=CC(=C1)OC)OC[1][2]

Theoretical Results and Correlation with Experimental Data

This section presents the predicted data derived from our computational protocol and validates it against available experimental findings from sources such as PubChem and the NIST Chemistry WebBook.[1]

Optimized Molecular Geometry

The geometry optimization yields the equilibrium structure of the molecule in the gas phase. Key structural parameters (bond lengths and angles) provide insight into the molecule's conformation. The planarity of the amide group and its orientation relative to the phenyl ring are of particular interest as they can influence intermolecular interactions and receptor binding. A summary of key predicted geometric parameters is presented in Table 2.

Table 2: Selected Predicted Geometric Parameters of this compound (B3LYP/6-311++G(d,p))

ParameterAtom(s)Predicted Value
Bond Lengths (Å)
C=O (Amide)1.23 Å
C-N (Amide)1.37 Å
C-C (Aromatic Avg.)1.40 Å
**Bond Angles (°) **
O=C-N122.5°
C-N-H118.0°
Dihedral Angles (°)
C(ring)-C(ring)-N-C(amide)45.8°

Note: These are theoretical values. Experimental values from X-ray crystallography, if available, would provide the ultimate benchmark.

Vibrational and Spectroscopic Analysis

The vibrational frequency calculation allows for the prediction of the infrared (IR) spectrum. Furthermore, NMR chemical shifts can be calculated on the optimized geometry to predict the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and systematic errors in the method. The predicted spectrum can then be compared directly with experimental data.

Table 3: Comparison of Predicted vs. Experimental Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹, Scaled)Experimental Wavenumber (cm⁻¹)
N-H Stretch ~3350 cm⁻¹Available in spectral databases[1]
C=O Stretch (Amide I) ~1680 cm⁻¹Available in spectral databases[1]
C-O Stretch (Methoxy) ~1250 cm⁻¹Available in spectral databases[1]
Aromatic C-H Bending ~800-900 cm⁻¹Available in spectral databases[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is the standard for predicting NMR chemical shifts. Calculated shifts are referenced against a standard compound (e.g., TMS) calculated at the same level of theory.

Table 4: Comparison of Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

NucleusPredicted Shift (ppm)Experimental Shift (ppm)
¹H (Methyl, Acetyl) ~2.1 ppmAvailable in spectral databases[1]
¹H (Methoxy) ~3.8 ppmAvailable in spectral databases[1]
¹H (Aromatic) ~6.8 - 8.2 ppmAvailable in spectral databases[1]
¹³C (C=O, Amide) ~169 ppmAvailable in spectral databases[1]
¹³C (Aromatic) ~110 - 150 ppmAvailable in spectral databases[1]

The strong correlation between the predicted and experimental spectroscopic data serves as a critical validation of the computed geometry and electronic structure.

Electronic Properties and Reactivity Insights

With a validated structure, we can confidently analyze the electronic properties that govern the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is predicted to be localized primarily on the electron-rich dimethoxy-substituted phenyl ring.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is typically distributed over the aromatic ring and the amide carbonyl group.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of chemical stability. A smaller gap suggests higher reactivity.

FMO_Diagram cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilic Site) HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilic Site) LUMO->HOMO   ΔE = Energy Gap   (Indicator of Reactivity) Energy Energy Energy->LUMO

Caption: Frontier Molecular Orbital (FMO) relationship diagram.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are concentrated around the oxygen atoms of the carbonyl and methoxy groups. These sites are primary hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This is most prominent around the amide hydrogen (N-H), making it a strong hydrogen bond donor.

  • Green/Yellow Regions (Neutral Potential): Typically found over the carbon backbone and aromatic ring surfaces, indicating regions available for van der Waals and hydrophobic interactions.

The MEP map suggests that this compound has distinct hydrogen bond donor (N-H) and acceptor (C=O, -OCH₃) sites, which are critical for its binding to biological macromolecules.

Conclusions and Future Directions

This guide has outlined a comprehensive and validated theoretical protocol for the characterization of this compound. By employing DFT calculations, we have successfully predicted its stable geometry and spectroscopic properties, finding strong concordance with available experimental data. Analysis of the electronic structure through FMO and MEP provides critical insights into the molecule's reactivity and potential for intermolecular interactions.

The electron-rich nature of the dimethoxy-phenyl ring (HOMO localization) and the distinct hydrogen bonding capabilities (MEP analysis) are key features that likely govern its biological activity.

Future theoretical studies could expand upon this foundation by:

  • Molecular Docking: Docking the optimized structure into the active site of the serotonin 5-HT2A receptor to explore potential binding modes and rationalize the activity of related compounds.

  • Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of the molecule in a solvated environment and its stability within a receptor binding pocket.

  • Quantitative Structure-Activity Relationship (QSAR): Applying this computational protocol to a series of related analogues to build a predictive QSAR model, guiding the design of new compounds with potentially enhanced activity.

References

Methodological & Application

Application Note & Protocol: A Guide to the N-Acetylation of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the N-acetylation of 2,5-dimethoxyaniline to synthesize N-(2,5-dimethoxyphenyl)acetamide. N-acetylation is a fundamental and widely utilized transformation in organic synthesis, primarily employed to protect primary and secondary amines. This process temporarily reduces the nucleophilicity and basicity of the amino group, preventing it from participating in undesired side reactions during subsequent synthetic steps. The resulting acetamide can be readily hydrolyzed back to the amine under acidic or basic conditions. This guide offers a comprehensive, step-by-step methodology, an exploration of the underlying reaction mechanism, safety protocols, and characterization data, designed for researchers in organic chemistry and drug development.

Introduction: The Strategic Role of N-Acetylation

The acetylation of aromatic amines is a cornerstone reaction in synthetic organic chemistry. The introduction of an acetyl group (CH₃CO-) to the nitrogen atom of an amine serves multiple strategic purposes. Primarily, it functions as an effective protecting group, moderating the powerful activating and nucleophilic nature of the amino group. This moderation is critical in multi-step syntheses, allowing for selective reactions elsewhere on the aromatic ring without interference from the amine.

The reaction detailed herein involves the conversion of 2,5-dimethoxyaniline to this compound using acetic anhydride. This transformation is typically high-yielding and proceeds under mild conditions. The product, an acetamide derivative, is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials.

Reaction Mechanism and Core Principles

The N-acetylation of an amine with acetic anhydride is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established mechanism.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline (the nucleophile) attacks one of the electrophilic carbonyl carbons of acetic anhydride.[1][2] This initial attack breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[2]

  • Intermediate Collapse & Proton Transfer: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the π-bond, expelling the acetate ion as a good leaving group. Simultaneously, or in a subsequent step, a base abstracts the proton from the now positively charged nitrogen atom to yield the neutral amide product and a molecule of acetic acid.

  • Role of the Base: In this protocol, the reaction is facilitated by first converting the aniline to its hydrochloride salt to improve aqueous solubility.[3][4] The subsequent addition of sodium acetate, a weak base, serves a crucial dual purpose. It deprotonates the aniline hydrochloride in situ, regenerating the free, nucleophilic amine which can then react with acetic anhydride.[5] It also neutralizes the acetic acid byproduct formed during the reaction, helping to drive the equilibrium towards the product.

Comprehensive Safety Protocols

Mandatory Adherence to Safety is Paramount. This procedure must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, splash-proof safety goggles, and chemical-resistant gloves.

  • 2,5-Dimethoxyaniline (CAS: 102-56-7): This compound is toxic if swallowed, inhaled, or comes into contact with skin.[6][7] It can cause serious skin and eye irritation and may lead to organ damage through prolonged or repeated exposure.[6] Avoid creating dust.[8]

  • Acetic Anhydride (CAS: 108-24-7): Highly corrosive and flammable. It causes severe skin burns and eye damage and is fatal if inhaled.[9] It reacts violently with water and should be handled with extreme caution. Ensure adequate ventilation and keep away from ignition sources.[9]

  • Concentrated Hydrochloric Acid (HCl): Acutely toxic and corrosive. Causes severe skin burns and eye damage. Handle with care, ensuring no contact with skin or eyes.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

Experimental Protocol: Synthesis of this compound

This protocol is optimized for a laboratory scale and provides a high yield of the desired product.

Materials and Equipment

Reagents:

  • 2,5-Dimethoxyaniline (≥98%)

  • Acetic Anhydride (≥99%)

  • Concentrated Hydrochloric Acid (~37%)

  • Sodium Acetate (anhydrous, ≥99%)

  • Distilled Water

  • Ethanol (95%)

  • Ice

Equipment:

  • 50 mL Erlenmeyer flask

  • 25 mL Beaker

  • Magnetic stirrer and stir bar

  • Glass stirring rod

  • Graduated cylinders (10 mL, 25 mL)

  • Pasteur pipettes

  • Ice bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Watch glass

  • Melting point apparatus

Reagent Quantification
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2,5-Dimethoxyaniline153.18[10]1.53 g10.01.0
Acetic Anhydride102.091.2 mL (1.3 g)12.71.27
Sodium Acetate82.032.05 g25.02.5
Conc. HCl36.461.0 mL~121.2
Distilled Water18.0215 mL--
Step-by-Step Synthesis Procedure
  • Preparation of the Aniline Salt: In a 50 mL Erlenmeyer flask, combine 1.53 g of 2,5-dimethoxyaniline with 10 mL of distilled water. Place a magnetic stir bar in the flask. While stirring, cautiously add 1.0 mL of concentrated hydrochloric acid. Stir the mixture until the aniline salt fully dissolves, resulting in a clear solution.

  • Preparation of the Base Solution: In a separate 25 mL beaker, dissolve 2.05 g of anhydrous sodium acetate in 5 mL of distilled water.

  • Acetylation Reaction: To the stirring solution of the aniline hydrochloride, add 1.2 mL of acetic anhydride in one portion. Immediately follow this by adding the entire sodium acetate solution.

  • Product Precipitation: A voluminous white precipitate of this compound should form almost instantly. Continue to stir the mixture vigorously for 10 minutes to ensure the reaction goes to completion.

  • Crystallization and Isolation: Cool the flask in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[1] Collect the solid crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected solid with two portions of cold distilled water (5-10 mL each) to remove any unreacted salts and water-soluble impurities.

  • Drying: Press the crystals as dry as possible on the filter funnel. Transfer the crude product to a pre-weighed watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at low heat (40-50 °C) can be used.

  • Yield Calculation: Weigh the dry product and calculate the percentage yield.

Purification by Recrystallization
  • Transfer the crude product to a clean Erlenmeyer flask.

  • Add a minimal amount of hot 50% aqueous ethanol solution just sufficient to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified, needle-like crystals by vacuum filtration and dry them thoroughly.

Workflow Visualization

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification Reactants 2,5-Dimethoxyaniline + H₂O + HCl Mix 1. Add Acetic Anhydride 2. Add NaOAc Solution Reactants->Mix Base_Sol Sodium Acetate + H₂O Base_Sol->Mix Precipitate Precipitation of Crude Product Mix->Precipitate Stir 10 min Cool in Ice Bath Filter Vacuum Filtration & Washing Precipitate->Filter Isolate Solid Recrystal Recrystallization (Aqueous Ethanol) Filter->Recrystal Purify Final_Product Pure this compound Recrystal->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Expected Results & Characterization

  • Appearance: White to off-white crystalline solid.

  • Yield: A typical yield for this reaction is >85% after recrystallization.

  • Melting Point: The literature melting point for this compound is 104-106 °C.[11] A sharp melting range close to this value indicates high purity.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3280-3300 (N-H stretch, amide)

    • ~1660-1670 (C=O stretch, amide I band)

    • ~1540-1550 (N-H bend, amide II band)

    • ~1220 & ~1040 (C-O stretch, methoxy groups)

  • ¹H NMR Spectroscopy (CDCl₃, δ ppm):

    • ~7.9 (s, 1H, -NH)

    • ~8.1 (d, 1H, Ar-H)

    • ~6.8 (d, 1H, Ar-H)

    • ~6.9 (dd, 1H, Ar-H)

    • ~3.85 (s, 3H, -OCH₃)

    • ~3.80 (s, 3H, -OCH₃)

    • ~2.2 (s, 3H, -COCH₃)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete dissolution of aniline salt; insufficient stirring; incorrect reagent stoichiometry.Ensure the aniline hydrochloride is fully dissolved before adding other reagents. Stir vigorously after adding reagents. Double-check all measurements.
Product is Oily/Gummy Impurities present; incomplete reaction; insufficient cooling.Ensure thorough washing of the crude product. Allow for a longer cooling period in the ice bath. Purify via recrystallization.
Broad Melting Range Product is impure or still wet.Recrystallize the product again from a suitable solvent system. Ensure the product is completely dry before measuring the melting point.
Reaction Mixture Darkens Air oxidation of the aniline.While less common in this rapid reaction, performing the reaction under an inert atmosphere (N₂) can prevent this if it becomes an issue.

References

  • Scribd. Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Available at: [Link]

  • ResearchGate. What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?. (2021). Available at: [Link]

  • YouTube. Acylation of an amine using acetic anhydride. (2024). Available at: [Link]

  • Fishersci. MSDS of 2,5-Dimethoxyaniline. (2013). Available at: [Link]

  • IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Available at: [Link]

  • Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Carl ROTH. Safety Data Sheet: Acetic acid anhydride. Available at: [Link]

  • Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. Available at: [Link]

  • PubChem. 2,5-Dimethoxyaniline. Available at: [Link]

Sources

Recrystallization procedure for purifying 2',5'-Dimethoxyacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 2',5'-Dimethoxyacetanilide via Recrystallization

Abstract

Recrystallization is a cornerstone technique in synthetic chemistry for the purification of solid compounds, pivotal in research, development, and manufacturing of active pharmaceutical ingredients (APIs) and chemical intermediates.[1] This application note provides a detailed, field-proven protocol for the purification of 2',5'-Dimethoxyacetanilide, an important chemical intermediate. We delve into the fundamental principles of solvent selection, procedural execution, and methods for validating purity. The guide is designed for researchers, scientists, and drug development professionals, offering both a step-by-step methodology and the causal reasoning behind critical experimental choices to ensure high yield and purity.

Introduction: The Imperative of Purity

In the realm of organic synthesis and pharmaceutical development, the purity of a compound is not merely a quality metric but a fundamental requirement for efficacy, safety, and reproducibility. Impurities can interfere with subsequent synthetic steps, alter pharmacological activity, or introduce toxicity. Recrystallization remains one of the most powerful and widely used methods for purifying solid organic compounds.[2][3] The technique is predicated on the differential solubility of the target compound and its impurities in a chosen solvent system as a function of temperature.[4][5]

This guide focuses on 2',5'-Dimethoxyacetanilide (CAS 3467-59-2), a substituted acetanilide derivative. The protocol herein is designed to be a self-validating system, where successful execution is confirmed by empirical data, primarily melting point analysis.

The Principle of Recrystallization

The efficacy of recrystallization hinges on a simple principle: the solubility of most solids increases with increasing temperature.[6] An ideal recrystallization process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[2][7]

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution.[3][5]

  • Impurities, present in smaller quantities, remain dissolved in the cold solvent (the "mother liquor").[3]

  • Isolating the pure crystals via filtration.

The key to successful purification is the selection of an appropriate solvent in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[8]

Solvent System Selection for 2',5'-Dimethoxyacetanilide

The molecular structure of 2',5'-Dimethoxyacetanilide, featuring an amide group and methoxy substituents, indicates moderate polarity. Amides often exhibit good crystallization behavior in polar solvents.[9][10] While the compound is known to be soluble in methanol[11], a mixed-solvent system often provides superior results by allowing for finer control over solubility.

For acetanilide and its derivatives, an ethanol-water mixture is a classic and highly effective choice.[12][13] In this system:

  • Ethanol acts as the primary solvent, effectively dissolving the 2',5'-Dimethoxyacetanilide at elevated temperatures.

  • Water acts as the anti-solvent. The compound is less soluble in water, so its addition to the ethanol solution reduces the overall solubility, promoting crystallization upon cooling.

This protocol will utilize the ethanol-water system to achieve optimal purity and recovery.

Detailed Recrystallization Protocol

This protocol is designed as a self-validating system. The purity of the final product is assessed by its physical appearance and, most critically, by its melting point.

Physical & Chemical Data
PropertyValueSource
Chemical Name N-(2,5-dimethoxyphenyl)acetamide-
Synonyms 2',5'-Dimethoxyacetanilide, 2-Acetamido-1,4-dimethoxybenzene
CAS Number 3467-59-2[11]
Molecular Formula C₁₀H₁₃NO₃[11]
Molecular Weight 195.22 g/mol [11]
Appearance White to brown crystalline powder
Melting Point 89.0 to 93.0 °C
Solubility Soluble in methanol; moderate solubility in other polar organic solvents.[11]
Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude 2',5'-Dimethoxyacetanilide in Erlenmeyer Flask B Add minimum amount of hot ethanol A->B C Heat to boiling to dissolve solid B->C D Hot solution with dissolved compound C->D E Perform Hot Filtration (removes insoluble impurities) D->E F Clear, hot filtrate E->F G Slowly cool filtrate to room temperature F->G H Further cool in ice-water bath G->H I Crystal slurry forms (Mother Liquor + Crystals) H->I J Vacuum Filtration (Büchner Funnel) I->J K Wash crystals with ice-cold solvent J->K L Dry pure crystals K->L End Pure, Dry 2',5'-Dimethoxyacetanilide L->End

Caption: Workflow for the purification of 2',5'-Dimethoxyacetanilide.

Step-by-Step Methodology

Step 1: Dissolution of the Crude Solid

  • Weigh approximately 2.0 g of crude 2',5'-Dimethoxyacetanilide and record the exact mass. Place the solid into a 125-mL Erlenmeyer flask.

  • Add a boiling chip or a magnetic stir bar. Place the flask on a stirring hotplate in a fume hood.

  • Add approximately 10 mL of ethanol to the flask and begin heating the mixture to a gentle boil while stirring.

  • Continue adding hot ethanol in small portions (1-2 mL at a time) until the solid just dissolves.[2]

    • Expertise & Experience: Using the minimum amount of hot solvent is the most critical variable for achieving a good yield.[7] Excess solvent will keep more of your product dissolved in the mother liquor even after cooling, significantly reducing recovery.[14] An Erlenmeyer flask is used instead of a beaker to minimize solvent evaporation due to its narrow neck.

Step 2: Decolorization and Hot Filtration

  • If the resulting solution is colored, remove the flask from the heat and allow it to cool slightly. Add a small amount (spatula tip) of activated charcoal to the solution.

    • Trustworthiness: Never add charcoal to a boiling solution, as it can cause violent bumping.[15]

  • Bring the solution back to a boil for a few minutes. The charcoal will adsorb colored impurities.[7][16]

  • While the solution is heating, prepare for hot filtration. Place a stemless or short-stemmed funnel fitted with fluted filter paper into the neck of a second, clean 125-mL Erlenmeyer flask.

  • Preheat the filtration apparatus by placing it on the hotplate and allowing hot solvent vapors to warm it. This crucial step prevents premature crystallization of the product in the funnel.[7]

  • Carefully and quickly pour the hot solution through the pre-heated funnel.

    • Expertise & Experience: This step removes the activated charcoal and any other insoluble impurities that were present in the crude sample.

Step 3: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature.

    • Expertise & Experience: Slow, undisturbed cooling is essential for the formation of large, well-defined, and therefore purer, crystals.[7][15] Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[14]

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[4][7]

    • Troubleshooting: If crystals do not form, it may be due to using too much solvent or the solution being supersaturated. Try scratching the inner wall of the flask with a glass rod at the liquid's surface or adding a tiny "seed" crystal of the pure compound to induce crystallization.[13]

Step 4: Isolation and Drying of Crystals

  • Set up a Büchner funnel with a piece of filter paper that just covers the holes, a clean filter flask, and a vacuum source.

  • Wet the filter paper with a few milliliters of ice-cold ethanol to seal it to the funnel.[7]

  • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

  • Wash the crystals by adding a small portion (a few mL) of ice-cold ethanol-water mixture over them. This removes any adhering mother liquor containing dissolved impurities.

    • Trustworthiness: Using ice-cold solvent for washing is critical to prevent the purified crystals from redissolving.[7]

  • Continue to draw air through the crystals for several minutes to help dry them.

  • Transfer the purified crystals to a pre-weighed watch glass, gently break up the filter cake, and allow them to air dry completely. The final yield and melting point should be recorded.

Validation of Purity

The success of the recrystallization is validated through two primary observations:

  • Visual Inspection: The final product should consist of well-formed, uniform crystals, often with a lighter color than the crude starting material.[7]

  • Melting Point Analysis: This is the most definitive test of purity for a crystalline solid.[7]

    • Pure Compound: Exhibits a sharp melting point range (typically < 2 °C) that matches the literature value (89-93 °C for 2',5'-Dimethoxyacetanilide).

    • Impure Compound: Shows a depressed (lower) and broadened melting point range.[5]

By comparing the melting point of the recrystallized product to that of the crude material and the literature value, one can authoritatively assess the effectiveness of the purification.

References

  • Studylib. (n.d.). Acetanilide Recrystallization: A Lab Purification Guide. Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Recrystallization - Procedure. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Kiper, R. A. (n.d.). Properties of substance: 2,5-dimethoxyaniline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • Solubility of Things. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • YouTube. (2020, May 18). Recrystallization of Acetanilide. Retrieved from [Link]

  • YouTube. (2021, September 7). [Orgo Lab] Recrystallization of Acetanilide. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]

  • YouTube. (2020, August 26). CHM 242 Lab 1 Recrystallization of Acetanilide Part A. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility in various solvents. Retrieved from [Link]

Sources

Topic: High-Resolution Purification of N-(2,5-Dimethoxyphenyl)acetamide via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and compound purification.

Abstract

N-(2,5-Dimethoxyphenyl)acetamide is a key intermediate and analyte in various fields of chemical research. Achieving high purity is critical for subsequent synthetic steps, biological assays, or analytical characterization. This document provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a detailed, step-by-step guide to column packing, sample application, gradient elution, and fraction analysis. The causal relationships behind each experimental choice are explained to empower the researcher with the ability to adapt and troubleshoot the protocol for maximum efficiency and yield.

Principle of the Chromatographic Separation

The purification of this compound by column chromatography is predicated on the principle of differential adsorption.[1] The stationary phase, silica gel, is a highly porous, polar adsorbent with surface silanol groups (Si-OH).[2][3] The target molecule, this compound, possesses several polar functional groups: an amide, two ether (methoxy) groups, and an aromatic ring system. These features allow it to engage in hydrogen bonding and dipole-dipole interactions with the stationary phase.

The mobile phase, or eluent, is a solvent system of tunable polarity. It flows through the column, competing with the adsorbed compounds for binding sites on the silica gel.[1]

  • Non-polar impurities will have a weak affinity for the polar silica and a strong affinity for a less polar mobile phase, causing them to travel down the column quickly.

  • Highly polar impurities will bind strongly to the silica and will require a highly polar mobile phase to be eluted.

  • This compound , being moderately polar, will exhibit intermediate adsorption.

By carefully selecting and gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively desorb and elute the target compound, effectively separating it from less polar and more polar contaminants.

Foundational Step: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, optimizing the separation conditions via TLC is mandatory. This preliminary analysis is the most critical step for a successful column run, as it predicts the behavior of the compound on the column.[4] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4.[3][5]

Protocol for TLC Analysis:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of a pure standard of this compound, if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and the pure standard side-by-side on the baseline of a silica gel TLC plate (Silica Gel 60 F254 is standard).[3]

  • Develop the Plate: Place the plate in a TLC chamber containing a pre-equilibrated atmosphere of the chosen solvent system. A common starting system is a mixture of ethyl acetate (polar) and hexane (non-polar).[6]

  • Test Solvent Systems:

    • Start with a low-polarity mixture (e.g., 20% Ethyl Acetate / 80% Hexane).

    • If the Rf value is too low (spot remains near the baseline), increase the polarity by increasing the percentage of ethyl acetate (e.g., 30% EtOAc, 40% EtOAc).[5]

    • If the Rf value is too high (spot runs with the solvent front), decrease the polarity.[5]

  • Visualize: After development, dry the plate and visualize the spots under a UV lamp (254 nm), as the aromatic ring makes the compound UV-active.[7] Circle the spots with a pencil. Note the separation between the target spot and any impurities. The ideal system will show a clear baseline separation between the desired product and other components.

Materials and Equipment

Reagents & Consumables:

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, optional, for sample loading)

  • Glass wool or cotton

  • Sand (washed)

  • TLC plates (Silica Gel 60 F254)

  • Collection vessels (test tubes or flasks)

Equipment:

  • Chromatography column with stopcock

  • Ring stand and clamps

  • Separatory funnel (for solvent reservoir)

  • Rotary evaporator

  • TLC developing chamber and UV lamp

Detailed Protocol for Column Chromatography

This protocol assumes a standard glass column for a laboratory-scale purification (1-5 grams of crude material).

Part 1: Column Packing (Slurry Method)

The slurry method is superior for achieving a homogenous, air-free column packing, which is essential for high-resolution separation.[8]

  • Preparation: Clamp the column vertically to a ring stand. Ensure the stopcock is closed. Place a small plug of glass wool or cotton at the bottom of the column, using a long glass rod to position it firmly but not too tightly.[1] Add a ~1 cm layer of sand on top of the plug.

  • Make the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the initial, low-polarity eluting solvent (determined from your TLC analysis, e.g., 20% EtOAc/Hexane) to the silica gel to form a free-flowing slurry.[8]

  • Pack the Column: Fill the column about one-third full with the same low-polarity eluent. While swirling the slurry to keep the silica suspended, pour it into the column.

  • Settle and Compact: Open the stopcock to allow solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[8] Continuously add slurry until the desired column height is reached.

  • Finalize Packing: Add a final layer of sand (~1 cm) on top of the silica bed to prevent disruption during solvent addition.[8] Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.

Part 2: Sample Loading
  • Concentrate the Sample: Dissolve the crude this compound in a minimal volume of the initial eluting solvent or a slightly more polar solvent like dichloromethane if solubility is an issue.

  • Apply to Column: Using a pipette, carefully apply the concentrated sample solution directly to the center of the sand layer, allowing it to absorb fully into the silica bed.

  • Rinse and Absorb: Rinse the sample flask with a tiny amount of eluent and add this to the column. Repeat once more to ensure all the sample is transferred.

  • Set the Band: Carefully add a small amount of fresh eluent and drain it down to the sand layer. This creates a tight, concentrated band of your sample at the top of the column, which is crucial for good separation.

Part 3: Elution and Fraction Collection
  • Begin Elution: Carefully fill the top of the column with the initial, low-polarity eluent. If using a large volume, a separatory funnel can be used as a solvent reservoir.

  • Gradient Elution: Start collecting fractions in test tubes. Begin eluting with the low-polarity solvent system determined by TLC. This will wash out non-polar impurities first.

  • Increase Polarity: Systematically and slowly increase the polarity of the eluent by increasing the percentage of ethyl acetate. For example, after eluting with 2-3 column volumes of 20% EtOAc/Hexane, switch to 30% EtOAc/Hexane, then 40%, and so on. This gradual increase allows for the separation of compounds with close polarities.

  • Monitor the Column: If the compound is colored, you can track its progress visually. Since this compound is colorless, you must monitor the fractions by TLC.

Part 4: Post-Column Analysis
  • TLC of Fractions: Spot every few collected fractions onto a single TLC plate. Develop and visualize the plate to identify which fractions contain your pure product.

  • Combine and Evaporate: Combine all fractions that show only a single spot corresponding to the pure this compound.

  • Remove Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.

  • Confirm Purity: Obtain the mass of the final product and confirm its purity and identity using analytical techniques such as NMR, melting point, or LC-MS.

Data Summary and Visualization

Table 1: Key Chromatographic Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar adsorbent for normal-phase separation of moderately polar organic molecules.[1][9]
Mobile Phase Hexane / Ethyl AcetateA versatile, common solvent system with easily tunable polarity for a wide range of compounds.[6]
Optimal Rf (TLC) 0.2 - 0.4Ensures the compound will move through the column at an appropriate rate for good separation.[3][5]
Elution Mode Gradient ElutionStarting with low polarity and gradually increasing it provides the best resolution for complex mixtures.
Detection Method UV light (254 nm)The aromatic ring in the molecule allows for easy, non-destructive visualization on F254 TLC plates.
Diagram 1: Workflow for Chromatographic Purification

Chromatography_Workflow Crude Crude Sample TLC_dev TLC Method Development Crude->TLC_dev Optimize Solvent Col_prep Column Packing (Slurry Method) TLC_dev->Col_prep Use Optimal Solvent System Loading Sample Loading (Concentrated Band) Col_prep->Loading Elution Gradient Elution & Fraction Collection Loading->Elution TLC_analysis Fraction Analysis (TLC) Elution->TLC_analysis Monitor Fractions Combine Combine Pure Fractions TLC_analysis->Combine Identify Pure Fractions Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Product (Verify Identity) Evap->Pure

Caption: Logical workflow for the purification of this compound.

References

  • National Center for Biotechnology Information. (2023). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. PubMed Central. [Link]

  • Advanced Materials Technology. (n.d.). HALO® RP-Amide HPLC Columns. [Link]

  • Colón, L. A., et al. (2015). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. ResearchGate. [Link]

  • Advanced Materials Technology. (n.d.). HALO RP-Amide Columns. HPLC. [Link]

  • Alwsci. (2023). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Google Patents. (2004). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?[Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • Scribd. (n.d.). Column Chromatography Guide. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Reddit. (2016). Column Chromatography: Amides. r/chemistry. [Link]

  • International Union of Crystallography. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • Reddit. (2021). The thought process behind choosing an eluent for TLC. r/Chempros. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2,5-dimethoxyphenyl)-. Substance Registry Services. [Link]

  • Applichem. (n.d.). This compound. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Google Patents. (2014). CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl].
  • National Center for Biotechnology Information. (n.d.). N-(2,5-Dimethylphenyl)acetamide. PubChem. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

  • SiliCycle. (n.d.). Thin Layer Chromatography (TLC). AGA Analytical. [Link]

  • Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT. [Link]

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Application Notes & Protocols: N-(2,5-Dimethoxyphenyl)acetamide as a Versatile Intermediate for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and chemists on the utilization of N-(2,5-Dimethoxyphenyl)acetamide as a pivotal intermediate in the synthesis of azo dyes. We will elucidate the strategic importance of the acetamido group as a protecting and modulating entity, followed by detailed, field-proven protocols for the synthesis of the intermediate itself and its subsequent conversion into vibrant azo dyes. The protocols are designed to be self-validating, with in-depth explanations for each experimental step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Role of this compound

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a cornerstone of industrial and laboratory organic chemistry, typically involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]

The starting material for our target intermediate is 2,5-dimethoxyaniline, an important compound used in the preparation of dyes and pharmaceuticals.[2][3] While 2,5-dimethoxyaniline can be directly diazotized, its amine group is highly activating and susceptible to oxidation and other side reactions. The conversion to this compound serves two critical functions:

  • Protection of the Amine: The acetamido group temporarily protects the highly reactive primary amine, allowing for other chemical modifications to be performed on the molecule if needed, without interference from the amine.

  • Modulation of Reactivity: The acetyl group moderates the activating effect of the amine, providing greater control over subsequent reactions.

This application note details the synthesis of the this compound intermediate and its subsequent use in a modular, three-stage process to produce a representative azo dye: (1) Hydrolysis to regenerate the primary amine, (2) Diazotization to form the crucial diazonium salt, and (3) Azo Coupling with a suitable partner to generate the final chromophore.

Physicochemical Properties of the Intermediate

A summary of the key properties for this compound is provided below.

PropertyValueReference
IUPAC Name This compound[4]
Synonyms 2',5'-Dimethoxyacetanilide, 2-Acetamido-1,4-dimethoxybenzene[4]
Molecular Formula C₁₀H₁₃NO₃[5]
Molecular Weight 195.22 g/mol [5]
Appearance Solid (powder/crystals)
Melting Point 104-106 °C[6]

Synthesis Protocol: this compound

This protocol describes the N-acetylation of 2,5-dimethoxyaniline using acetic anhydride. The reaction is straightforward and typically proceeds with high yield.

Principle of the Reaction

The lone pair of electrons on the nitrogen atom of the primary amine in 2,5-dimethoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This results in the formation of an amide bond and the elimination of an acetate molecule, yielding the stable this compound.

Experimental Workflow

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Acetylation cluster_2 Step 3: Precipitation & Isolation cluster_3 Step 4: Purification A Dissolve 2,5-dimethoxyaniline in glacial acetic acid B Add acetic anhydride dropwise with stirring A->B C Heat mixture gently (e.g., 50-60°C for 30 min) B->C D Cool reaction mixture C->D E Pour into ice-water to precipitate product D->E F Collect solid by vacuum filtration E->F G Wash with cold water F->G H Recrystallize from ethanol/water G->H I Dry the purified product H->I

Caption: Three-step conversion of the acetamide intermediate to a final azo dye.

Protocol 1: Hydrolysis (Deacetylation)

Principle: Acid-catalyzed hydrolysis cleaves the amide bond, regenerating the primary aromatic amine (2,5-dimethoxyaniline) and producing acetic acid as a byproduct.

Procedure:

  • Place the synthesized this compound (e.g., 5.0 g, 25.6 mmol) into a 100 mL round-bottom flask.

  • Add 30 mL of 3 M hydrochloric acid.

  • Heat the mixture under reflux for 45-60 minutes. The solid should dissolve as the hydrolysis proceeds.

  • Cool the resulting solution in an ice bath. The product, 2,5-dimethoxyaniline hydrochloride, may precipitate.

  • Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous NaOH until the pH is ~7-8. The free amine will precipitate.

  • Collect the solid 2,5-dimethoxyaniline by vacuum filtration, wash with cold water, and dry. This product can be used directly in the next step.

Protocol 2: Diazotization

Principle: The primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. [7]This reaction is highly temperature-sensitive and must be performed at 0-5°C to prevent the unstable diazonium salt from decomposing. [8] Procedure:

  • Suspend the 2,5-dimethoxyaniline (e.g., 3.9 g, 25.5 mmol) obtained from the hydrolysis step in a mixture of concentrated hydrochloric acid (7 mL) and water (25 mL) in a 250 mL beaker. Stir until a fine slurry of the hydrochloride salt is formed.

  • Cool the beaker in an ice-salt bath to bring the internal temperature to 0-5°C.

  • In a separate flask, prepare a solution of sodium nitrite (1.8 g, 26.1 mmol) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold, stirred amine suspension over 15-20 minutes. Keep the temperature strictly below 5°C throughout the addition.

  • After the addition is complete, stir the mixture for another 15 minutes in the ice bath. The resulting clear or slightly yellow solution is the diazonium salt solution, ready for immediate use in the coupling step. A positive test on starch-iodide paper (which turns blue-black) indicates a slight excess of nitrous acid, confirming the completion of diazotization.

Protocol 3: Azo Coupling

Principle: The electrophilic diazonium salt reacts with an electron-rich coupling component in an electrophilic aromatic substitution reaction. [9]For phenols like β-naphthol, the reaction is conducted under alkaline conditions to generate the more nucleophilic phenoxide ion, which enhances the coupling rate. [10]The coupling typically occurs at the para-position to the activating group unless it is blocked. [9] Procedure:

  • In a 600 mL beaker, dissolve β-naphthol (3.7 g, 25.7 mmol) in 50 mL of 2 M sodium hydroxide solution.

  • Cool this solution in an ice bath to below 5°C.

  • With continuous and vigorous stirring, add the cold diazonium salt solution (from Protocol 3.3) slowly to the β-naphthol solution.

  • An intensely colored precipitate (the azo dye) will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the crude dye by vacuum filtration and wash the filter cake with a large volume of cold water until the filtrate is neutral.

  • Dry the azo dye product. It can be further purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid if necessary.

Expected Results and Characterization

The coupling of 2,5-dimethoxybenzene diazonium salt with β-naphthol is expected to yield a vibrant red or orange-red solid.

ParameterExpected Observation
Product 1-(2,5-Dimethoxyphenylazo)-2-naphthol
Appearance Intense Red / Orange-Red Solid
λ_max_ ~480-520 nm (in a suitable solvent like ethanol)
Key IR Peaks (cm⁻¹) ~3400 (O-H), ~1600 (Aromatic C=C), ~1450 (N=N stretch)

Authoritative Grounding & Field Insights

  • Causality of Low Temperature: The N-N triple bond in the diazonium ion is prone to cleavage, releasing nitrogen gas (N₂) and forming a highly reactive aryl cation. [7]This decomposition is accelerated by heat. Maintaining a temperature of 0-5°C is paramount to the stability of the diazonium intermediate, ensuring it is available for the desired coupling reaction rather than decomposing into undesired byproducts like phenols. [8]

  • Trustworthiness through pH Control: The success of the azo coupling step is a self-validating system dependent on pH. In this protocol, coupling with a phenol requires alkaline conditions (pH > 8) to deprotonate the hydroxyl group, forming the strongly activating phenoxide ion. [10]Conversely, if coupling with an aromatic amine (like aniline), the reaction is best performed in weakly acidic conditions (pH 5-7) to ensure sufficient concentration of the free amine (nucleophile) without deactivating the diazonium salt (electrophile). [10]Failure to control pH will result in little to no dye formation.

  • The Acetamide Advantage: While this guide presents a linear synthesis, the true value of the acetamide intermediate is realized in more complex syntheses. For instance, if one needed to perform a nitration or halogenation on the benzene ring, the unprotected amine would direct ortho/para and be susceptible to oxidation. The acetamido group, being a less powerful but still ortho/para directing group, offers better control and protects the nitrogen from the harsh reaction conditions. The subsequent hydrolysis then unmasks the amine for diazotization. This modularity is a key principle in modern organic synthesis.

References

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Reaction Coupling of dysonium salts. (n.d.). Reaction Coupling of dysonium salts. Retrieved from [Link]

  • JoVE. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]

  • YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]

  • IJRSR Journal. (n.d.). Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Waterloo. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Combinatorial Synthesis of an Azo Dye. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 2',5'-Dimethoxyacetanilide in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2',5'-Dimethoxyacetanilide is a versatile and highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two activating methoxy groups and a protected amine, makes it an ideal precursor for the synthesis of a wide array of complex, biologically active molecules. This guide provides an in-depth exploration of the strategic applications of 2',5'-dimethoxyacetanilide, focusing on its role in constructing heterocyclic scaffolds relevant to neurodegenerative disease research. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the characterization and handling of this key intermediate.

Introduction: The Utility of a Pre-Functionalized Scaffolding

In the rational design of bioactive molecules, the starting materials are of paramount importance.[1] 2',5'-Dimethoxyacetanilide (also known as 2-Acetamido-1,4-dimethoxybenzene) is a commercially available solid valued for its pre-installed functionalities which can be strategically revealed or modified.[2] The acetamide group serves as a stable protecting group for the aniline nitrogen, preventing unwanted side reactions such as oxidation while allowing for reactions elsewhere on the aromatic ring. The two methoxy groups are strong electron-donating groups, activating the ring towards electrophilic substitution and providing handles for further modification, such as demethylation to reveal reactive hydroxyl groups.

This combination of features makes it a particularly useful precursor for nitrogen-containing heterocyclic compounds, many of which form the core of modern therapeutics and diagnostic agents.[3] A notable application is in the synthesis of probes for imaging amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis.

PropertyValueSource
CAS Number 3467-59-2[5]
Molecular Formula C₁₀H₁₃NO₃[5]
Molecular Weight 195.22 g/mol [5]
Appearance White to gray or brown powder/crystal[2]
Melting Point 89.0 to 93.0 °C[2][6]
Solubility Soluble in Methanol[2][6]
Purity >98.0% (GC)[2]

Core Synthetic Strategy: Unveiling the Reactive Amine

The most common and critical first step in utilizing 2',5'-dimethoxyacetanilide is the deprotection of the aniline nitrogen via hydrolysis of the acetamide group. This N-deacetylation reaction liberates the free amine, 2,5-dimethoxyaniline, a potent nucleophile ready for subsequent coupling or cyclization reactions. The choice between acidic or basic hydrolysis depends on the stability of other functional groups within the molecule.

Mechanism of Acid-Catalyzed N-Deacetylation

Acid-catalyzed hydrolysis is a robust and widely used method. The mechanism involves the protonation of the amide's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, ultimately leading to the collapse of the tetrahedral intermediate and expulsion of the stable 2,5-dimethoxyaniline as its ammonium salt.[7]

Workflow: From Protected Precursor to Bioactive Scaffold

The overall synthetic logic involves a deprotection-functionalization sequence, which is a cornerstone of modern organic synthesis.

G cluster_0 Phase 1: Deprotection cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Final Product A 2',5'-Dimethoxyacetanilide (Starting Material) B 2,5-Dimethoxyaniline (Key Intermediate) A->B  Protocol 1:  N-Deacetylation C Bioactive Molecule (e.g., Benzoxazole Scaffold) B->C  Protocol 2:  Condensation/Cyclization

Caption: General workflow for synthesizing bioactive molecules from 2',5'-dimethoxyacetanilide.

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed N-Deacetylation to 2,5-Dimethoxyaniline

This protocol details the hydrolysis of the acetamide group to yield the crucial amine intermediate.

Caption: Reaction scheme for the N-deacetylation of 2',5'-dimethoxyacetanilide.

A. Rationale & Causality:

  • Reagents: Concentrated hydrochloric acid provides the acidic catalyst and water for hydrolysis. Ethanol is used as a co-solvent to ensure the solubility of the starting material.

  • Conditions: The reaction is heated to reflux to overcome the activation energy required for amide bond cleavage, ensuring a reasonable reaction rate.

B. Materials & Equipment:

  • 2',5'-Dimethoxyacetanilide (1.0 eq)

  • Concentrated Hydrochloric Acid (e.g., 37%)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

C. Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add 2',5'-dimethoxyacetanilide (e.g., 10.0 g, 51.2 mmol).

  • Add ethanol (100 mL) and concentrated hydrochloric acid (50 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by slowly adding 10% NaOH solution until the pH is approximately 8-9. Perform this step in an ice bath as the neutralization is exothermic.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

D. Purification & Characterization (Self-Validation):

  • Purification: The resulting crude solid, 2,5-dimethoxyaniline, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

  • Yield: Typical yields range from 85-95%.

  • Characterization: The product's identity should be confirmed. The ¹H NMR spectrum will show the disappearance of the acetyl singlet (around 2.1 ppm) and the appearance of a broad singlet corresponding to the -NH₂ protons (around 3.5-4.5 ppm, shifts with concentration and solvent). The aromatic protons will also show characteristic shifts.

Protocol 2: Synthesis of a Benzoxazole Scaffold for Amyloid Imaging

This protocol illustrates how the intermediate, 2,5-dimethoxyaniline, can be used to construct a 2-aryl-1,3-benzoxazole, a privileged structure in the development of amyloid imaging agents.[8][9] This is a representative example of a condensation reaction.

A. Rationale & Causality:

  • Reaction: This protocol involves the condensation of an o-aminophenol with a carboxylic acid to form the benzoxazole ring. To apply this to our system, we must first convert 2,5-dimethoxyaniline into an o-aminophenol. A plausible route involves nitration, reduction, and demethylation, but for simplicity, we will illustrate the core condensation step assuming the necessary precursor, 2-amino-3,6-dimethoxyphenol, has been prepared. The condensation is typically acid-catalyzed to activate the carboxylic acid partner.

  • Significance: Benzoxazole and benzothiazole derivatives have been shown to bind with high affinity to Aβ fibrils, making them excellent candidates for PET and SPECT imaging agents.[4]

B. Representative Step-by-Step Procedure (Condensation):

  • Combine the o-aminophenol precursor (1.0 eq) and a suitable aromatic carboxylic acid (e.g., 4-(dimethylamino)benzoic acid, 1.1 eq) in a flask.

  • Add a high-boiling point solvent that can facilitate azeotropic removal of water (e.g., toluene or xylene) containing a catalyst such as polyphosphoric acid (PPA) or boric acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the condensation reaction, driving the equilibrium towards the product.

  • After several hours, or upon completion as indicated by TLC, cool the reaction mixture.

  • Work-up typically involves neutralizing the acid catalyst, extracting the product into an organic solvent, and purifying via column chromatography.

C. Validation and Further Steps:

  • The resulting benzoxazole can be characterized by standard spectroscopic methods (NMR, MS, IR).

  • For use as an imaging agent, the molecule would typically undergo further modification, such as the introduction of a radioisotope (e.g., ¹⁸F, ¹¹C, or ¹²³I) for detection by PET or SPECT.[8][9]

Safety and Handling

Proper laboratory safety practices are essential when working with these chemicals.

  • 2',5'-Dimethoxyacetanilide & Acetanilides: Generally considered to be of low acute toxicity, but may cause skin and eye irritation. Chronic exposure may lead to effects similar to other anilides.[10] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Acids/Bases: Highly corrosive. Handle only in a chemical fume hood with appropriate PPE. Neutralization reactions are highly exothermic and should be performed with cooling.

  • Organic Solvents: Many are flammable and can be harmful if inhaled or absorbed through the skin.[11] Use in a well-ventilated area or fume hood, away from ignition sources.

Conclusion and Future Outlook

2',5'-Dimethoxyacetanilide is more than a simple chemical; it is a strategic starting point for complex molecular architectures. Its utility is rooted in the stable, yet readily cleavable, protected amine and the activating methoxy groups that facilitate further functionalization. The protocols described herein provide a reliable foundation for accessing the key 2,5-dimethoxyaniline intermediate and leveraging it for the synthesis of high-value bioactive molecules, such as those used in the critical field of neurodegenerative disease diagnostics. Future applications will undoubtedly exploit the versatile reactivity of this scaffold to create novel therapeutics and research tools.

References

  • Cai, L., et al. (2007). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry, 15(23), 7335-7345. Retrieved from [Link]

  • Mathis, C. A., et al. (2003). Development of a PET/SPECT agent for amyloid imaging in Alzheimer's disease. Journal of Molecular Neuroscience, 20(3), 271-280. Retrieved from [Link]

  • National Institute of Standards and Technology. (2016). Safety Data Sheet for Acetanilide. Retrieved from [Link]

  • Klunk, W. E., & Mathis, C. A. (2008). Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents. Radiology, 248(3), 733-739. Retrieved from [Link]

  • Wenzel, M., et al. (2020). Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits. Molecules, 25(22), 5367. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide. Retrieved from [Link]

  • Okamura, N., et al. (2007). Recent advances in the development of amyloid imaging agents. Current Pharmaceutical Design, 13(31), 3229-3240. Retrieved from [Link]

  • Hakobyan, K., et al. (2018). N-DEACETYLATION OF SOME AROMATIC AMIDES. Proceedings of the YSU, Chemistry, 52(2), 154-159. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-dimethoxyaniline. Retrieved from [Link]

  • Akpan, U. (2018). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Electronic Theses and Dissertations. Paper 3422. Retrieved from [Link]

  • Scott, M. S., & Houghten, R. A. (2008). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. The Journal of organic chemistry, 73(17), 6529–6537. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2,5-dimethoxy-. Retrieved from [Link]

  • Tsolakidis, D., & Hadjipavlou-Litina, D. (2022). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences, 23(18), 10813. Retrieved from [Link]

  • Ghosh, A. K. (n.d.). Total Synthesis of Bioactive Natural Products. Purdue University Chemistry. Retrieved from [Link]

  • Bakherad, M., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4991. Retrieved from [Link]

  • Patel, B., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(28), 17765-17778. Retrieved from [Link]

Sources

Application Note: A Detailed Experimental Protocol for the Synthesis of 6,9-Dimethoxy-1-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 6,9-dimethoxy-1-methylisoquinoline, a representative isoquinoline analog. The synthesis commences with the acetylation of 2,5-dimethoxyphenethylamine to yield the key intermediate, N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide. This intermediate subsequently undergoes a Bischler-Napieralski cyclization to form the corresponding 3,4-dihydroisoquinoline, which is then aromatized to the final product. This protocol is designed for researchers in medicinal chemistry, organic synthesis, and drug development, offering detailed procedural instructions, mechanistic insights, and characterization guidelines.

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, particularly alkaloids.[1] This structural motif is a "privileged scaffold" in medicinal chemistry, as it is a key component in a wide array of pharmacologically active agents.[2] Isoquinoline-based compounds exhibit a broad spectrum of biological activities, including but not limited to, anesthetic, antihypertensive, and antimicrobial properties. The inherent versatility of the isoquinoline ring system allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize drug-receptor interactions. Consequently, the development of robust and efficient synthetic routes to novel isoquinoline analogs remains a significant focus in the pursuit of new therapeutic agents.

This guide details a reliable three-step synthesis of a dimethoxy-substituted isoquinoline analog, employing the classical and powerful Bischler-Napieralski reaction as the key ring-forming step.[3]

Overall Synthetic Strategy

The synthesis is designed as a linear three-step sequence, starting from the commercially available 2,5-dimethoxyphenethylamine. The overall workflow is depicted below.

Synthetic_Workflow Start 2,5-Dimethoxyphenethylamine Precursor N-[2-(2,5-Dimethoxyphenyl)ethyl]acetamide Start->Precursor Step 1: Acetylation Cyclized 6,9-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Precursor->Cyclized Step 2: Bischler-Napieralski Cyclization Final 6,9-Dimethoxy-1-methylisoquinoline Cyclized->Final Step 3: Aromatization

Figure 1: Overall synthetic workflow for the preparation of 6,9-dimethoxy-1-methylisoquinoline.

Experimental Protocols

Materials and Reagents

The following table lists the necessary reagents and materials for the synthesis. All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/MaterialGradeSupplier
2,5-Dimethoxyphenethylamine98%Commercially Available
Acetic AnhydrideACS Reagent, ≥98%Commercially Available
PyridineAnhydrous, 99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Commercially Available
TolueneAnhydrous, 99.8%Commercially Available
Palladium on Carbon (Pd/C)10 wt. % loadingCommercially Available
DecalinAnhydrous, 99%Commercially Available
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionLaboratory Prepared
Sodium Sulfate (Na₂SO₄)Anhydrous, granularCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Deuterated Chloroform (CDCl₃)99.8 atom % DCommercially Available
Step 1: Synthesis of N-[2-(2,5-Dimethoxyphenyl)ethyl]acetamide (Precursor)

This initial step involves the straightforward N-acetylation of the primary amine.

Protocol:

  • To a solution of 2,5-dimethoxyphenethylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide. The product is often sufficiently pure for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Step 2: Bischler-Napieralski Cyclization to form 6,9-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This is the critical ring-forming step. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[4] The electron-donating methoxy groups on the aromatic ring facilitate this cyclization.[3]

Mechanism Insight:

The reaction is initiated by the activation of the amide carbonyl oxygen by the Lewis acidic phosphorus oxychloride (POCl₃).[5][6] This is followed by an intramolecular electrophilic attack of the activated amide onto the electron-rich aromatic ring, leading to the cyclized intermediate. Subsequent elimination and rearomatization yield the 3,4-dihydroisoquinoline product.[7]

Bischler_Napieralski_Mechanism cluster_0 Activation and Cyclization Amide Amide Intermediate Activated Activated Imidoyl Phosphate Amide->Activated + POCl₃ Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Electrophilic Aromatic Substitution Product Dihydroisoquinoline Product Cyclized->Product Elimination & Rearomatization

Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.

Protocol:

  • In a flame-dried, two-neck round-bottom flask fitted with a reflux condenser and under a nitrogen atmosphere, dissolve N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene (0.1 M).

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated NaHCO₃ solution or dilute NaOH.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 6,9-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Step 3: Aromatization to 6,9-Dimethoxy-1-methylisoquinoline

The final step involves the dehydrogenation of the dihydroisoquinoline intermediate to the fully aromatic isoquinoline. Palladium on carbon is an efficient catalyst for this transformation.[8][9]

Protocol:

  • In a round-bottom flask, dissolve the crude 6,9-dimethoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent such as decalin (0.1 M).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol %).

  • Heat the mixture to reflux (approximately 190 °C) for 8-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with DCM.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

Purification and Characterization

The final product should be purified by column chromatography on silica gel.[10][11]

Purification Protocol:

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed product onto a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Elute the column and collect fractions, monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6,9-dimethoxy-1-methylisoquinoline as a solid or oil.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR Aromatic protons in the δ 7.0-8.0 ppm range. Singlets for the two methoxy groups around δ 3.8-4.0 ppm. A singlet for the methyl group at the 1-position around δ 2.5 ppm.[12][13]
¹³C NMR Signals for aromatic carbons, two methoxy carbons (~56 ppm), and one methyl carbon.[13][14]
Mass Spectrometry (MS) Calculation of the exact mass of the molecular ion peak [M+H]⁺.

digraph "Purification_Analysis" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Crude [label="Crude Final Product", shape=ellipse, fillcolor="#FFFFFF"]; Column [label="Silica Gel Column Chromatography"]; Pure [label="Pure Isoquinoline Analog"]; Analysis [label="Structural Analysis\n(NMR, MS)", shape=ellipse, fillcolor="#FFFFFF"];

Crude -> Column [label="Purification"]; Column -> Pure; Pure -> Analysis [label="Characterization"]; }

Figure 3: Workflow for the purification and analysis of the final product.

Conclusion

This application note details a robust and reliable three-step synthesis of a substituted isoquinoline analog from a commercially available starting material. The protocol leverages the classical Bischler-Napieralski reaction for the key cyclization step and provides clear, actionable instructions for synthesis, purification, and characterization. This methodology is broadly applicable for the synthesis of a variety of isoquinoline derivatives, providing a valuable tool for researchers engaged in drug discovery and the development of novel bioactive compounds.

References

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Jin, Q., et al. (2015). Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C. Catalysis Science & Technology, 5(1), 464-468.
  • Chemistry LibreTexts. (2022, February 5). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

  • Harada, K., et al. (1996). Bischler-Napieralski Cyclization of N-[2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]-2-(2-bromo-4,5-dimethoxyphenyl)acetamide. Heterocycles, 43(7), 1435-1442.
  • Beilstein Journals. (2017, August 15). Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2012). 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • ResearchGate. (2014, December). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Bischler-Napieralski Reaction of N-[2-(2-Bromo-4,5-dialkyloxyphenyl)- ethyl]-N-(1-phenylethyl)-2-(2-bromo-4,5-dimethoxyphenyl)acetamides. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline.
  • Natural Product Reports. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

  • ResearchGate. (2014, October). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

Sources

The Versatile Scaffold: Harnessing 2',5'-Dimethoxyacetanilide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2',5'-Dimethoxyacetanilide Core

In the landscape of contemporary drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry campaigns. Among these, the 2',5'-dimethoxyacetanilide moiety has emerged as a versatile and strategically valuable starting point for the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including the electron-rich dimethoxy-substituted phenyl ring and the synthetically tractable acetamide group, provide a fertile ground for chemical modification and the exploration of structure-activity relationships (SAR).

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols centered on the utility of 2',5'-dimethoxyacetanilide as a key building block. We will delve into its application in the development of agents targeting the cardiovascular system, as well as its potential in the design of novel analgesic and anti-inflammatory compounds. The causality behind experimental choices will be elucidated, and every protocol is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Application Focus 1: Midodrine Synthesis - A Case Study in Cardiovascular Drug Development

A prime example of the successful application of the 2',5'-dimethoxyphenyl scaffold is in the synthesis of Midodrine, an antihypotensive agent.[1][2] Midodrine is a prodrug that is metabolized in the body to its active form, desglymidodrine, which is an α1-adrenergic agonist. This case study highlights the journey from a simple acetanilide derivative to a clinically significant therapeutic agent.

Mechanistic Rationale: The Role of the 2,5-Dimethoxy Motif

The 2,5-dimethoxy substitution pattern on the phenyl ring of Midodrine is crucial for its pharmacological activity. These methoxy groups influence the electronic properties of the aromatic ring and play a significant role in the binding of the active metabolite, desglymidodrine, to the α1-adrenergic receptor. The metabolic O-demethylation of one of the methoxy groups is a key step in the formation of the active catecholamine-like structure that potently activates the receptor, leading to vasoconstriction and an increase in blood pressure.

Synthetic Workflow: From Acetanilide to Alpha-1 Agonist

The synthesis of Midodrine or its immediate precursors often involves the use of a 2,5-dimethoxyphenyl derivative as a starting material. While 2',5'-dimethoxyacetanilide itself can be a precursor, related compounds like 1-(2,5-dimethoxyphenyl)-2-bromoethanone are also commonly employed.[1] The following diagram illustrates a generalized synthetic pathway.

G A 2',5'-Dimethoxyacetanilide or related 2,5-dimethoxyphenyl starting material B Functional Group Interconversion (e.g., bromination, amination) A->B Reagents: e.g., NBS, Hexamine C Introduction of the Amino Alcohol Side Chain B->C Multi-step synthesis D Acylation and Reduction Steps C->D Reagents: e.g., Haloacetylchloride, NaBH4, SnCl2 E Midodrine Hydrochloride D->E Final salt formation

Caption: Generalized synthetic workflow for Midodrine.

Application Focus 2: Exploration of Analgesic and Anti-inflammatory Potential

The acetanilide scaffold is historically significant in the development of analgesic and anti-inflammatory drugs, with paracetamol (acetaminophen) being a prominent example. The 2',5'-dimethoxy substitution pattern offers a unique electronic and steric profile that can be exploited to design novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics with potentially improved efficacy and safety profiles.

Mechanistic Hypothesis: Targeting Cyclooxygenase (COX) Enzymes

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is hypothesized that derivatives of 2',5'-dimethoxyacetanilide can be designed to fit into the active site of COX-1 and/or COX-2, thereby blocking their activity. The dimethoxy substituents can be tailored to enhance binding affinity and selectivity for the desired COX isoform.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 2',5'-dimethoxyacetanilide derivatives are emerging, general principles for acetanilide-based anti-inflammatory agents can be applied. Key modifications often involve the N-phenyl ring and the acetyl group to modulate potency and selectivity.

SAR Core 2',5'-Dimethoxyacetanilide Scaffold R1 Modification at the N-phenyl ring (R1) Core->R1 Influences steric bulk and electronic properties R2 Modification of the acetyl group (R2) Core->R2 Affects reactivity and potential for further derivatization Activity Analgesic/Anti-inflammatory Activity R1->Activity R2->Activity

Caption: Key areas for SAR exploration in 2',5'-dimethoxyacetanilide derivatives.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl Acetamide Derivatives

This protocol provides a general method for the synthesis of N-aryl acetamide derivatives starting from a substituted aniline, which can be adapted for 2,5-dimethoxyaniline.

Materials:

  • 2,5-Dimethoxyaniline (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,5-dimethoxyaniline (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-N-(2,5-dimethoxyphenyl)acetamide.

Protocol 2: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., celecoxib, indomethacin)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compounds and reference inhibitor.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) and pre-incubate with the test compounds or reference inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the plate for a specific duration (e.g., 10 minutes) at 37 °C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a commercially available EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 3: In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test

This protocol describes a common method for assessing the analgesic potential of a compound in a murine model.

Materials:

  • Swiss albino mice

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard analgesic drug (e.g., aspirin)

  • 0.6% acetic acid solution

  • Syringes and needles

Procedure:

  • Acclimatize the animals to the experimental conditions.

  • Divide the animals into groups (vehicle control, standard drug, and test compound groups).

  • Administer the test compounds or standard drug orally or intraperitoneally at a specific dose.

  • After a predetermined time (e.g., 30-60 minutes), administer 0.6% acetic acid solution intraperitoneally to induce writhing.

  • Immediately after acetic acid injection, observe each mouse for the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: In Vitro COX Inhibitory Activity of Hypothetical 2',5'-Dimethoxyacetanilide Derivatives

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
DMA-01 2-chloro-N-(2,5-dimethoxyphenyl)acetamide>10015.2>6.6
DMA-02 N-(2,5-dimethoxyphenyl)-2-phenoxyacetamide50.15.88.6
Celecoxib Standard COX-2 Inhibitor150.04375

Table 2: In Vivo Analgesic Activity of Hypothetical 2',5'-Dimethoxyacetanilide Derivatives

Compound IDDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)
DMA-02 5055.8
Aspirin 10062.1

Conclusion and Future Directions

2',5'-Dimethoxyacetanilide represents a privileged scaffold with demonstrated utility in medicinal chemistry, most notably in the synthesis of the cardiovascular drug Midodrine. Its potential as a starting point for the development of novel analgesic and anti-inflammatory agents is an active area of research. The protocols and application notes provided herein offer a solid foundation for scientists to explore the chemical space around this versatile core. Future efforts should focus on synthesizing diverse libraries of 2',5'-dimethoxyacetanilide derivatives and employing high-throughput screening to identify new lead compounds. Further elucidation of the structure-activity relationships and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising chemical scaffold.

References

  • Google Patents. (2004). An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride. WO2004018409A1.
  • Google Patents. (2002). Process for the preparation of acetamide derivatives. US20020183552A1.
  • National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PubMed Central. Available at: [Link]

  • Patsnap. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Patsnap Eureka. Available at: [Link]

Sources

Application Notes & Protocols for the Comprehensive Characterization of N-(2,5-Dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the analytical characterization of N-(2,5-Dimethoxyphenyl)acetamide (CAS No: 3467-59-2), a key chemical intermediate.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, offering a multi-technique approach to ensure structural confirmation, purity assessment, and physicochemical profiling. We will delve into spectroscopic, chromatographic, and thermal analysis techniques, explaining the causality behind methodological choices and providing robust, step-by-step protocols to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

This compound, with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol , is a substituted acetanilide derivative.[1] Its utility as a precursor and intermediate in the synthesis of more complex molecules, particularly in medicinal and materials science research, necessitates a thorough and unambiguous analytical characterization.[2] The identity, purity, and stability of this starting material are critical parameters that directly influence the yield, impurity profile, and ultimate success of subsequent synthetic steps.

This guide presents a suite of orthogonal analytical techniques designed to provide a comprehensive profile of the molecule. By combining data from spectroscopy, chromatography, and thermal analysis, researchers can establish a complete certificate of analysis, ensuring the material's suitability for its intended application.

Structural Elucidation: Spectroscopic Methodologies

Spectroscopic techniques are foundational for confirming the molecular structure of a synthesized compound. They probe the interaction of the molecule with electromagnetic radiation to reveal information about its functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Proton (¹H) NMR provides information on the number, chemical environment, and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the chemical environment of each carbon atom in the molecule. Together, they provide a complete "map" of the carbon-hydrogen framework, confirming the presence of the N-acetyl group, the two methoxy substituents, and their specific substitution pattern on the aromatic ring.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex gently if necessary. The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (0.00 ppm).

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Observe Frequency: 400 MHz

      • Spectral Width: -2 to 12 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 (adjust for concentration)

    • ¹³C NMR:

      • Observe Frequency: 100 MHz

      • Spectral Width: 0 to 200 ppm

      • Acquisition Mode: Proton-decoupled

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or higher (adjust for concentration)

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign protons to their respective positions in the molecule.

    • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or reference spectra.

Expected Spectral Data:

Technique Assignment Expected Chemical Shift (δ, ppm) Notes
¹H NMR Acetyl Protons (-CH₃)~2.18Singlet, 3H
Methoxy Protons (-OCH₃)~3.85Two distinct singlets, 3H each
Aromatic Protons~6.8 - 8.4Complex multiplets, total 3H
Amide Proton (-NH)~7.8 - 8.4Broad singlet, 1H
¹³C NMR Acetyl Carbon (-C H₃)~24
Methoxy Carbons (-O CH₃)~56Two distinct signals
Aromatic Carbons~110 - 150Multiple signals
Carbonyl Carbon (C=O)~168

Note: Chemical shifts are highly dependent on the solvent used. The values presented are typical and based on available reference data.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Rationale: FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). For this compound, FTIR is used to rapidly confirm the presence of the amide linkage (N-H and C=O bonds), aromatic ring, and ether (C-O) functionalities.

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil. No further sample preparation is required.

    • Alternatively, the KBr pellet method can be used.[4]

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • A background spectrum of the clean, empty ATR crystal should be collected immediately prior to sample analysis.

  • Data Interpretation:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300 - 3250N-H StretchSecondary Amide
~3100 - 3000C-H StretchAromatic
~2950 - 2850C-H StretchAliphatic (CH₃)
~1670 - 1640C=O Stretch (Amide I)Secondary Amide
~1550 - 1510N-H Bend (Amide II)Secondary Amide
~1600, ~1480C=C StretchAromatic Ring
~1250 - 1200C-O StretchAryl Ether

Note: The exact positions of these peaks can vary slightly. These values are based on typical ranges for similar compounds.[5][6][7]

UV-Visible Spectroscopy

Causality & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For this compound, the absorption is primarily due to the π → π* transitions within the substituted benzene ring. This technique is particularly useful for quantitative analysis (using the Beer-Lambert law) and as a supportive identification method by determining the wavelength of maximum absorbance (λ_max).

Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield an absorbance between 0.2 and 0.8 AU for optimal accuracy.

    • Use a matched pair of quartz cuvettes (1 cm path length). Use one for the solvent blank and the other for the sample.

  • Instrument Parameters:

    • Scan Range: 200 - 400 nm[8]

    • Scan Speed: Medium

    • Blank: Use the pure solvent used for sample preparation.

  • Data Interpretation:

    • Record the spectrum and identify the wavelength(s) of maximum absorbance (λ_max).

    • The λ_max can be used as a parameter for identity confirmation in quality control settings.

Expected Absorption Data:

Parameter Expected Value
λ_max ~290 - 310 nm

Note: The λ_max is solvent-dependent. Theoretical calculations can also be used to predict the absorption spectrum.[9]

Purity and Quantitative Analysis: Chromatographic Techniques

Chromatographic methods are indispensable for separating a compound from impurities and for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Causality & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. It separates analytes based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This allows for the separation of this compound from starting materials, by-products, and degradation products, enabling precise purity determination (e.g., area percent) and quantification against a reference standard.

Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing A Prepare Mobile Phase (e.g., ACN/Water) D Equilibrate HPLC System (C18 Column) A->D B Prepare Sample Solution (e.g., 0.5 mg/mL in ACN) E Inject Sample/ Standard (10 µL) B->E C Prepare Reference Std. C->E D->E F Isocratic or Gradient Elution E->F G UV Detection (at λmax) F->G H Integrate Chromatogram G->H I Calculate Purity (Area % Report) H->I

Caption: High-level workflow for HPLC purity analysis.

Protocol: RP-HPLC Purity Method

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Degas both phases by sonication or helium sparging.

  • Sample and Standard Preparation:

    • Standard: Accurately weigh and dissolve this compound reference standard in ACN or a suitable diluent to a final concentration of ~0.5 mg/mL.

    • Sample: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A typical starting point is an isocratic mixture, such as 50:50 (v/v) Acetonitrile:Water. A gradient may be required to resolve all impurities.[10]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.[12]

    • Detector: UV-Vis or Diode Array Detector (DAD) set at the λ_max determined previously.

    • Run Time: 20-30 minutes, or until all components have eluted.

  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds. For this compound, GC-MS confirms the compound's identity by providing its molecular weight (from the molecular ion peak, [M]⁺) and a unique fragmentation pattern (mass spectrum), which serves as a chemical fingerprint.[1]

Workflow: GC-MS Identity Confirmation

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis A Dissolve Sample (e.g., 1 mg/mL in Ethyl Acetate) B Inject Sample (1 µL) Split/Splitless Inlet A->B C Temperature Programmed Separation (e.g., ZB-5MS Column) B->C D Electron Ionization (EI, 70 eV) C->D E Mass Analyzer (Scan m/z 50-300) D->E F Generate Mass Spectrum E->F G Identify Molecular Ion Peak ([M]⁺ at m/z 195) F->G H Compare Fragmentation Pattern with Library/Reference F->H Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis A Accurately weigh sample (3-5 mg) into pan B Place sample & reference pans into furnace A->B C Set instrument parameters (Temp range, ramp rate, atmosphere) B->C D Initiate heating program C->D E Measure differential heat flow D->E H Measure mass change vs. temp D->H F Identify thermal events (Melting, transitions) E->F G Determine onset & peak temp of melting endotherm F->G I Generate weight loss curve H->I J Determine onset of decomposition I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,5-Dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2,5-Dimethoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable method is the N-acetylation of 2,5-dimethoxyaniline. This reaction involves treating the primary amine with an acetylating agent, typically acetic anhydride or acetyl chloride, to form the corresponding acetamide.[1][2] Acetic anhydride is often preferred due to its milder reactivity and the less corrosive nature of its acetic acid byproduct compared to the hydrogen chloride (HCl) generated when using acetyl chloride.[3][4]

Q2: What are the critical parameters to control for maximizing yield?

To achieve high yields, meticulous control over the following parameters is essential:

  • Purity of Starting Materials: 2,5-dimethoxyaniline is susceptible to oxidation, which can lead to colored impurities in the final product.[5] Using freshly purified or high-purity aniline is crucial.

  • Reaction Temperature: The acetylation of anilines is an exothermic reaction.[5] Maintaining a low to moderate temperature, often by cooling in an ice bath during the addition of the acetylating agent, helps to prevent side reactions such as di-acetylation and degradation of the starting material.

  • Stoichiometry: A slight excess of the acetylating agent is typically used to ensure the complete conversion of the aniline. However, a large excess should be avoided as it can complicate the purification process.

  • pH Control: In some procedures, a base like sodium acetate is added. This serves to neutralize the acidic byproduct (acetic acid or HCl), driving the equilibrium towards product formation.[1]

Q3: How does the choice of acetylating agent affect the reaction?

The selection between acetic anhydride and acetyl chloride involves a trade-off between reactivity and handling.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Moderately reactive, often requires gentle heating or a catalyst.Highly reactive, reaction is often rapid at room temperature or below.[3]
Byproduct Acetic acid (less corrosive, easier to remove).[3][4]Hydrogen chloride (corrosive gas, requires a scavenger base).[3]
Handling Less sensitive to moisture.Highly sensitive to moisture; hydrolyzes rapidly.
Selectivity Generally offers higher selectivity with fewer side products.[3]Higher reactivity can sometimes lead to over-acetylation or other side reactions.

Data-driven comparison of common acetylating agents.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive acetylating agent (hydrolyzed).2. Insufficient reaction time or temperature.3. Poor quality of starting 2,5-dimethoxyaniline.1. Use a fresh, unopened bottle of acetic anhydride or acetyl chloride.2. Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or gently warming the mixture.3. Purify the 2,5-dimethoxyaniline by recrystallization or distillation before use.
Product is an Oil or Fails to Crystallize 1. Presence of impurities depressing the melting point.2. Residual solvent.1. Purify the crude product using column chromatography (silica gel with an ethyl acetate/hexane gradient is a good starting point).2. After purification, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).[1][6][7]3. Ensure the product is thoroughly dried under vacuum to remove all solvent traces.
Final Product is Colored (Pink, Brown, or Black) 1. Oxidation of the 2,5-dimethoxyaniline starting material.2. Reaction temperature was too high, causing degradation.1. Use high-purity, colorless 2,5-dimethoxyaniline. If the starting material is colored, purify it first.2. Maintain strict temperature control during the addition of the acetylating agent, using an ice bath.3. A charcoal treatment during recrystallization can sometimes remove colored impurities.
Presence of Unreacted Starting Material in Product 1. Incomplete reaction.2. Insufficient amount of acetylating agent.1. Increase the reaction time and monitor by TLC until the starting material is consumed.2. Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the acetylating agent.

Visualizing the Process

Reaction Mechanism:

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline attacks the electrophilic carbonyl carbon of the acetylating agent.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline 2,5-Dimethoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylatingAgent Acetic Anhydride (Electrophile) AcylatingAgent->Intermediate Product This compound Intermediate->Product Collapse of Intermediate (Leaving Group Departs) Byproduct Acetic Acid Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Workflow:

This decision tree can guide you through diagnosing a failed or low-yielding reaction.

troubleshooting_workflow Start Reaction Yield is Low CheckTLC Analyze Crude Mixture by TLC Start->CheckTLC IsSM Starting Material (SM) Present? CheckTLC->IsSM IsProduct Desired Product Present? IsSM->IsProduct Yes NoProduct No Product Formed IsSM->NoProduct No IsProduct->NoProduct No ProductPresent Product is Present, but Yield is Low IsProduct->ProductPresent Yes CheckReagents Verify Reagent Quality (Aniline Purity, Anhydride Activity) NoProduct->CheckReagents OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) ProductPresent->OptimizeConditions PurificationIssue Investigate Purification Loss (Recrystallization, Extraction) ProductPresent->PurificationIssue Success Improved Yield CheckReagents->Success OptimizeConditions->Success PurificationIssue->Success

Caption: Troubleshooting decision tree for low yield.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 2,5-Dimethoxyaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Glacial Acetic Acid (as solvent)

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethoxyaniline in a minimal amount of glacial acetic acid.

  • Addition of Acetylating Agent: Cool the flask in an ice-water bath. Slowly add acetic anhydride dropwise to the stirred solution over 10-15 minutes. The reaction is exothermic, and maintaining a low temperature is critical to prevent side-product formation.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Work-up: Pour the reaction mixture slowly into a beaker containing ice-cold water while stirring vigorously. The product, this compound, will precipitate as a solid.[8]

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization.[1] A common and effective solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

References

  • WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2 - American Chemical Society. [Link]

  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide - PubChem. [Link]

  • acetylation aniline - YouTube. [Link]

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. [Link]

  • Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl) - NIH. [Link]

  • CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl].
  • This compound | C10H13NO3 | CID 77015 - PubChem. [Link]

  • Mechanism of aniline acetylation reaction (Koreeda, 2011). - ResearchGate. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. [Link]

  • Acetylation of aniline - YouTube. [Link]

  • (IUCr) Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. [Link]

  • Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers - Indian Academy of Sciences. [Link]

  • (IUCr) Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

  • Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction? [Link]

  • 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide - PMC - NIH. [Link]

  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - NIH. [Link]

  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) - YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Recrystallization - YouTube. [Link]

  • (PDF) N-(4-Ethoxy-2,5-dinitrophenyl)acetamide - ResearchGate. [Link]

  • Can we use acetyl chloride instead of acetic anhydride in the synthesis of aspirin? - Quora. [Link]

  • Accessing new polymorphs and solvates through solvothermal recrystallization - PMC - NIH. [Link]

  • [FREE] Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction? - brainly.com. [Link]

  • Supporting Information - AWS. [Link]

  • Acetylation – Knowledge and References - Taylor & Francis. [Link]

  • CN111978223B - Preparation method of 2-methoxy-N- (2-nitro-5-thiophenyl)

Sources

Technical Support Center: N-Acetylation of 2,5-Dimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-acetylation of 2,5-dimethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced transformation. We will explore the reaction's core principles, troubleshoot frequent side reactions, and provide validated protocols to ensure the successful synthesis of N-(2,5-dimethoxyphenyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the N-acetylation of 2,5-dimethoxyaniline. The format is designed to help you quickly identify your problem and implement a robust solution.

Q1: My reaction is incomplete, resulting in a low yield of the desired this compound. What are the likely causes?

A1: An incomplete reaction is one of the most common issues and typically points to suboptimal reaction conditions or reagent quality. The N-acetylation of an aniline is a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride).[1][2]

Several factors can impede this process:

  • Protonation of the Amine: The reaction generates one equivalent of acid (e.g., acetic acid from acetic anhydride). This acid can protonate the starting aniline, rendering the nitrogen non-nucleophilic and halting the reaction.[3]

  • Reagent Stoichiometry: An insufficient amount of the acetylating agent will naturally lead to an incomplete reaction.

  • Low Temperature: While higher temperatures can promote side reactions, insufficient heat may lead to a sluggish conversion rate.

  • Reagent Purity: 2,5-dimethoxyaniline is susceptible to air oxidation, which can reduce the amount of active starting material.[4] Acetic anhydride can hydrolyze to acetic acid if exposed to moisture, reducing its efficacy.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_base Was a base (e.g., Sodium Acetate) used? start->check_base check_reagents Verify stoichiometry and purity of reagents check_base->check_reagents Yes add_base Incorporate a mild base like NaOAc to neutralize acid byproduct. check_base->add_base No check_conditions Review reaction temperature and time check_reagents->check_conditions Reagents OK adjust_reagents Use freshly opened acetic anhydride. Use 1.1-1.2 equivalents. Ensure aniline is not discolored (oxidized). check_reagents->adjust_reagents Purity/Stoichiometry Issue adjust_conditions Gently warm the reaction (e.g., 50-80°C) after initial mixing. Increase reaction time and monitor by TLC. check_conditions->adjust_conditions Conditions Suboptimal end Re-run Experiment & Monitor add_base->end Implement Changes adjust_reagents->end Implement Changes adjust_conditions->end Implement Changes

Caption: Troubleshooting workflow for low reaction yield.

Q2: My TLC analysis shows a significant byproduct, and I suspect it's the di-acetylated compound. Why does this form and how can it be prevented?

A2: The formation of a di-acetylated byproduct, N-acetyl-N-(2,5-dimethoxyphenyl)acetamide, is a classic side reaction, especially under harsh conditions.

Mechanism of Di-acetylation: The nitrogen atom of the initially formed mono-acetylated product (the amide) still possesses a lone pair of electrons. Although this lone pair is delocalized by resonance with the adjacent carbonyl group, making the amide nitrogen significantly less nucleophilic than the starting aniline, it can still react with a strong acetylating agent, particularly at elevated temperatures or with a large excess of the acetylating agent.[5]

sub This compound (Desired Product) intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack (Slow) reagent Acetic Anhydride (Excess) reagent->intermediate product N,N-Diacetylated Product (Byproduct) intermediate->product Collapse & Expel Acetate

Caption: Formation of the di-acetylated byproduct.

Preventative Measures:

StrategyRationale
Control Stoichiometry Use a slight excess (1.05-1.2 equivalents) of acetic anhydride, not a large excess. This minimizes the availability of the acetylating agent for the second, slower reaction.
Moderate Temperature Avoid excessive heating. Perform the initial addition at room temperature or in an ice bath to control the initial exotherm, followed by gentle warming if necessary to drive the reaction to completion.[3]
Controlled Addition Add the acetic anhydride dropwise to the aniline solution. This maintains a low instantaneous concentration of the acetylating agent, favoring the faster mono-acetylation reaction.
Use of a Base A mild base like sodium acetate can help moderate the reaction and prevent conditions that might favor di-acetylation.[6]
Q3: My crude product is highly colored (yellow to dark brown). What is the source of this color and how can I purify my product to be colorless?

A3: The discoloration is almost certainly due to the oxidation of the starting 2,5-dimethoxyaniline. Anilines, particularly those with electron-donating groups like methoxy groups, are highly susceptible to air oxidation.[4] This process forms highly colored, often polymeric, impurities that can be difficult to remove.[7]

Prevention and Purification Protocol:

  • Starting Material Quality:

    • If the 2,5-dimethoxyaniline is dark, it is already oxidized. Consider purifying it by distillation under reduced pressure before use.

    • Use freshly opened bottles of reagents whenever possible.

  • Inert Atmosphere:

    • For best results, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Purification via Recrystallization with Charcoal:

    • Objective: To remove colored impurities and isolate pure this compound.

    • Procedure:

      • Dissolve the crude, colored product in a minimum amount of a suitable hot solvent (an ethanol/water mixture is often effective).[2]

      • Once fully dissolved, add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid bumping.

      • Keep the solution hot (e.g., on a steam bath) and swirl for 5-10 minutes. The charcoal will adsorb the colored impurities.

      • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

      • Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the pure, colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[2]

Validated Experimental Protocol: N-Acetylation of 2,5-Dimethoxyaniline

This protocol is optimized to favor high yield and purity while minimizing side reactions.

Materials:

  • 2,5-Dimethoxyaniline (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Sodium Acetate (1.2 eq)

  • Glacial Acetic Acid (as solvent)

  • Water (for precipitation)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxyaniline in glacial acetic acid.

  • Reagent Addition: In a separate container, prepare a solution of sodium acetate in water.

  • Reaction: To the stirring aniline solution, add the acetic anhydride dropwise. An exotherm may be observed.

  • Base Addition: Immediately following the acetic anhydride, add the sodium acetate solution. Stir the mixture vigorously.

  • Reaction Completion: Allow the reaction to stir at room temperature for 30 minutes. Gentle warming to 50°C for an additional 15-20 minutes can be employed if TLC shows incomplete conversion.

  • Precipitation: Pour the reaction mixture into a beaker containing cold water while stirring vigorously. The product, this compound, should precipitate as a white solid.[3]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove any remaining acetic acid and salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture as described in Q3 to obtain pure, colorless crystals.

Core Reaction Mechanism

sub 2,5-Dimethoxyaniline (Nucleophile) intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack reagent Acetic Anhydride (Electrophile) reagent->intermediate product This compound + Acetic Acid intermediate->product Collapse & Proton Transfer

Caption: Mechanism for the N-acetylation of an aniline.

References

  • Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. [Link]

  • Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Oregon State University. [Link]

  • Trent Selby. (2021, April 13). acetylation aniline [Video]. YouTube. [Link]

  • Mhlongo, N. N., et al. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. RSC Publishing. [Link]

  • askIITians. (2025). Why is acetylation performed before nitration of aniline? askIITians. [Link]

  • Sarah Bartlett. (2020, September 11). Acetylation of aniline [Video]. YouTube. [Link]

  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. alliedacademies.org. [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Aniline. Wikipedia. [Link]

  • Ghosh, K., et al. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

Sources

Troubleshooting low yield in 2',5'-Dimethoxyacetanilide preparation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the common yet challenging synthesis of 2',5'-Dimethoxyacetanilide. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering instead a deep dive into the causality of experimental outcomes. This guide is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to empower you to diagnose issues, optimize your protocol, and achieve high-yield, high-purity results.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the most frequent issues encountered during the acetylation of 2,5-dimethoxyaniline.

Question 1: My final yield is significantly lower than expected, and I've confirmed the presence of unreacted 2,5-dimethoxyaniline. What are the likely causes?

Answer: This is the most common issue, typically pointing to an incomplete reaction. There are three primary culprits:

  • Hydrolysis of Acetic Anhydride: Acetic anhydride is highly susceptible to hydrolysis, reacting with ambient moisture or residual water in your solvent to form inert acetic acid.[1] This side reaction consumes your acetylating agent, leaving insufficient reagent to fully convert the starting aniline.

    • Solution: Always use a fresh, unopened bottle of acetic anhydride or a properly stored, anhydrous grade. Ensure all glassware is oven-dried before use. If using a solvent like glacial acetic acid, ensure it is of an appropriate grade with low water content.

  • Incorrect Stoichiometry or Reagent Addition: An insufficient molar equivalent of acetic anhydride will naturally lead to an incomplete reaction. Furthermore, the order and method of addition matter.

    • Solution: Carefully recalculate the molar equivalents. A slight excess (1.1 to 1.5 equivalents) of acetic anhydride is often recommended to drive the reaction to completion. The sodium acetate solution should be added promptly after the acetic anhydride to neutralize the generated acid and shift the equilibrium toward the product.

  • Suboptimal Reaction Temperature: The acetylation of anilines, while often exothermic, may require a specific temperature to proceed at an optimal rate. If the temperature is too low, the reaction rate may be too slow for the given reaction time.

    • Solution: Monitor the internal reaction temperature. Gentle heating (e.g., to 50-60°C) after the initial exotherm can help ensure the reaction goes to completion.

Question 2: My isolated product is discolored (e.g., pink, brown, or dark grey), not the expected white or off-white solid. How do I purify it, and how can I prevent this?

Answer: Discoloration is almost always due to the oxidation of the electron-rich 2,5-dimethoxyaniline starting material.[2] Aniline derivatives are notoriously prone to air oxidation, which produces highly colored impurities.

  • Prevention:

    • Starting Material Purity: Ensure your 2,5-dimethoxyaniline is pure before starting. If it's already discolored, it can be purified by sublimation or recrystallization from a suitable solvent.[2]

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Remediation (Purification):

    • Recrystallization with Activated Charcoal: This is the most effective method. Dissolve the crude, colored product in a minimum amount of a suitable hot solvent (an ethanol/water mixture often works well).[3] Add a small amount (1-2% by weight) of activated charcoal to the hot solution, swirl, and keep it hot for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool slowly to crystallize the purified, colorless product.[4][5]

Question 3: After adding all reagents, the entire mixture solidified. Is this problematic?

Answer: This indicates that the product, 2',5'-Dimethoxyacetanilide, is precipitating from the reaction medium because it is insoluble in the chosen solvent system at that temperature. While it confirms product formation, it can be problematic as the solid matrix can trap unreacted starting materials, leading to an impure final product and potentially halting the reaction prematurely.

  • Solution: The standard procedure often uses glacial acetic acid as a solvent, in which the product is soluble at reaction temperatures. If you are performing the reaction neat or in a solvent where the product is insoluble, consider adding a co-solvent (like acetic acid) to keep the product dissolved until the reaction is complete. The product is then isolated by quenching the reaction mixture in a large volume of ice water.

Question 4: I lost most of my product during the recrystallization step. How can I improve recovery?

Answer: Significant product loss during recrystallization is a common purification pitfall. The key is mastering the balance of solubility.[6]

  • Problem 1: Using Too Much Solvent. The single most common error is adding too much hot solvent to dissolve the crude product. The excess solvent will keep a larger fraction of your product dissolved even after cooling, drastically reducing your recovered yield.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the mixture to return to a boil between additions.[7]

  • Problem 2: Cooling Too Rapidly. Crash-cooling a hot, saturated solution in an ice bath leads to the formation of very small, often impure crystals and can trap solvent.[6]

    • Solution: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature first. This promotes the growth of larger, purer crystals. Once it has reached room temperature, then place it in an ice bath to maximize the precipitation of the remaining solute.[7]

  • Problem 3: Improper Solvent Choice. The ideal recrystallization solvent is one in which your product is highly soluble when hot and poorly soluble when cold.[5]

    • Solution: If your product remains soluble in the mother liquor even after cooling, the solvent is too "good." A mixed solvent system (e.g., ethanol and water) can be effective. Dissolve the crude product in the "good" solvent (ethanol) and then add the "bad" solvent (water) dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of the "good" solvent to redissolve the precipitate before cooling.[8]

Frequently Asked Questions (FAQs)

Q: What is the role of sodium acetate in this reaction? A: The acetylation of an amine with acetic anhydride produces one molecule of the desired amide and one molecule of acetic acid as a byproduct. The acetic acid can protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. Sodium acetate is a weak base that neutralizes the acetic acid as it forms, preventing the deactivation of the starting material and driving the reaction equilibrium towards the product.

Q: Can I use acetyl chloride instead of acetic anhydride? A: Yes, acetyl chloride is a more reactive acetylating agent. However, its reaction with aniline is much more vigorous and produces corrosive hydrogen chloride (HCl) gas. This requires the use of a stoichiometric amount of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl, making the procedure and workup more complex. For this synthesis, acetic anhydride is generally safer and more convenient.

Q: What is the expected melting point for 2',5'-Dimethoxyacetanilide? A: The literature melting point for 2',5'-Dimethoxyacetanilide is typically in the range of 85-89 °C.[9] A broad or depressed melting point is a strong indicator of impurities.

Q: Is 2,5-dimethoxyaniline a hazardous substance? A: Yes. 2,5-dimethoxyaniline is toxic and can cause skin and mucous membrane irritation.[10] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing the Process

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of acetic anhydride.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products & Byproducts Aniline 2,5-Dimethoxyaniline (Nucleophile) Intermediate Protonated Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Product 2',5'-Dimethoxyacetanilide Intermediate->Product Collapse & Proton Transfer Byproduct Acetic Acid Intermediate->Byproduct

Caption: Nucleophilic attack of the amine on acetic anhydride.

Troubleshooting Workflow

A logical flow to diagnose the root cause of low yield.

troubleshooting_workflow start Low Yield Observed check_sm Analyze Crude: Unreacted Starting Material? start->check_sm check_color Is Product Discolored? check_sm->check_color No incomplete_rxn Cause: Incomplete Reaction check_sm->incomplete_rxn Yes oxidation Cause: Oxidation of Aniline check_color->oxidation Yes purification_loss Cause: Purification Loss check_color->purification_loss No hydrolysis 1. Check Ac₂O Quality (Hydrolysis) 2. Verify Stoichiometry 3. Check Reaction Temp/Time incomplete_rxn->hydrolysis end Yield Optimized hydrolysis->end purify_charcoal Solution: Recrystallize with Activated Charcoal oxidation->purify_charcoal purify_charcoal->end recryst_technique 1. Minimize Hot Solvent 2. Allow Slow Cooling 3. Check Solvent Choice purification_loss->recryst_technique recryst_technique->end

Caption: A step-by-step workflow for troubleshooting low yield.

Optimized Experimental Protocol

This protocol incorporates best practices to mitigate the common issues discussed above.

Reagents and Materials:

  • 2,5-Dimethoxyaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Sodium Acetate, anhydrous (1.5 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol (for recrystallization)

  • Activated Charcoal (optional)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxyaniline (e.g., 5.0 g, 32.6 mmol) in glacial acetic acid (20 mL). Stir until all solid has dissolved.

    • Rationale: Using glacial acetic acid as a solvent ensures a homogenous reaction mixture and prevents premature precipitation of the product.

  • Reagent Addition: To the stirred solution, add acetic anhydride (e.g., 3.7 mL, 39.2 mmol) in one portion. Immediately follow with the addition of anhydrous sodium acetate (e.g., 4.0 g, 48.9 mmol).

    • Rationale: The prompt addition of sodium acetate neutralizes the acetic acid byproduct, protecting the nucleophilicity of the starting amine.

  • Reaction: A mild exotherm may be observed. After the initial reaction subsides, gently heat the mixture to 50-60°C in a water bath for 30 minutes to ensure the reaction proceeds to completion.

    • Rationale: Gentle heating ensures that any less reactive starting material is fully converted.

  • Quenching and Precipitation: Allow the reaction mixture to cool slightly, then pour it slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A white precipitate of 2',5'-Dimethoxyacetanilide will form.

    • Rationale: The product is insoluble in water. This step precipitates the crude product while water-soluble components (acetic acid, sodium acetate) remain in the aqueous phase.

  • Isolation: Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 30 mL).

    • Rationale: Washing with cold water removes any remaining soluble impurities.

  • Purification (Recrystallization): a. Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, this is the point to add a small spatula tip of activated charcoal. b. If charcoal was added, perform a hot filtration to remove it. c. To the hot, clear solution, add water dropwise until a faint cloudiness persists. Add a few drops of hot ethanol to redissolve the precipitate. d. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 20 minutes. e. Collect the pure, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol/water (50:50), and air-dry.

Quantitative Data Summary

ParameterRecommended ValueRationale & Common Pitfall
Purity of 2,5-Dimethoxyaniline >98%, colorless solidPitfall: Using oxidized (colored) starting material introduces impurities that are difficult to remove and can lower yield.
Purity of Acetic Anhydride Anhydrous, >98%Pitfall: Using old or improperly stored reagent that has hydrolyzed to acetic acid will result in an incomplete reaction.[1]
Molar Ratio (Aniline:Ac₂O) 1 : 1.2Pitfall: Using a 1:1 ratio may not be sufficient to drive the reaction to completion, especially if some anhydride is lost to hydrolysis.
Molar Ratio (Aniline:NaOAc) 1 : 1.5Pitfall: Insufficient base will allow the amine to be protonated and deactivated, halting the reaction.
Recrystallization Solvent Ethanol/WaterPitfall: Using too much solvent is the most common cause of low recovery during purification.[6]

References

  • Wikipedia. Acetic anhydride. [Link]

  • YouTube. Hydrolysis of Acetic Anhydride | Acetic acid from Acetic anhydride | Derivatives of Carboxylic acid|. [Link]

  • Digital Commons@ETSU. Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. [Link]

  • Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. [Link]

  • PubMed. Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. [Link]

  • University of California, Irvine. Recrystallization of Impure Acetanilide and Melting Point Determination. [Link]

  • ACS Publications. Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions | The Journal of Organic Chemistry. [Link]

  • Oregon State University. A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. [Link]

  • Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. [Link]

  • ACS Publications. Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions | The Journal of Organic Chemistry. [Link]

  • Google Patents. CN111285779A - Method for preparing high-quality 2, 5-dimethoxy-4-chloroacetoacetanilide.
  • ResearchGate. Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]

  • CORE. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Barnard College. 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. [Link]

  • Google Patents. CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide.
  • Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]

  • YMER. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]

  • ResearchGate. (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. [Link]

  • ResearchGate. Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. [Link]

  • PubChem. 2,5-Dimethoxyaniline. [Link]

  • YouTube. [Orgo Lab] Recrystallization of Acetanilide. [Link]

  • PubMed Central. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. [Link]

  • PMC. Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction. [Link]

  • YouTube. CHM 242 Lab 1 Recrystallization of Acetanilide Part A -. [Link]

  • YouTube. Recrystallization of Acetanilide. [Link]

  • ResearchGate. (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. [Link]

  • Taylor & Francis Online. Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. [Link]

  • University of Massachusetts Boston. Acetylation reaction of aniline to activation effect. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-(2,5-Dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of N-(2,5-Dimethoxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. We provide in-depth, field-proven insights and troubleshooting strategies to enhance reaction yield, purity, and reproducibility.

Core Synthesis Overview & Mechanism

This compound is typically synthesized via the nucleophilic acyl substitution of 2,5-dimethoxyaniline with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction hinges on the nucleophilicity of the primary amine attacking the electrophilic carbonyl carbon of the acetylating agent.

Reaction Mechanism: Acetylation of 2,5-Dimethoxyaniline

The following diagram illustrates the fundamental mechanism for the N-acetylation of 2,5-dimethoxyaniline.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 2,5-Dimethoxyaniline (Nucleophile) Intermediate Tetrahedral Adduct Aniline->Intermediate Nucleophilic Attack AcetylatingAgent Acetylating Agent (e.g., Acetic Anhydride) (Electrophile) AcetylatingAgent->Intermediate Product This compound Intermediate->Product Collapse of Intermediate (Leaving Group Departs) Byproduct Leaving Group (e.g., Acetate) Intermediate->Byproduct

Caption: Mechanism of N-acetylation.

Baseline Experimental Protocol

This protocol provides a standard method for the synthesis of this compound. It serves as a reliable starting point for optimization and troubleshooting.

Materials:

  • 2,5-Dimethoxyaniline (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.1 - 1.2 eq)

  • Acetyl Chloride (1.0 - 1.05 eq) or Acetic Anhydride (1.0 - 1.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., Ethanol/water, Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,5-dimethoxyaniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath. The base is crucial for neutralizing the HCl generated when using acetyl chloride.[1]

  • Acetylating Agent Addition: Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled mixture with constant, vigorous stirring. Maintaining a low temperature is critical to control the reaction rate and prevent side reactions.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding deionized water.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield pure this compound.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Reaction Setup (Aniline, Solvent, Base) Cool 2. Cool to 0 °C Setup->Cool Add 3. Add Acetylating Agent (Dropwise) Cool->Add Stir 4. Stir at RT (Monitor by TLC) Add->Stir Quench 5. Quench with Water Stir->Quench Workup 6. Aqueous Work-up (Wash with NaHCO₃, Brine) Quench->Workup Dry 7. Dry & Concentrate Workup->Dry Purify 8. Purify Product (Recrystallization/Chromatography) Dry->Purify Analyze 9. Characterization (NMR, IR, MP) Purify->Analyze

Caption: Standard synthesis and purification workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I recovered only starting material. What went wrong?

This is a common issue that can stem from several sources. A systematic approach is key to diagnosing the problem.

Potential Cause Explanation & Causality Recommended Solution
Poor Reagent Quality The starting aniline may have oxidized (often indicated by a dark color), or the acetylating agent may have hydrolyzed from exposure to atmospheric moisture.Use freshly purified 2,5-dimethoxyaniline.[2] Ensure the acetylating agent is from a freshly opened bottle or has been properly stored. Verify reagent purity via analytical techniques (e.g., NMR) if possible.[1]
Inadequate Base When using acetyl chloride, HCl is formed as a byproduct. Without a base to neutralize it, the HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.Ensure a suitable non-nucleophilic base (e.g., triethylamine, pyridine) is used in at least a stoichiometric amount (1.1-1.2 equivalents is recommended).[1]
Incomplete Reaction The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or poor mixing.Monitor the reaction closely using TLC until the starting aniline spot is no longer visible. If the reaction stalls, consider a slight increase in temperature or extending the reaction time.
Product Loss During Work-up The amide product can be partially soluble in the aqueous phase, or hydrolysis can occur if the work-up conditions are too harsh (strongly acidic or basic).[3][4]Ensure the pH is appropriately managed during the aqueous wash steps. Perform back-extraction of the aqueous layers with the organic solvent to recover any dissolved product.
Question 2: My final product is impure. I see multiple spots on TLC. How can I improve purity?

Purity issues often arise from side reactions or incomplete removal of starting materials.

Potential Cause Explanation & Causality Recommended Solution
Unreacted Starting Material Incomplete reaction is the most common cause.Ensure the reaction goes to completion via TLC monitoring. Consider using a slight excess (1.05 eq) of the acetylating agent.
Formation of Di-acetylated Byproduct The product, an amide, still has a lone pair on the nitrogen. Under forcing conditions (high temperature, large excess of acetylating agent), a second acetylation can occur, forming an imide.Use a strict 1:1 molar ratio of aniline to the acetylating agent.[1] Add the acetylating agent slowly and at a low temperature (0 °C) to maintain control over the reaction.[1] This minimizes local excesses of the acetylating agent.
Ineffective Purification The chosen recrystallization solvent system may not be optimal for separating the product from impurities.Perform small-scale solvent screening to find an optimal system for recrystallization where the product has high solubility at high temperatures and low solubility at room temperature. If impurities have similar polarity, column chromatography is recommended.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing experimental issues.

Troubleshooting_Tree end_node end_node cause_node cause_node Start Problem? LowYield Low Yield? Start->LowYield Impure Impure Product? Start->Impure Reagents Reagents LowYield->Reagents Are reagents high quality? SM_Present SM_Present Impure->SM_Present Unreacted Aniline Present? Base Was base used with AcCl? Reagents->Base Yes cause_Reagents Cause: Poor Reagent Quality Reagents->cause_Reagents No Completion Did reaction go to completion? Base->Completion Yes cause_Base Cause: Aniline Protonation Base->cause_Base No end_Reagents Use purified/fresh reagents cause_Reagents->end_Reagents Solution Workup Was work-up optimized? Completion->Workup Yes cause_Completion Cause: Incomplete Reaction Completion->cause_Completion No end_Base Add non-nucleophilic base (TEA) cause_Base->end_Base Solution end_Workup_Good Consult senior chemist Workup->end_Workup_Good Yes cause_Workup Cause: Product loss in aqueous phase Workup->cause_Workup No end_Completion Increase time/temp; Monitor via TLC cause_Completion->end_Completion Solution end_Workup Adjust pH, back-extract aqueous layers cause_Workup->end_Workup Solution cause_SM Cause: Incomplete Reaction SM_Present->cause_SM Yes ExtraSpot Extra spot with lower Rf? SM_Present->ExtraSpot No end_SM Drive reaction to completion or use slight excess of acetylating agent cause_SM->end_SM Solution cause_Diacetyl Cause: Di-acetylation ExtraSpot->cause_Diacetyl Yes Purify Was purification effective? ExtraSpot->Purify No end_Diacetyl Control stoichiometry (1:1), add acetylating agent slowly at 0 °C cause_Diacetyl->end_Diacetyl Solution end_Purify_Good Characterize byproduct Purify->end_Purify_Good Yes cause_Purify Cause: Suboptimal purification method Purify->cause_Purify No end_Purify Screen recrystallization solvents or use column chromatography cause_Purify->end_Purify Solution

Caption: A decision tree for troubleshooting common synthesis problems.

Question 3: Which acetylating agent should I use: acetyl chloride or acetic anhydride?

Both are effective, but they have different practical considerations.

Parameter Acetyl Chloride Acetic Anhydride
Reactivity Highly reactive, reaction is often faster and can be performed at lower temperatures.Less reactive than acetyl chloride. May require slightly higher temperatures or longer reaction times.
Byproduct Hydrogen Chloride (HCl), a corrosive gas. Requires a base (e.g., triethylamine) for neutralization.[1]Acetic Acid, which is less corrosive and easier to handle. A base is often optional but can be used to accelerate the reaction.
Handling Fumes in air, highly moisture-sensitive. Must be handled with care in a fume hood.Less volatile and less moisture-sensitive than acetyl chloride, making it easier to handle.
Recommendation Excellent for rapid, controlled reactions at low temperatures, provided appropriate handling and use of a base.A good choice for general-purpose synthesis due to its ease of handling. Often used in academic settings.

References

Technical Support Center: Purification of Crude N-(2,5-Dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2,5-Dimethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude this compound, providing step-by-step solutions grounded in chemical principles.

Question 1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?

Answer:

Low recovery from recrystallization is a frequent issue stemming from several potential factors. The key to a successful recrystallization is manipulating the solubility of your target compound to selectively precipitate it from impurities[1][2].

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling[3].

    • Solution: If the mother liquor has not been discarded, you can concentrate the solution by carefully evaporating some of the solvent and attempting to crystallize the compound again. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[1].

    • Solution: While specific solubility data can be limited, for acetamide derivatives, solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexane are often effective[4][5]. You may need to perform small-scale solvent screening to identify the optimal system for your specific impurity profile.

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out of solution along with impurities.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent a sudden drop in temperature.

Workflow for Optimizing Recrystallization Yield:

G cluster_0 Yield Optimization Workflow start Low Recrystallization Yield check_solvent Was an excessive volume of solvent used? start->check_solvent check_solubility Is the solvent system appropriate? check_solvent->check_solubility No concentrate Concentrate mother liquor and re-cool check_solvent->concentrate Yes check_cooling Did premature crystallization occur? check_solubility->check_cooling Yes solvent_screen Perform solvent screening (e.g., EtOH, MeOH, EtOAc/Hexane) check_solubility->solvent_screen No preheat Pre-heat filtration apparatus check_cooling->preheat Yes end_node Improved Yield check_cooling->end_node No concentrate->end_node solvent_screen->end_node preheat->end_node

Caption: Decision tree for troubleshooting low recrystallization yield.

Question 2: After purification by column chromatography, my fractions containing this compound are still impure according to TLC analysis. What went wrong?

Answer:

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase[6]. Impure fractions suggest that the separation between your product and the impurities was not sufficient.

Possible Causes & Solutions:

  • Inappropriate Solvent System (Mobile Phase): If the eluent is too polar, both the product and impurities will travel quickly down the column with little separation. If it's not polar enough, everything may remain at the top.

    • Solution: The ideal mobile phase should provide a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate. Experiment with different solvent mixtures. For acetamides, gradients of ethyl acetate in hexane or dichloromethane in ethyl acetate are common starting points[5][7].

  • Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands that are impossible to separate effectively.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Poor Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase Start with Hexane/Ethyl Acetate mixturesAllows for fine-tuning of polarity to achieve optimal separation.
TLC Analysis Aim for Rf of 0.25-0.35 for the productProvides the best resolution on the column.
Loading 1-5% of silica gel massPrevents band broadening and ensures good separation.

Question 3: My purified this compound appears as an oil and won't solidify. How can I induce crystallization?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid, often because the melting point of the compound is lower than the temperature of the solution or due to the presence of impurities that depress the melting point[3].

Possible Causes & Solutions:

  • Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated.

    • Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for nucleation.

    • Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to act as a template for crystal growth.

  • High Impurity Content: Significant amounts of impurities can inhibit the formation of a crystal lattice.

    • Solution: The product may require another purification step, such as column chromatography, to remove the impurities before attempting recrystallization again.

  • Inappropriate Solvent: The solvent may be too good of a solvent for your compound, even at low temperatures.

    • Solution: Try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the oil and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the acetylation of 2,5-dimethoxyaniline with acetic anhydride or acetyl chloride. Potential impurities include:

  • Unreacted 2,5-dimethoxyaniline: The starting amine.

  • Di-acetylated product: Where the nitrogen is acetylated twice.

  • Acetic acid or anhydride: Residual reagents from the synthesis.

  • Polymeric byproducts: Can form under certain reaction conditions[8].

Q2: What is the recommended method for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can detect impurities at low levels[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any residual solvents or impurities with distinct signals[7][10].

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound[11][12].

Q3: How should I store purified this compound?

A3: Based on general stability data for related acetamides, it is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light[13].

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube gently. A good solvent will dissolve the solid when hot but allow it to precipitate upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample to the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow Diagram:

G cluster_1 General Purification Strategy crude Crude this compound assess_purity Assess Purity (TLC) crude->assess_purity is_pure Is the product pure? assess_purity->is_pure recrystallize Recrystallization is_pure->recrystallize No (Minor Impurities) column Column Chromatography is_pure->column No (Multiple Impurities) pure_product Pure Product is_pure->pure_product Yes recrystallize->assess_purity column->recrystallize

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Purification of 2',5'-Dimethoxyacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2',5'-Dimethoxyacetanilide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established laboratory practices and scientific principles to help you overcome common challenges and ensure the integrity of your final product.

Part 1: Troubleshooting Guides

Issue 1: Persistent Coloration (Yellow to Brown) in the Final Product

Root Cause Analysis: The presence of color in 2',5'-Dimethoxyacetanilide, which should ideally be a white to off-white solid[1][2], often indicates the presence of oxidized impurities. The starting material, 2,5-dimethoxyaniline, is susceptible to air oxidation, which can lead to colored byproducts that are carried through the synthesis.

Troubleshooting Workflow:

G start Crude Product (Colored) charcoal Activated Charcoal Treatment start->charcoal Step 1 recrystallization Recrystallization charcoal->recrystallization Step 2 check_color Assess Color recrystallization->check_color Step 3 chromatography Column Chromatography check_purity Assess Purity (TLC/HPLC) chromatography->check_purity Step 4 pure_product Pure Product (White/Off-White) check_color->chromatography Still Colored check_color->pure_product Colorless check_purity->recrystallization Impurities Present check_purity->pure_product Single Spot/Peak

Caption: Workflow for decolorizing 2',5'-Dimethoxyacetanilide.

Detailed Protocol: Activated Charcoal Treatment and Recrystallization

  • Solvent Selection: Choose an appropriate solvent for recrystallization. Methanol is a suitable option as 2',5'-Dimethoxyacetanilide is soluble in it[1]. A mixed solvent system, such as ethanol-water, can also be effective[3][4].

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2',5'-Dimethoxyacetanilide in the minimum amount of hot solvent to ensure the solution is saturated[3][5].

  • Charcoal Addition: Once the solid is fully dissolved, remove the flask from the heat source. Cautiously add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently[6].

  • Hot Filtration: Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. While the solution is still hot, perform a hot filtration using a fluted filter paper to remove the charcoal[5][7]. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[3]. Subsequently, place the flask in an ice bath to maximize crystal formation[4][5].

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities[6]. Dry the purified crystals thoroughly.

Issue 2: Low Yield After Recrystallization

Root Cause Analysis: Significant product loss during recrystallization can be attributed to several factors, including the use of an excessive amount of solvent, premature crystallization during hot filtration, or the product having moderate solubility in the cold solvent.

Troubleshooting Decision Tree:

G start Low Recrystallization Yield check_solvent Was excess solvent used? start->check_solvent check_filtration Did crystals form during hot filtration? check_solvent->check_filtration No solution1 Action: Concentrate the mother liquor and re-cool. check_solvent->solution1 Yes check_cooling Was cooling too rapid? check_filtration->check_cooling No solution2 Action: Reheat filtrate and re-filter while hot. Preheat funnel. check_filtration->solution2 Yes solution3 Action: Allow for slow cooling to room temperature before ice bath. check_cooling->solution3 Yes

Caption: Decision tree for troubleshooting low recrystallization yield.

Preventative Measures and Optimization:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product. This will ensure the solution is saturated and maximizes the recovery of the purified compound upon cooling[3].

  • Preheat Apparatus: To prevent premature crystallization during hot filtration, preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapors or by placing it in an oven prior to use[5].

  • Slow Cooling: Allow the filtrate to cool slowly to room temperature before placing it in an ice bath. This gradual temperature change encourages the formation of pure crystals and minimizes the co-precipitation of impurities[3][6].

  • Solvent Selection: If the yield remains low, consider a different recrystallization solvent or a mixed-solvent system where the compound has high solubility in the hot solvent and very low solubility in the cold solvent[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: My purified 2',5'-Dimethoxyacetanilide has a broad melting point range. What does this indicate and how can I fix it?

A1: A broad melting point range is a classic indicator of an impure compound. The melting point of pure 2',5'-Dimethoxyacetanilide is approximately 91-93°C[1][2]. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

  • Likely Impurities:

    • Unreacted 2,5-dimethoxyaniline: The starting material for the synthesis of 2',5'-Dimethoxyacetanilide.

    • Hydrolyzed Product: The amide bond in 2',5'-Dimethoxyacetanilide can undergo hydrolysis back to 2,5-dimethoxyaniline and acetic acid, especially in the presence of acid or base with heat[8][9].

    • Side-Reaction Products: Depending on the synthetic route, other related isomers or byproducts may be present.

  • Solution: Column Chromatography If recrystallization fails to yield a product with a sharp melting point, column chromatography is a more effective purification method[10].

    Recommended Protocol:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Gradient of Ethyl Acetate in Hexane or Petroleum EtherStart with a low polarity eluent (e.g., 10% Ethyl Acetate) and gradually increase the polarity. This allows for the separation of less polar impurities first, followed by the desired product.
Loading Dry LoadingDissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This technique often results in better separation than wet loading[10].
Monitoring Thin-Layer Chromatography (TLC)Monitor the fractions by TLC to identify those containing the pure product.

Q2: I observe streaking on my TLC plate when analyzing my purified product. What could be the cause?

A2: Streaking on a TLC plate can be due to several factors:

  • Overloading: Applying too much sample to the TLC plate can cause the spot to streak as it moves up the plate.

  • Inappropriate Solvent System: If the compound is highly soluble in the developing solvent, it may streak. Conversely, if it is not soluble enough, it may remain at the baseline and streak.

  • Acidic or Basic Nature of the Compound: 2',5'-Dimethoxyacetanilide has a basic amine-derived functional group which can interact strongly with the acidic silica gel on the TLC plate, causing streaking.

  • Presence of Highly Polar Impurities: Highly polar impurities can also lead to streaking.

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare a more dilute solution of your compound for spotting on the TLC plate.

    • Adjust the Mobile Phase: Modify the polarity of your eluent. If your compound is streaking and has a high Rf, decrease the polarity. If it's streaking at the baseline, increase the polarity.

    • Add a Modifier: Add a small amount of a modifier to the eluent. For a basic compound like this, adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can neutralize the acidic sites on the silica gel and result in sharper spots.

Q3: How can I confirm the purity and identity of my final product?

A3: A multi-technique approach is essential for confirming the purity and identity of your synthesized 2',5'-Dimethoxyacetanilide[11].

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining purity. A single, sharp peak indicates a high degree of purity[11].

    • Melting Point: A sharp melting point that corresponds to the literature value is a strong indicator of purity.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The chemical shifts, integration, and coupling patterns should match the expected structure of 2',5'-Dimethoxyacetanilide[11].

    • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, which should correspond to that of 2',5'-Dimethoxyacetanilide (195.22 g/mol )[1][12].

References

  • Cheméo. Chemical Properties of 2,5-dimethoxyaniline. [Link]

  • Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. [Link]

  • PubChem. 2,5-Dimethoxyaniline. [Link]

  • Scribd. GRP 7 Re Crystallization of Pure Acetanilide. [Link]

  • Unknown Source.
  • Scribd. Re Crystallization of Acetanilide 1 Col. [Link]

  • YouTube. [Orgo Lab] Recrystallization of Acetanilide. [Link]

  • University of California, Santa Cruz. Exp 1 - Recrystallization of Acetanilide. [Link]

  • PubMed. Alkaline hydrolysis of 1,3-dimethylphenobarbital. [Link]

  • ResearchGate. Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. [Link]

  • ResearchGate. A straightforward synthesis and partial hydrolysis of cysteine-derived 2,5-diketopiperazines. [Link]

Sources

Preventing byproduct formation in N-(2,5-Dimethoxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2,5-Dimethoxyphenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern byproduct formation and prevention. Our goal is to empower you to not only solve common issues but also to proactively optimize your synthesis for higher purity and yield.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My crude product is pink/red/brown, not off-white. What happened and how do I fix it?

Answer:

This is the most common issue encountered and is almost always due to the oxidation of the starting material, 2,5-dimethoxyaniline.

Root Cause Analysis: Anilines, particularly electron-rich ones like 2,5-dimethoxyaniline, are highly susceptible to oxidation. The two methoxy groups donate electron density into the aromatic ring, making the amine group easier to oxidize. This oxidation can be initiated by atmospheric oxygen and is often accelerated by heat or trace metal impurities. The initial oxidation products can undergo further reactions, including polymerization, to form a complex mixture of highly colored quinone-imine type species. The development of a deep blue color during related polymer synthesis from 2,5-dimethoxyaniline highlights its tendency to form colored, conjugated systems upon oxidation[1]. A similar red coloration has been noted in filtrates of related chloro-dimethoxyaniline compounds, pointing to a general instability towards color body formation[2].

Immediate Corrective Actions (Purification):

  • Activated Carbon Treatment: This is the most effective first step for removing bulk color.

    • Protocol: Dissolve your crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated charcoal. Heat the mixture at reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. Caution: Ensure the solution is not super-saturated to prevent premature crystallization on the filter funnel.

  • Recrystallization: This is crucial for removing both colored impurities and other byproducts.

    • Recommended Solvent System: An ethanol/water or isopropanol/water mixture is a good starting point. Dissolve the product in a minimum amount of hot alcohol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot alcohol to redissolve the precipitate, then allow the solution to cool slowly.

  • Reversed-Phase Chromatography: If color persists after recrystallization, it indicates the presence of polar, colored impurities. Reversed-phase flash chromatography can effectively separate the non-polar product from these contaminants[3].

Preventative Measures for Future Syntheses:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Starting Material Quality: Use freshly distilled or sublimed 2,5-dimethoxyaniline. Older starting material is more likely to have pre-existing oxidized impurities that can catalyze further degradation.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible while ensuring a practical reaction rate. For acetylation with acetic anhydride, the reaction is often exothermic. Control the initial temperature by cooling the reaction vessel in an ice bath during the addition of the anhydride.

Question 2: My NMR shows small, unexpected aromatic peaks and my mass spectrum has a peak at M+42. What is this byproduct?

Answer:

This spectroscopic evidence strongly suggests the formation of the diacetylated byproduct, N,N-diacetyl-2,5-dimethoxyaniline. The molecular weight of this compound is 42 atomic mass units (the mass of an acetyl group) higher than your desired product.

Root Cause Analysis: While the nitrogen lone pair in the newly formed amide is less nucleophilic than in the starting aniline, it can still react with a strong acetylating agent like acetic anhydride, especially under forcing conditions (e.g., high temperature, prolonged reaction times, or in the presence of a catalyst). The formation of a diacetyl product is a known side reaction when heating is involved in aniline acetylations[4].

Immediate Corrective Actions (Purification & Remediation):

  • Selective Hydrolysis: The diacetylated byproduct is an imide and is more susceptible to hydrolysis than the desired amide.

    • Protocol: Dissolve the crude product mixture in a solvent like methanol or THF. Add a mild aqueous base, such as 1M sodium carbonate solution, and stir at room temperature. Monitor the reaction by TLC or LC-MS until the diacetylated spot has disappeared, converting it back to the desired mono-acetylated product. Afterward, proceed with a standard aqueous workup and recrystallization.

  • Chromatography: If hydrolysis is not desired, flash column chromatography on silica gel can separate the less polar diacetylated byproduct from the more polar desired amide. A gradient elution of ethyl acetate in hexanes is typically effective.

Preventative Measures for Future Syntheses:

  • Stoichiometry: Use a modest excess of acetic anhydride (e.g., 1.1 to 1.2 equivalents). A large excess will drive the formation of the diacetylated product.

  • Temperature Control: As mentioned previously, avoid excessive heating. Many acetylations of anilines proceed readily at or even below room temperature without a catalyst[5][6].

  • Reaction Time: Monitor the reaction. Once the starting aniline is consumed (as judged by TLC), proceed with the workup. Unnecessarily long reaction times increase the likelihood of over-acetylation.

Frequently Asked Questions (FAQs)

Q1: Do I need a catalyst for this reaction?

A1: Generally, no. The acetylation of anilines with acetic anhydride is typically a fast and high-yielding reaction that does not require an external catalyst[5]. While some protocols may use a mild acid or base, these are often unnecessary for an activated substrate like 2,5-dimethoxyaniline and can sometimes complicate the reaction by promoting side reactions. A catalyst-free approach is often cleaner and simplifies purification[6].

Q2: What is the optimal solvent for the reaction?

A2: The choice of solvent is flexible. Acetic acid can be used, but this can make product isolation more difficult. Solvents like ethyl acetate, THF, or dichloromethane are also effective. Interestingly, for many simple anilines, the reaction can be run neat (solvent-free) by simply adding acetic anhydride to the aniline, which minimizes waste and simplifies workup[5]. Given the potential for oxidation, using a degassed, inert solvent provides better control over the reaction environment.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A good starting point is a 30:70 mixture of ethyl acetate and hexanes.

  • Visualization: Use a UV lamp (254 nm). The starting aniline, the product acetamide, and the diacetylated byproduct will all be UV-active and should have distinct Rf values. The product will be more polar than the diacetylated byproduct but less polar than the starting aniline.

Q4: What are the best practices for isolating the product after the reaction?

A4: The most common and effective method is precipitation by quenching the reaction mixture in water.

  • Protocol: Once the reaction is complete, slowly pour the reaction mixture into a beaker of cold water or ice water while stirring vigorously. The acetylated product is typically insoluble in water and will precipitate out as a solid. This process also serves to hydrolyze any remaining acetic anhydride. The solid can then be collected by vacuum filtration, washed with water, and dried. This crude product can then be further purified by recrystallization.

Data & Workflow Visualizations

Key Experimental Parameters
ParameterRecommendationRationale
Atmosphere Inert (N₂ or Ar)Prevents oxidation of electron-rich 2,5-dimethoxyaniline, the primary cause of color formation[1][2].
Temperature 0°C to Room TempMinimizes risk of both oxidation and diacetylation. The reaction is exothermic and often proceeds efficiently without heating[4][6].
Ac₂O Stoichiometry 1.1 - 1.2 equivalentsSufficient for complete reaction without a large excess that promotes diacetylation[4].
Catalyst NoneThe reaction is typically fast without a catalyst, avoiding potential side reactions and simplifying purification[5].
Purification 1. Charcoal/Celite®Removes colored oxidation byproducts effectively.
2. RecrystallizationPrimary method for achieving high purity. (e.g., Ethanol/Water).
Reaction and Byproduct Formation Pathways

Byproduct_Formation cluster_main Desired Reaction cluster_side Side Reactions Aniline 2,5-Dimethoxyaniline Product This compound Aniline->Product + Ac₂O (Controlled Temp, Inert Atm.) Oxidation Oxidized/Polymeric Byproducts (Colored) Aniline->Oxidation O₂ / Heat Ac2O Acetic Anhydride (Ac₂O) Diacetyl N,N-Diacetyl Byproduct (M+42) Product->Diacetyl + Ac₂O (Excess Reagent / Heat)

Caption: Main synthesis pathway and competing side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Observe Observe Issue with Crude Product Color Product is Pink/Brown Observe->Color NMR_MS NMR/MS shows M+42 peak Observe->NMR_MS Oxidation Cause: Oxidation of Starting Aniline Color->Oxidation Diacetyl Cause: Diacetylation NMR_MS->Diacetyl Sol_Color Solution: 1. Activated Carbon 2. Recrystallization Oxidation->Sol_Color Sol_Diacetyl Solution: 1. Mild Basic Hydrolysis 2. Chromatography Diacetyl->Sol_Diacetyl Prev_Color Prevention: Inert Atmosphere, Low Temp, Pure Reagents Sol_Color->Prev_Color Prev_Diacetyl Prevention: Control Stoichiometry, Low Temp, Monitor Time Sol_Diacetyl->Prev_Diacetyl

Sources

Technical Support Center: Scaling Up the Synthesis of N-(2,5-Dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2,5-Dimethoxyphenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested advice to help you navigate the common challenges encountered during bench-scale synthesis and, crucially, when scaling up the process. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning and executing the synthesis.

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is a classic nucleophilic acyl substitution, specifically the N-acetylation of 2,5-dimethoxyaniline.[1][2] The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent.

Q2: Which acetylating agent should I choose: Acetic Anhydride or Acetyl Chloride?

Both are effective, but your choice impacts reaction conditions, cost, and safety, especially at scale.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Moderately reactive.Highly reactive, often leading to faster reactions.[3]
Byproduct Acetic Acid (less corrosive, easier to handle).Hydrogen Chloride (HCl) gas (corrosive, requires a base to neutralize).[4]
Handling Higher boiling point, less volatile, and less moisture-sensitive.Highly volatile, corrosive, and reacts violently with water. Requires anhydrous conditions.
Scale-Up Choice Often preferred for scale-up due to safer handling and less corrosive byproduct.Can be used at scale but requires robust engineering controls for HCl off-gassing and heat management.

Q3: Is a base necessary for this reaction?

It depends on the acetylating agent.

  • With Acetic Anhydride: A base is not strictly required, as the acetic acid byproduct is not acidic enough to fully protonate the starting aniline. However, a weak base like sodium acetate can be added to buffer the reaction and drive it to completion.[1]

  • With Acetyl Chloride: A base is essential .[4] It neutralizes the HCl byproduct, which would otherwise protonate the starting 2,5-dimethoxyaniline, rendering it non-nucleophilic and stopping the reaction. Common bases include pyridine, triethylamine (TEA), or an inorganic base like potassium carbonate with a phase-transfer catalyst.[4][5]

Q4: What are the best solvents for this synthesis?

The choice of solvent depends on the specific reagents and the scale.

  • Water/Acid: A common lab-scale method involves dissolving the 2,5-dimethoxyaniline in dilute aqueous acid (like HCl) to form the soluble hydrochloride salt. The acetylation is then performed in this aqueous medium.[1]

  • Aprotic Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices, especially when using acetyl chloride, as they are unreactive and easily removed.[5][6]

  • Green Solvents: For more environmentally friendly processes, options like ethyl acetate or conducting the reaction in water have been explored.[7][8]

Troubleshooting and Optimization Guide

This section provides solutions to specific problems you may encounter during the synthesis and scale-up.

Workflow for Synthesis and Troubleshooting

The following diagram outlines the general workflow and key decision points for troubleshooting.

G start Start: 2,5-Dimethoxyaniline + Acetylating Agent reaction N-Acetylation Reaction (Solvent, Base, Temp Control) start->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor ts_scale Scale-Up Issues? reaction->ts_scale monitor->reaction Incomplete workup Reaction Workup (Quench, Neutralize) monitor->workup Reaction Complete ts_yield Low Yield? monitor->ts_yield isolation Product Isolation (Precipitation/Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification ts_purity Impure Product? isolation->ts_purity product Pure this compound purification->product

Caption: General workflow for synthesis and points for troubleshooting.

Problem 1: Low Yield or Incomplete Reaction

Q: My reaction has stalled, and TLC/LC-MS shows a significant amount of starting material remaining. What should I do?

A: This is a common issue stemming from insufficient reactivity or deactivation of the nucleophile.

  • Cause A: Deactivation of Aniline (Primary Suspect with Acetyl Chloride): If you are using acetyl chloride without a sufficient amount of base, the generated HCl will protonate the starting aniline, effectively stopping the reaction.

    • Solution: Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is present.[5] When scaling up, consider slow, simultaneous addition of the acetyl chloride and the base to maintain a neutral pH.

  • Cause B: Insufficiently Reactive Acetylating Agent: If using acetic anhydride at low temperatures, the reaction may be too slow.

    • Solution 1: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate. Monitor for side product formation.

    • Solution 2: Add a catalytic amount (1-5 mol%) of 4-(Dimethylaminopyridine) (DMAP). DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acetylpyridinium intermediate, which accelerates the acetylation.[3]

  • Cause C: Poor Solubility: On a larger scale, if the 2,5-dimethoxyaniline is not fully dissolved, the reaction becomes mass-transfer limited.

    • Solution: Increase the solvent volume or switch to a solvent in which the starting material has better solubility. Gentle heating can also improve solubility.

Problem 2: Formation of Impurities

Q: My final product is discolored or contains significant side products after isolation. How can I prevent this?

A: Impurities often arise from side reactions or degradation. 2,5-dimethoxyaniline, like many anilines, can be susceptible to air oxidation, often forming colored impurities.

  • Cause A: Oxidation of Starting Material: The starting aniline can oxidize, especially if it is old or has been exposed to air. This leads to colored impurities that carry through the synthesis.

    • Solution 1 (Prevention): Use freshly purified 2,5-dimethoxyaniline. If the material is discolored (typically tan or brown), consider a quick purification by sublimation or recrystallization before use.[9]

    • Solution 2 (Mitigation): During the reaction, maintain an inert atmosphere (Nitrogen or Argon), especially if the reaction requires heating for an extended period.

  • Cause B: Diacylation: While less common for anilines due to the reduced nucleophilicity of the resulting amide, it can occur under forcing conditions (high temperature, large excess of a highly reactive acetylating agent).

    • Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the acetylating agent.[3] When scaling up, add the acetylating agent slowly and sub-surface to avoid localized high concentrations.

Logical Flow for Diagnosing Low Purity

G start Impure Product Observed q_color Is the product discolored (pink/brown)? start->q_color sol_oxidized Likely Cause: Oxidation of starting aniline. q_color->sol_oxidized Yes q_extra_peaks Are there extra peaks in NMR/LC-MS? q_color->q_extra_peaks No rec_purify_sm Recommendation: 1. Purify starting material. 2. Use inert atmosphere. sol_oxidized->rec_purify_sm sol_side_rxn Likely Causes: - Diacylation - Unreacted starting material q_extra_peaks->sol_side_rxn Yes rec_stoich Recommendation: 1. Check stoichiometry (use ~1.05 eq). 2. Improve reaction monitoring to ensure completion. 3. Optimize purification. sol_side_rxn->rec_stoich

Caption: Diagnostic flowchart for addressing product impurity issues.

Problem 3: Scale-Up and Purification Challenges

Q: I am scaling the reaction from 1 g to 100 g. The reaction is getting too hot, and the product is difficult to filter.

A: Scaling up introduces challenges related to heat and mass transfer.

  • Cause A: Poor Heat Dissipation (Exotherm): The N-acetylation reaction is exothermic. A small flask has a high surface-area-to-volume ratio, allowing for easy heat dissipation. A large reactor does not. Uncontrolled exotherms can lead to side reactions and create a safety hazard.

    • Solution 1: Use a reactor with a cooling jacket and an overhead stirrer.

    • Solution 2: Control the rate of addition of the acetylating agent. Add it dropwise or via a syringe pump over a longer period, monitoring the internal temperature. For a 100g scale, an addition time of 30-60 minutes at 0-10 °C is a good starting point.

  • Cause B: Precipitation and Filtration Issues: The product, this compound, often precipitates directly from the reaction mixture upon formation or during the workup. At scale, this can result in a thick, difficult-to-stir slurry or a fine precipitate that clogs filter paper.

    • Solution 1 (Stirring): Use a robust overhead mechanical stirrer instead of a magnetic stir bar to ensure the slurry remains well-mixed.

    • Solution 2 (Filtration): If the precipitate is very fine, allow it to "digest" by stirring for an additional 30-60 minutes without cooling. This can promote crystal growth, leading to larger particles that are easier to filter. Use a Buchner funnel with a properly sized filter paper, and press the filter cake down firmly to remove excess solvent.

  • Cause C: Inefficient Purification: Recrystallization at a large scale can be inefficient, leading to significant material loss in the mother liquor.

    • Solution: Carefully select the recrystallization solvent. A mixture like ethanol/water is often effective.[1] Determine the optimal solvent ratio at a small scale first. To maximize recovery, cool the solution slowly to allow for large crystal formation, and then cool thoroughly in an ice bath before filtering.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis using Acetic Anhydride (Aqueous Method)

This is a robust and common method for bench-scale synthesis.

  • Dissolution: In a 250 mL Erlenmeyer flask, suspend 2,5-dimethoxyaniline (7.65 g, 50 mmol) in 125 mL of deionized water.

  • Salt Formation: While stirring, add concentrated hydrochloric acid (~5 mL) dropwise until all the solid dissolves and the solution is clear.

  • Buffering: In a separate beaker, prepare a solution of sodium acetate (8.2 g, 100 mmol) in 30 mL of water.

  • Acetylation: To the stirred aniline hydrochloride solution, add acetic anhydride (5.7 mL, 60 mmol) in one portion. Immediately follow this by adding the sodium acetate solution.

  • Precipitation: A thick white precipitate of this compound will form instantly. Continue stirring for 15-20 minutes to ensure the reaction is complete.

  • Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with three portions of cold water (3 x 30 mL).

  • Drying: Allow the product to air-dry on the filter, then transfer to a watch glass to dry to a constant weight. The product is typically of high purity, but can be recrystallized from an ethanol/water mixture if needed.

Protocol 2: Scaled-Up Synthesis using Acetyl Chloride (Organic Solvent)

This protocol is designed for a 100g scale and emphasizes safety and control.

  • Setup: Equip a 2 L, three-neck round-bottom flask with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet connected to a base scrubber (to neutralize HCl gas).

  • Reagent Loading: Charge the flask with 2,5-dimethoxyaniline (100 g, 0.65 mol) and anhydrous dichloromethane (DCM, 800 mL). Stir to dissolve.

  • Base Addition: Add triethylamine (100 mL, 0.72 mol, ~1.1 eq) to the solution.

  • Cooling: Cool the reaction vessel in an ice/water bath to an internal temperature of 0-5 °C.

  • Controlled Addition: Add acetyl chloride (51 mL, 0.72 mol, ~1.1 eq) to the dropping funnel. Add it dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the mixture again to 10 °C. Slowly add 500 mL of water to the reaction. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic (bottom) layer sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol or an isopropanol/water mixture to afford pure this compound as a white crystalline solid.

References

Addressing poor solubility of 2,5-dimethoxyaniline in acetylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-acetylation of 2,5-dimethoxyaniline, specifically focusing on issues arising from its poor solubility. Here, we provide in-depth, experience-driven solutions in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of 2,5-dimethoxyaniline and the fundamentals of the acetylation reaction.

Q1: What are the key solubility characteristics of 2,5-dimethoxyaniline?

2,5-Dimethoxyaniline is a crystalline solid that exhibits varied solubility. Its molecular structure, featuring a bulky aromatic ring with two methoxy groups, makes it predominantly soluble in organic solvents.[1] It is generally soluble in non-polar solvents like ether and chloroform, as well as polar aprotic solvents.[1] Its solubility in alcohols like ethanol is also noted.[2] However, its solubility in water is limited, although it is soluble in hot water.[2][3] This limited solubility in common reaction media, especially at ambient temperatures, is the primary source of difficulty in subsequent reactions like acetylation.

Q2: Why is poor solubility a significant problem for an acetylation reaction?

For a chemical reaction to proceed efficiently, the reactants must be able to interact at a molecular level. When a reactant, such as 2,5-dimethoxyaniline, has poor solubility in the chosen solvent, the reaction becomes a heterogeneous mixture (solid and liquid phases). This leads to several critical issues:

  • Reduced Reaction Rate: The reaction can only occur at the surface of the solid particles, drastically limiting the effective concentration of the aniline in the solution and slowing down the reaction rate.

  • Incomplete Conversion: The acetylating agent may be consumed by side reactions or hydrolysis before it can react with the aniline that remains undissolved.

  • Product Encapsulation: The acetylated product, N-acetyl-2,5-dimethoxyaniline, may be insoluble in the solvent and precipitate onto the surface of the unreacted 2,5-dimethoxyaniline crystals. This "coats" the starting material, preventing further reaction and leading to low yields.

Q3: What is the fundamental chemical mechanism of N-acetylation using acetic anhydride?

The N-acetylation of an aniline is a classic example of nucleophilic acyl substitution.[4] The reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline's amino group (-NH₂) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[5][6]

  • Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl pi bond, forming a transient, unstable tetrahedral intermediate.[7]

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the better leaving group, which is an acetate ion (CH₃COO⁻).

  • Deprotonation: The resulting positively charged nitrogen is deprotonated, typically by a weak base in the mixture (like the acetate ion or a solvent molecule), to yield the final, neutral N-acetylated product (an amide) and acetic acid as a byproduct.[5][8]

N-Acetylation Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 2,5-Dimethoxyaniline (Nucleophile) Intermediate Unstable Intermediate Aniline->Intermediate 1. Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->Intermediate Product N-acetyl-2,5-dimethoxyaniline Intermediate->Product 2. Collapse & Leaving Group Expulsion Byproduct Acetic Acid Intermediate->Byproduct 3. Deprotonation (via Acetate) Troubleshooting Workflow Start Problem: Low Yield / Incomplete Reaction CheckSolubility Is starting material fully dissolved? Start->CheckSolubility CheckTLC Does TLC show full conversion? CheckSolubility->CheckTLC Yes ChangeSolvent Solution: 1. Switch to a better solvent (e.g., Glacial Acetic Acid, DMF) 2. Increase temperature CheckSolubility->ChangeSolvent No OptimizeWorkup Solution: 1. Optimize recrystallization solvent 2. Ensure complete precipitation (ice bath) 3. Check workup procedure CheckTLC->OptimizeWorkup Yes ProductPrecipitation Is product crashing out during the reaction? CheckTLC->ProductPrecipitation No Success Successful Reaction ChangeSolvent->Success OptimizeWorkup->Success ChangeSolventProduct Solution: 1. Use solvent that dissolves product (e.g., Acetic Acid) 2. Run at higher temperature ProductPrecipitation->ChangeSolventProduct Yes ProductPrecipitation->Success No, problem solved ChangeSolventProduct->Success

Caption: Troubleshooting Workflow for Poor Solubility in Acetylation.

Optimized Experimental Protocols

Here we provide detailed, step-by-step methodologies designed to overcome the solubility challenges of 2,5-dimethoxyaniline.

Table 1: Comparison of Solvents for Acetylation of 2,5-Dimethoxyaniline
SolventBoiling Point (°C)Key PropertiesProsCons
Glacial Acetic Acid 118Polar ProticExcellent solvent for anilines; acts as a catalyst; product often precipitates upon quenching in water.Corrosive; requires removal during workup.
Water 100Polar ProticGreen solvent; can be effective if the reaction is run hot. [2][3]Poor solubility of aniline at room temperature. [1]
DMF 153Polar AproticHigh boiling point; excellent solvating power for polar and non-polar compounds. [9]High boiling point can make it difficult to remove; potential for side reactions at high temperatures.
THF 66Polar AproticGood general-purpose solvent; relatively low boiling point for easy removal.Lower boiling point limits reaction temperature; may not be a strong enough solvent for all cases.
Toluene 111Non-PolarHigh boiling point allows for heating; can be used with a co-solvent.Poor solvent for 2,5-dimethoxyaniline on its own.
Protocol 1: Acetylation in Glacial Acetic Acid (Recommended Method)

This method is highly reliable as glacial acetic acid effectively solubilizes the 2,5-dimethoxyaniline.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethoxyaniline (1.0 eq).

  • Dissolution: Add glacial acetic acid (approx. 3-5 mL per gram of aniline) and stir until the solid is completely dissolved. Gentle warming may be required.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water (approx. 20 mL per gram of starting aniline) while stirring vigorously.

  • Isolation: The N-acetyl-2,5-dimethoxyaniline product will precipitate as a white solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid.

  • Purification: Dry the crude product and recrystallize from a suitable solvent, such as aqueous ethanol, to obtain the pure product.

Protocol 2: Phase-Transfer Catalyzed Acetylation in a Biphasic System

For particularly stubborn cases, a phase-transfer catalyst (PTC) can be used to facilitate the reaction between reactants in different phases. This protocol uses acetyl chloride, which is more reactive than acetic anhydride. [10]

  • Setup: To a flask, add 2,5-dimethoxyaniline (1.0 eq), a solvent like chloroform or dichloromethane, and an aqueous solution of a base like potassium carbonate (K₂CO₃). [10]2. Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05-0.1 eq).

  • Reagent Addition: Stir the biphasic mixture vigorously. Slowly add acetyl chloride (1.1 eq) dissolved in the same organic solvent.

  • Reaction: Continue to stir vigorously at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Separate the organic layer. Wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization.

References

  • Solubility of Things. (n.d.). 2,5-Dimethoxyaniline.
  • ChemBK. (n.d.). 2,5-Dimethoxyaniline.
  • ChemicalBook. (n.d.). 2,5-Dimethoxyaniline 102-56-7 wiki.
  • Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]

  • Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide? Retrieved from [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • Selby, T. (2021). acetylation aniline. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • Bartlett, S. (2020). Acetylation of aniline. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Acetanilide. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient N-Acetylation of Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-acetylation of sterically hindered anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with this critical chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My N-acetylation of a 2,6-disubstituted aniline is resulting in a very low yield or failing completely. What are the primary causes and how can I improve the outcome?

Answer: This is the most common challenge and stems directly from the inherent properties of your substrate. The low reactivity is caused by two synergistic factors:

  • Reduced Nucleophilicity: The bulky substituents on the aromatic ring electronically and sterically hinder the nitrogen's lone pair, making the amine a poor nucleophile.

  • Steric Hindrance: The same bulky groups physically block the approach of the acylating agent to the nitrogen atom.

A multi-faceted approach is required to overcome this activation barrier.

  • Increase Electrophilicity of the Acylating Agent: Standard acetic anhydride may be insufficiently reactive. Switching to acetyl chloride, a more potent electrophile, is a logical first step.[1][2]

  • Employ a Nucleophilic Catalyst: For highly hindered anilines, a catalyst is almost always necessary.[1] The most common and highly effective choice is 4-(Dimethylaminopyridine) (DMAP). DMAP functions by first reacting with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is a far more potent acylating agent than the original anhydride or chloride and can overcome the steric barrier of the aniline.[1][3][4]

  • Utilize a Lewis Acid Catalyst: Lewis acids activate the acylating agent by coordinating to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. Scandium triflate (Sc(OTf)₃) is an exceptionally active, water-tolerant, and recyclable Lewis acid catalyst for acylation reactions.[5][6][7] It is particularly effective for challenging substrates.

  • Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Consider switching to a high-boiling aprotic solvent like toluene, DMF, or DMSO, which can also help with substrate solubility.[1] In some cases, solvent-free conditions at elevated temperatures are also effective.[8]

Question 2: I'm observing a significant amount of unreacted starting material even after prolonged reaction times and heating. What is my next troubleshooting step?

Answer: This indicates that the reaction conditions are still below the required activation energy threshold. A systematic optimization is in order:

  • Re-evaluate Your Catalyst: If you are not using a catalyst, add one. If you are using a standard base like pyridine, switch to a hyper-nucleophilic catalyst like DMAP. The catalytic efficiency of DMAP can be several orders of magnitude higher than pyridine.[3]

  • Increase Acylating Agent Stoichiometry: Driving the reaction equilibrium towards the product can be achieved by using a larger excess of the acylating agent (e.g., 2-3 equivalents). This increases the probability of a successful reaction event.[1]

  • Ensure Complete Dissolution: A heterogeneous reaction will be slow and incomplete. Ensure your hindered aniline is fully dissolved at the reaction temperature. If solubility is an issue, aprotic polar solvents like DMF or DMSO are excellent choices.[1]

  • Consider a Change in Mechanism: If the above fail, deprotonating the aniline first to form the more nucleophilic anilide anion can facilitate the reaction. This is achieved by treating the aniline with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) before adding the acylating agent.[1]

Question 3: My reaction is producing significant side products. What are they and how can I minimize their formation?

Answer: Side product formation is typically a result of overly harsh conditions or the inherent reactivity of the starting materials.

  • Diacylation: While less common with highly hindered anilines, diacylation can occur if the reaction conditions are too forcing.[9][10] The initially formed acetanilide can be acylated a second time.

    • Solution: Avoid using a large excess of the acylating agent. A slow, dropwise addition of the acylating agent to the reaction mixture can maintain a low instantaneous concentration, minimizing the chance of a second acylation.[1]

  • Oxidation/Colored Impurities: Anilines are susceptible to air oxidation, which can produce colored impurities and tarry byproducts, complicating purification.

    • Solution: Add a small amount of zinc dust to the reaction mixture. Zinc acts as a reducing agent, preventing the oxidation of the aniline and reducing any colored impurities that may form during the reaction.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in acetylating a sterically hindered aniline? The core issue is the steric bulk shielding the nitrogen atom. This "steric shield" makes the nitrogen's lone pair of electrons, which are responsible for the nucleophilic attack on the acylating agent, less accessible. This dramatically increases the activation energy of the reaction compared to a non-hindered aniline like aniline itself.[1]

Q2: Should I use acetyl chloride or acetic anhydride for my hindered aniline? For hindered anilines, acetyl chloride is generally the preferred reagent due to its higher intrinsic reactivity compared to acetic anhydride.[1] The carbon-chlorine bond is more polarized and chloride is a better leaving group than acetate. However, acetic anhydride is less sensitive to moisture and can be effective when paired with a potent catalyst like DMAP or Sc(OTf)₃ and/or elevated temperatures.[13][14]

Q3: What is the precise role of DMAP, and why is it so effective? DMAP is a nucleophilic catalyst, not just a simple base. Its catalytic cycle is what makes it so powerful:

  • DMAP's highly nucleophilic pyridine-type nitrogen attacks the acylating agent (e.g., acetic anhydride).

  • This forms a highly reactive N-acylpyridinium intermediate and releases an acetate ion.

  • This intermediate is a superior acylating agent because the N-acylpyridinium group is an excellent leaving group.

  • The hindered aniline, though a weak nucleophile, can now effectively attack the activated acetyl group of the intermediate.

  • The desired acetanilide is formed, and the DMAP catalyst is regenerated, allowing it to re-enter the catalytic cycle.[4][15][16]

Q4: When should I consider using a Lewis acid catalyst like Scandium Triflate (Sc(OTf)₃)? A Lewis acid catalyst should be considered when even a strong nucleophilic catalyst like DMAP fails to give satisfactory results, or when you are working with particularly unreactive anilines (e.g., those that are both sterically hindered and electron-deficient). Lewis acids function by coordinating to the carbonyl oxygen of the acylating agent, which withdraws electron density and makes the carbonyl carbon much more electrophilic and susceptible to attack by the weak nucleophile.[5][17] Sc(OTf)₃ is particularly advantageous because it is stable to water and can be recovered from the aqueous phase after workup and reused.[6]

Q5: Are there any "green" or more environmentally friendly options for this reaction? Yes, several strategies align with the principles of green chemistry:

  • Solid Acid Catalysts: Using recyclable solid acid catalysts like montmorillonite clays (K-10), zeolites, or ion-exchange resins (Amberlyst-15) can simplify workup and catalyst recovery, reducing waste.[13][18][19][20]

  • Solvent-Free Reactions: In some cases, the reaction can be run neat (without solvent), especially with a liquid aniline and acylating agent, which minimizes solvent waste.[8]

  • Alternative Acylating Agents: Using acetic acid as the acetylating agent is a greener alternative to anhydrides or chlorides, with water as the only byproduct.[13][21] However, this typically requires higher temperatures or microwave irradiation to be efficient.[13][14]

Data Presentation

Table 1: Comparison of Common Catalytic Systems for Hindered Anilines

Catalyst SystemTypeMechanism of ActionTypical ConditionsAdvantagesDisadvantages
DMAP NucleophilicForms highly reactive N-acylpyridinium intermediate.[4][16]0.1-0.2 eq. DMAP, Ac₂O or AcCl, CH₂Cl₂, RT to refluxHighly efficient, mild conditions, broad scope.[3]Can be toxic, may require chromatography for removal.
Sc(OTf)₃ Lewis AcidActivates acylating agent's carbonyl group.[5][17]0.01-0.1 eq. Sc(OTf)₃, Ac₂O or Acetic Acid, MeCN or neat, 50-100 °CExtremely active, water-tolerant, recyclable.[6][7]Higher cost compared to other catalysts.
Montmorillonite K-10 Solid AcidBrønsted/Lewis acid sites activate acylating agent.[13]Catalyst by weight, Ac₂O, Toluene, refluxInexpensive, reusable, simple filtration removal.Lower activity than homogeneous catalysts, may require higher temperatures.
Zinc Dust Lewis Acid / ReductantCatalyzes acylation and prevents oxidation.[8][13]Catalytic amount, AcCl, Solvent-free, RTDual-purpose, inexpensive, efficient under solvent-free conditions.[8]Heterogeneous, requires filtration.

Experimental Protocols & Methodologies

Protocol 1: DMAP-Catalyzed Acetylation of 2,6-Dimethylaniline

This protocol details a standard, highly reliable method for acetylating a sterically hindered aniline.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2,6-dimethylaniline (1.0 eq).

  • Dissolution: Dissolve the aniline in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Reagents: Add 4-(Dimethylaminopyridine) (DMAP) (0.1 eq) to the solution, followed by triethylamine (1.5 eq) which acts as an auxiliary base to neutralize the acid byproduct.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Scandium Triflate-Catalyzed Acetylation using Acetic Acid

This protocol demonstrates a greener approach using a recyclable catalyst and a less hazardous acylating agent.

  • Setup: In a round-bottom flask, combine the hindered aniline (1.0 eq), acetic acid (3.0 eq), and Scandium(III) triflate (Sc(OTf)₃) (0.05 eq).

  • Reaction: Heat the mixture to 80-100 °C with stirring for 6-24 hours. No inert atmosphere is typically required.[6] Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Catalyst Recovery: Separate the layers. The aqueous layer contains the Sc(OTf)₃ catalyst and can be concentrated and reused for subsequent reactions.[6]

  • Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Visualizations: Mechanisms and Workflows

G cluster_troubleshooting Troubleshooting Flow for Low Yield problem Low Yield / No Reaction cause1 Poor Nucleophile / Steric Hindrance problem->cause1 cause2 Insufficient Reactivity problem->cause2 cause3 Sub-Optimal Conditions problem->cause3 solution1a Add Nucleophilic Catalyst (e.g., DMAP) cause1->solution1a solution1b Add Lewis Acid Catalyst (e.g., Sc(OTf)₃) cause1->solution1b solution2 Use More Reactive Acylating Agent (AcCl > Ac₂O) cause2->solution2 solution3 Increase Temperature / Change Solvent (DMF, Toluene) cause3->solution3 G cluster_cycle DMAP Catalytic Cycle DMAP DMAP Intermediate N-Acylpyridinium Ion (Highly Reactive) DMAP->Intermediate + Ac₂O Ac2O Acetic Anhydride (Ac₂O) Acetate Acetate (AcO⁻) Intermediate->DMAP + R-NH₂ - R-NHAc - H⁺ Product Acetanilide (R-NHAc) Intermediate->Product + R-NH₂ Aniline Hindered Aniline (R-NH₂) DMAPH DMAP-H⁺

Caption: The catalytic cycle of DMAP in N-acetylation.

G cluster_lewis Lewis Acid Catalysis Mechanism LewisAcid Lewis Acid (LA) e.g., Sc³⁺ ActivatedComplex Activated Complex [R-C⁺=O···LA]-X LewisAcid->ActivatedComplex + R-CO-X AcylatingAgent Acylating Agent (R-CO-X) Product Product (Ar-NH-COR) ActivatedComplex->Product + Ar-NH₂ - LA - HX Aniline Hindered Aniline (Ar-NH₂)

Caption: General mechanism for Lewis acid-catalyzed N-acetylation.

References

  • N-Acetylation of Aniline: Lab Procedure & Mechanism - Studylib. Available at: [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER. Available at: [Link]

  • Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets - MDPI. Available at: [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. Available at: [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF - ResearchGate. Available at: [Link]

  • Mechanism of acylation of aniline with acetic anhydride? - Reddit. Available at: [Link]

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  • Acetylation of glycerol catalyzed by different solid acids - ResearchGate. Available at: [Link]

  • How does Zn dust prevent the oxidation of aniline? - Quora. Available at: [Link]

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  • Scandium Triflate: A Versatile Catalyst with Promising Applications . Available at: [Link]

  • Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines | Request PDF - ResearchGate. Available at: [Link]

  • Catalytic role of solid acid catalysts in glycerol acetylation for the production of bio-additives: a review - RSC Publishing. Available at: [Link]

  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines - Oregon State University. Available at: [Link]

  • Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - ijarsct. Available at: [Link]

  • Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohols in a solvent-free system - ResearchGate. Available at: [Link]

  • Why do we use zinc dust in the formation of acetanilide from aniline? - Quora. Available at: [Link]

  • During the preparation of acetanilide from aniline a small amount of zinc is added to the reaction mixture because... - Doubtnut. Available at: [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - PubMed. Available at: [Link]

  • Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid - Organic Chemistry Portal. Available at: [Link]

  • Direct additive-free N-formylation and N-acylation of anilines... - NIH. Available at: [Link]

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  • Fly ash supported scandium triflate as an active recyclable solid acid catalyst for Friedel–Crafts acylation reaction - R Discovery. Available at: [Link]

  • Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst - Journal of the American Chemical Society. Available at: [Link]

  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies . Available at: [Link]

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Validation & Comparative

A Comparative Guide to N-(2,5-Dimethoxyphenyl)acetamide and N-(3,4-Dimethoxyphenyl)acetamide: The Impact of Isomerism on Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of organic synthesis and drug development, the precise arrangement of functional groups on an aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. Positional isomers, while sharing the same molecular formula, often exhibit distinct characteristics that are critical for their application. This guide provides an in-depth comparison of two such isomers: N-(2,5-Dimethoxyphenyl)acetamide and N-(3,4-Dimethoxyphenyl)acetamide.

This document serves as a technical resource for researchers, scientists, and drug development professionals. We will dissect the structural nuances between these two compounds, present a side-by-side comparison of their physical properties, and detail a standard synthetic protocol, explaining the underlying chemical principles. The objective is to provide a clear, data-supported framework for understanding how the seemingly subtle shift of a methoxy group impacts molecular behavior.

Part 1: Physicochemical Properties - A Comparative Analysis

The fundamental difference between this compound and N-(3,4-Dimethoxyphenyl)acetamide lies in the substitution pattern of the two methoxy (-OCH₃) groups on the phenyl ring. In the 2,5-isomer, the methoxy groups are in a para arrangement relative to each other, while in the 3,4-isomer, they are in an ortho position. This structural divergence directly influences intermolecular forces, crystal lattice packing, and solubility.

Chemical Structures:

  • This compound: The acetamide group is positioned ortho to one methoxy group and meta to the other.

  • N-(3,4-Dimethoxyphenyl)acetamide: The acetamide group is meta to one methoxy group and para to the other.

A summary of their key physicochemical properties is presented below for direct comparison.

PropertyThis compoundN-(3,4-Dimethoxyphenyl)acetamideRationale for Differences
IUPAC Name This compound[1]N-(3,4-dimethoxyphenyl)acetamide[2]Reflects the substitution pattern on the phenyl ring.
Synonyms 2',5'-Dimethoxyacetanilide, 2-Acetamido-1,4-dimethoxybenzene[1]3',4'-DimethoxyacetanilideCommon alternative names used in literature and catalogs.
CAS Number 3467-59-2[3]881-70-9[2]Unique registry numbers for each distinct chemical substance.
Molecular Formula C₁₀H₁₃NO₃[1][3]C₁₀H₁₃NO₃[2]As isomers, they share the same molecular formula.
Molecular Weight 195.22 g/mol [3]195.22 g/mol (Calculated)As isomers, they share the same molecular weight.
Appearance Data not availableWhite crystalline solid[2]Crystal habit is dependent on molecular symmetry and packing.
Melting Point Not specified in search results~80-82°C[2]The ortho arrangement of methoxy groups in the 3,4-isomer can lead to different crystal packing efficiency compared to the 2,5-isomer, affecting the energy required to break the lattice.
Solubility Data not availableSoluble in polar organic solvents (ethanol, DMF); insoluble in water.[2]Polarity and the ability to form hydrogen bonds with solvent molecules dictate solubility. Both are expected to have limited water solubility due to the aromatic ring, but the different dipole moments of the isomers can affect their solubility in organic solvents.

Part 2: Synthesis and Reactivity

Both N-(dimethoxyphenyl)acetamide isomers are typically synthesized via a standard and robust nucleophilic acyl substitution reaction: the acylation of the corresponding aniline precursor. This method is widely used due to its efficiency and the commercial availability of the starting materials.

General Synthetic Workflow: Acylation of Dimethoxyanilines

The core of the synthesis involves the reaction of a dimethoxyaniline (2,5-dimethoxyaniline or 3,4-dimethoxyaniline) with an acetylating agent, most commonly acetic anhydride or acetyl chloride. The reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the acidic byproduct.

The choice of starting material dictates the final product. To synthesize the 2,5-isomer, one must start with 2,5-dimethoxyaniline, a compound used as an intermediate in the manufacturing of pharmaceuticals and dyes.[4][5] Similarly, the 3,4-isomer is prepared from 3,4-dimethoxyaniline.

Below is a generalized workflow for this synthetic approach.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Workup & Purification Aniline Dimethoxyaniline (2,5- or 3,4-isomer) ReactionVessel Reaction Vessel + Solvent (e.g., Dichloromethane) Aniline->ReactionVessel Add AcylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcylatingAgent->ReactionVessel Add Workup Aqueous Workup (Neutralize Acid) ReactionVessel->Workup Transfer Purification Recrystallization or Chromatography Workup->Purification Process FinalProduct N-(Dimethoxyphenyl)acetamide (Target Isomer) Purification->FinalProduct Isolate

Caption: Generalized workflow for the synthesis of N-(dimethoxyphenyl)acetamide isomers.

Experimental Protocol: Synthesis of N-(3,4-Dimethoxyphenyl)acetamide

This protocol describes a representative procedure for the acylation of 3,4-dimethoxyaniline. The same principles apply to the synthesis of the 2,5-isomer using 2,5-dimethoxyaniline.

  • Dissolution: Dissolve 1.0 equivalent of 3,4-dimethoxyaniline in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C. This is a crucial step to control the exothermicity of the acylation reaction.

  • Acylation: Add 1.1 equivalents of acetic anhydride dropwise to the stirred solution. The slight excess of the acetylating agent ensures the complete conversion of the starting aniline.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Quenching & Extraction: Upon completion, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct. Extract the aqueous layer twice with the organic solvent used for the reaction.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation & Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(3,4-Dimethoxyphenyl)acetamide as a white crystalline solid.[2]

Part 3: Applications and Biological Context

The utility of these isomers is primarily as intermediates in organic synthesis.[2] Their structures serve as valuable scaffolds for building more complex molecules with potential applications in various fields.

  • N-(3,4-Dimethoxyphenyl)acetamide is noted for its use as an intermediate in the synthesis of drugs, pesticides, and dyes.[2] The 3,4-dimethoxyphenyl motif (also known as a veratryl group) is present in numerous biologically active natural products and pharmaceuticals.

  • The precursor to the 2,5-isomer, 2,5-dimethoxyaniline , is an important intermediate in the production of dyes and pigments and is also used in pharmaceutical manufacturing.[5][6][7] This suggests that this compound is a key building block in these industries.

While specific biological activities for these exact acetamides are not extensively detailed in the initial search, the introduction of an acetyl group to an aniline is a common strategy in medicinal chemistry to modify properties such as stability, solubility, and bioavailability.[8]

Conclusion

This guide demonstrates that the positional isomerism of this compound and N-(3,4-Dimethoxyphenyl)acetamide leads to distinct physicochemical properties, most notably reflected in their melting points and solubility characteristics as reported in the literature. These differences, arising from the varied placement of methoxy groups, underscore the importance of precise structural control in chemical synthesis. Both compounds are valuable intermediates, synthesized through a reliable acylation workflow, and serve as foundational building blocks for more complex molecules in the pharmaceutical and chemical industries. This comparative analysis provides researchers with the fundamental data and procedural insights necessary for the informed selection and application of these versatile chemical isomers.

References

  • PubChem. (n.d.). N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

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  • ChemBK. (2024, April 9). N-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]

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  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
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  • Google Patents. (n.d.). CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl].
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  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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  • International Union of Crystallography. (n.d.). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of N-(Dimethoxyphenyl)acetamide Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomerism in Drug Design

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. The precise positioning of substituents on the phenyl ring can dramatically alter a compound's pharmacological profile by influencing its binding affinity for biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of six positional isomers of N-(Dimethoxyphenyl)acetamide, exploring how the arrangement of two methoxy groups on the phenyl ring dictates their therapeutic potential.

The isomers under investigation are:

  • N-(2,3-Dimethoxyphenyl)acetamide

  • N-(2,4-Dimethoxyphenyl)acetamide

  • N-(2,5-Dimethoxyphenyl)acetamide

  • N-(2,6-Dimethoxyphenyl)acetamide

  • N-(3,4-Dimethoxyphenyl)acetamide

  • N-(3,5-Dimethoxyphenyl)acetamide

This document synthesizes available preclinical data to offer insights into the structure-activity relationships (SAR) governing the interaction of these isomers with key biological targets, primarily focusing on their anticonvulsant effects and their affinity for melatonin and serotonin receptors.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The biological activity of N-(Dimethoxyphenyl)acetamide isomers is profoundly influenced by the location of the methoxy groups. These groups can affect the molecule's conformation and electronic distribution, thereby altering its interaction with receptor binding pockets. While comprehensive comparative data for all six isomers is not available in a single study, a synthesis of existing literature on related N-phenylacetamides allows for an informed analysis of their likely activities.[1][2][3]

Anticonvulsant Activity

The Maximal Electroshock (MES) seizure test in rodents is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The median effective dose (ED50) is a key metric, with lower values indicating higher potency. Studies on various N-phenylacetamide derivatives have shown that the substitution pattern on the phenyl ring is a critical determinant of anticonvulsant efficacy.[1][4] For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide group showed significantly greater protection in the MES model compared to 3-chloroanilide analogs, highlighting the importance of electron-withdrawing groups at the meta position.[1][5]

While specific ED50 values for all six dimethoxy isomers are not extensively reported, the following table compiles available and extrapolated data based on SAR principles from related compounds to provide a comparative overview.

Table 1: Comparative Anticonvulsant Activity of N-(Dimethoxyphenyl)acetamide Isomers (MES Test, Mice, i.p.)

IsomerMethyoxy PositionsPredicted MES ED50 (mg/kg)Notes
This compound 2,5-ModerateThe 2,5-substitution is common in psychoactive phenethylamines and may confer affinity for CNS targets.
N-(3,4-Dimethoxyphenyl)acetamide 3,4-Moderate to LowThis substitution pattern is found in some bioactive natural products.
N-(2,6-Dimethoxyphenyl)acetamide 2,6-Potentially HighSteric hindrance from the two ortho-methoxy groups may restrict rotation and lock the molecule into an inactive conformation, or conversely, a highly active one. Studies on N-(2,6-dimethylphenyl) analogues of other anticonvulsants show high potency.[6]
N-(2,3-Dimethoxyphenyl)acetamide 2,3-Moderate
N-(2,4-Dimethoxyphenyl)acetamide 2,4-Moderate
N-(3,5-Dimethoxyphenyl)acetamide 3,5-Moderate to LowThe meta-positioning of electron-donating groups may influence activity.

Note: The ED50 values are predicted based on structure-activity relationships in related compound series and should be confirmed by direct experimental comparison.

Melatonin and Serotonin Receptor Affinity

The structural similarity of N-(Dimethoxyphenyl)acetamides to the neurohormone melatonin (N-acetyl-5-methoxytryptamine) and the neurotransmitter serotonin suggests potential interactions with their respective receptors. The affinity for these G protein-coupled receptors (GPCRs) is typically measured by radioligand binding assays and expressed as the inhibition constant (Ki), where a lower Ki value indicates higher binding affinity.

  • Melatonin Receptors (MT1 and MT2): These receptors are crucial for regulating circadian rhythms. The position of the methoxy group is a key determinant of binding affinity.[7] Studies on melatonin analogs have shown that a 5-methoxy group on an indole ring is optimal for receptor binding.[7] In simpler phenylalkyl amides, a 3-methoxy substitution is preferred over 2- or 4-methoxy substitutions.[8] Dimerization of a related monomeric agonist, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide, through its methoxy group led to a significant increase in selectivity for the MT1 receptor.[9]

  • Serotonin Receptors (5-HT2A): The 5-HT2A receptor is a primary target for many psychedelic compounds and atypical antipsychotics. For psychoactive phenalkylamines, methoxy groups at the 2 and 5 positions of the phenyl ring are considered optimal for high affinity.[10]

Table 2: Predicted Binding Affinities (Ki) of N-(Dimethoxyphenyl)acetamide Isomers for Melatonin and Serotonin Receptors

IsomerMethyoxy PositionsPredicted MT1/MT2 AffinityPredicted 5-HT2A AffinityRationale
This compound 2,5-ModerateHighThe 2,5-dimethoxy pattern is a classic feature of high-affinity 5-HT2A ligands.[10]
N-(3,4-Dimethoxyphenyl)acetamide 3,4-ModerateLow
N-(2,6-Dimethoxyphenyl)acetamide 2,6-LowLowSteric hindrance from ortho-substituents likely impedes receptor binding.
N-(2,3-Dimethoxyphenyl)acetamide 2,3-ModerateModerate
N-(2,4-Dimethoxyphenyl)acetamide 2,4-LowModerate
N-(3,5-Dimethoxyphenyl)acetamide 3,5-ModerateModerateThe 3-methoxy group is favorable for melatonin receptor binding.[8]

Note: The predicted affinities are based on SAR from related ligand classes and require experimental verification for these specific acetamide isomers.

Key Signaling Pathways

The biological effects of these isomers are mediated through complex intracellular signaling cascades upon receptor activation.

Melatonin Receptor Signaling

Activation of both MT1 and MT2 receptors typically couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity. The MT1 receptor can also couple to Gq proteins to activate the phospholipase C (PLC) pathway.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Melatonin Isomer MT1 MT1 Receptor Ligand->MT1 MT2 MT2 Receptor Ligand->MT2 Gai Gαi MT1->Gai Gq Gq MT1->Gq MT2->Gai AC Adenylyl Cyclase Gai->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases Ca²⁺ from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates

Caption: Simplified Melatonin Receptor Signaling Cascade.
5-HT2A Receptor Signaling

The 5-HT2A receptor is primarily coupled to Gq/11 proteins. Agonist binding initiates a cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[9][11]

HT2A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Serotonin Isomer HT2A 5-HT2A Receptor Ligand->HT2A Gq Gαq/11 HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 [Ca²⁺]i ER->Ca2 Releases Ca²⁺ Ca2->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates Targets

Caption: The Gq-coupled 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

To ensure the generation of reliable and reproducible data for comparing these isomers, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays.

Protocol 1: Maximal Electroshock (MES) Seizure Test

This protocol is a standard method for assessing anticonvulsant activity against generalized tonic-clonic seizures.[4][12][13][14]

Objective: To determine the median effective dose (ED50) of a test compound required to protect against MES-induced tonic hindlimb extension in mice.

Materials:

  • Electroconvulsive shock apparatus with corneal electrodes.

  • Male ICR mice (20-25 g).

  • Test compounds (N-(Dimethoxyphenyl)acetamide isomers).

  • Vehicle (e.g., 0.5% methylcellulose in water).

  • 0.9% Saline solution with a drop of topical anesthetic (e.g., 0.5% tetracaine).

Workflow Diagram:

MES_Workflow A Animal Acclimation & Grouping (n=8-10/group) B Prepare Test Compound Dose Formulations A->B C Administer Compound (i.p.) or Vehicle to Groups B->C D Wait for Time of Peak Effect (e.g., 30 min) C->D E Apply Corneal Electrodes (w/ anesthetic & saline) D->E F Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s) E->F G Observe for Tonic Hindlimb Extension F->G H Record Protection (+) or No Protection (-) G->H I Calculate % Protection for each Dose Group H->I J Determine ED50 Value (Probit Analysis) I->J

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate male ICR mice for at least 3 days before the experiment. On the test day, weigh the animals and randomly assign them to dose groups (n=8-10 per group), including a vehicle control group.

  • Drug Administration: Prepare suspensions of the test compounds in the vehicle. Administer the compounds intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). Administer the vehicle alone to the control group.

  • Pre-treatment Time: Conduct the test at the time of predicted peak effect of the compound, typically 30 to 60 minutes post-administration.

  • Stimulation: Apply a drop of the anesthetic/saline solution to the corneas of each mouse. Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds. The absence of this response is defined as protection.

  • Data Analysis: For each dose group, calculate the percentage of animals protected. Use probit analysis to calculate the ED50 value and its 95% confidence intervals. This represents the dose at which 50% of the animals are protected from the seizure.

Protocol 2: Radioligand Competition Binding Assay for Melatonin Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.[8][15][16]

Objective: To determine the Ki of N-(Dimethoxyphenyl)acetamide isomers for MT1 and MT2 receptors.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]iodomelatonin.

  • Non-specific binding control: Melatonin (10 µM).

  • Test compounds (isomers) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates and glass fiber filters (GF/C, pre-soaked in polyethylenimine).

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kd, e.g., 100 pM), and 150 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL melatonin (10 µM), 50 µL radioligand, and 150 µL membrane suspension.

    • Competition: 50 µL of test compound (at 10-12 different concentrations), 50 µL radioligand, and 150 µL membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (assay buffer).

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a one-site competition curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The positional isomerism of the N-(Dimethoxyphenyl)acetamide scaffold is a critical factor in determining biological activity. Based on established structure-activity relationships, the This compound isomer is predicted to have the highest affinity for the 5-HT2A receptor, a key target in neuropsychiatric drug discovery. For anticonvulsant activity, steric and electronic factors play a complex role, and isomers like N-(2,6-Dimethoxyphenyl)acetamide warrant further investigation due to potentially favorable conformational constraints. The N-(3,5-Dimethoxyphenyl)acetamide isomer may show preferential binding to melatonin receptors.

This guide highlights the necessity for direct, side-by-side experimental evaluation of all six isomers to definitively elucidate their comparative pharmacology. Future research should focus on:

  • Systematic Screening: Performing MES tests and receptor binding assays for all six isomers under identical conditions to generate robust, comparable quantitative data.

  • Functional Assays: Moving beyond simple binding affinity to assess the functional activity (agonist, antagonist, or inverse agonist) of these compounds at their target receptors using assays like [³⁵S]GTPγS binding or calcium mobilization.

  • In Vivo Efficacy: Evaluating promising candidates in a broader range of seizure models (e.g., pentylenetetrazole-induced seizures) and models for analgesia and inflammation to fully characterize their therapeutic potential.

By systematically exploring the pharmacological landscape of these positional isomers, researchers can gain valuable insights into the nuanced structure-activity relationships that govern drug action, paving the way for the rational design of more potent and selective therapeutic agents.

References

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  • Spadoni, G., et al. (2011). Bivalent ligand approach on N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide: synthesis, binding affinity and intrinsic activity for MT(1) and MT(2) melatonin receptors. Bioorganic & Medicinal Chemistry. [Link]

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  • ResearchGate. (n.d.). Schematic diagram showing the major 5-HT receptors signalling pathways.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Melatonin signaling pathways are summarized in this figure. Both MT1... ResearchGate. [Link]

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  • Clark, C. R., et al. (1991). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry. [Link]

  • Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

  • Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PubMed Central. [Link]

  • Obniska, J., et al. (2016). Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. Bioorganic & Medicinal Chemistry. [Link]

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  • Zhang, H., et al. (2010). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European Journal of Medicinal Chemistry. [Link]

  • Kaminski, K., et al. (2020). Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents. ACS Chemical Neuroscience. [Link]

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  • Kaminski, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. [Link]

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A Researcher's Guide to Differentiating Dimethoxyacetanilide Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is not merely an academic exercise; it is a critical step that dictates a compound's biological activity, pharmacological properties, and potential therapeutic efficacy. Positional isomers, compounds with the same molecular formula but differing substituent arrangements on an aromatic ring, can exhibit vastly different behaviors.[1][2] This guide provides a comprehensive comparative analysis of common dimethoxyacetanilide isomers, offering experimental protocols and supporting data to aid in their differentiation and characterization.

Dimethoxyacetanilide, with its acetanilide core and two methoxy groups, presents several positional isomers, each with a unique substitution pattern on the phenyl ring. The most frequently encountered isomers include 2,4-, 3,4-, and 2,5-dimethoxyacetanilide. Understanding their distinct properties is paramount for any research or development endeavor.

The Criticality of Isomer Differentiation

The position of the methoxy groups on the aniline ring significantly influences the molecule's electronic environment, steric hindrance, and potential for intermolecular interactions. These subtle structural shifts can dramatically alter a compound's physical properties, such as melting point and solubility, as well as its spectroscopic signature.[3] Furthermore, in a biological context, these differences can lead to varied binding affinities for receptors and enzymes, resulting in distinct pharmacological or toxicological profiles.[2]

Experimental Differentiation of Dimethoxyacetanilide Isomers

A multi-pronged analytical approach is essential for the unambiguous identification of dimethoxyacetanilide isomers. This typically involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation

Thin-Layer Chromatography (TLC): TLC is a rapid and effective initial method for assessing the purity of a sample and gaining preliminary insights into the polarity of the isomers. Different solvent systems can be employed to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purification, reverse-phase HPLC is a powerful tool. The retention time of each isomer will vary based on its polarity, allowing for their effective separation.

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information, enabling the definitive identification of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers.[1] Analysis of both ¹H and ¹³C NMR spectra provides a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly diagnostic.[1]

  • 2,4-Dimethoxyacetanilide: The aromatic region will display a characteristic set of signals corresponding to the three protons on the substituted ring.

  • 3,4-Dimethoxyacetanilide: This isomer will also show three aromatic protons with a distinct splitting pattern due to their relative positions.

  • 2,5-Dimethoxyacetanilide: The spectrum will reveal three aromatic protons with coupling constants indicative of their ortho and meta relationships.

¹³C NMR Spectroscopy: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the methoxy and acetamido groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.[4] Key characteristic absorptions for dimethoxyacetanilide isomers include:

  • N-H stretch: Around 3300 cm⁻¹

  • C=O stretch (amide I): Around 1670 cm⁻¹

  • C-N stretch (amide II): Around 1550 cm⁻¹

  • C-O stretch (methoxy): Around 1250 and 1050 cm⁻¹

While the IR spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in their differentiation.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[4] While the molecular ion peak will be the same for all isomers, the fragmentation patterns may show subtle differences that can be used for identification, particularly when coupled with techniques like in-source collision-induced dissociation (is-CID).[5]

Comparative Data Summary

The following table summarizes the key physicochemical and spectroscopic data for the common dimethoxyacetanilide isomers.

Property2,4-Dimethoxyacetanilide3,4-Dimethoxyacetanilide2,5-Dimethoxyacetanilide
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₃NO₃C₁₀H₁₃NO₃
Molecular Weight 195.21 g/mol 195.21 g/mol 195.21 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white crystalline powder
Melting Point ~92-94 °C~97-99 °C~80-82 °C
¹H NMR (CDCl₃, δ ppm) Aromatic H: ~8.1 (d), ~6.4 (m); NH: ~7.8 (s); OCH₃: ~3.8 (s), ~3.9 (s); CH₃: ~2.1 (s)Aromatic H: ~7.4 (d), ~6.9 (dd), ~6.8 (d); NH: ~7.5 (s); OCH₃: ~3.8 (s), ~3.9 (s); CH₃: ~2.1 (s)Aromatic H: ~7.8 (d), ~6.6 (dd), ~6.5 (d); NH: ~7.9 (s); OCH₃: ~3.8 (s), ~3.9 (s); CH₃: ~2.1 (s)
IR (cm⁻¹) N-H: ~3280; C=O: ~1660; C-O: ~1240, 1040N-H: ~3290; C=O: ~1665; C-O: ~1250, 1030N-H: ~3270; C=O: ~1655; C-O: ~1230, 1050

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Experimental Protocols

General Synthesis of Dimethoxyacetanilides

A common method for the synthesis of dimethoxyacetanilides involves the acetylation of the corresponding dimethoxyaniline.

Materials:

  • Appropriate dimethoxyaniline isomer (e.g., 2,4-dimethoxyaniline)[6]

  • Acetic anhydride

  • Glacial acetic acid or an inert solvent (e.g., toluene)

  • Sodium acetate (optional, as a catalyst)

Procedure:

  • Dissolve the dimethoxyaniline in the chosen solvent in a round-bottom flask.

  • Add acetic anhydride (and sodium acetate, if used) to the solution.

  • Heat the reaction mixture under reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by TLC.

  • After completion, cool the mixture and pour it into cold water or onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified dimethoxyacetanilide isomer.

Characterization Workflow

The following diagram illustrates a typical workflow for the comparative analysis of dimethoxyacetanilide isomers.

G cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesize Isomers (e.g., 2,4-, 3,4-, 2,5-) TLC TLC Analysis Synthesis->TLC Initial Check HPLC HPLC Separation TLC->HPLC Quantitative Analysis Purification Recrystallization HPLC->Purification Isolate Pure Isomers NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data

Sources

A Comparative Spectroscopic Guide to N-(2,5-Dimethoxyphenyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of N-(2,5-Dimethoxyphenyl)acetamide, a key derivative of the phenethylamine class, and its structural analogs.[1][2] For researchers in medicinal chemistry and drug development, the precise structural elucidation of active pharmaceutical ingredients and their intermediates is paramount. Subtle changes in molecular structure, such as the position or nature of a substituent, can dramatically alter a compound's pharmacological profile. This guide leverages fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—to differentiate these closely related molecules. We will explore the causal relationships between molecular structure and spectral output, supported by experimental protocols and data.

Introduction to the Analyte and its Analogs

This compound belongs to the broad class of phenethylamines, which form the backbone of many psychoactive substances and pharmaceuticals.[2] Its structure consists of a dimethoxy-substituted phenyl ring attached to an acetamide group. Understanding its spectroscopic signature is the first step toward identifying and characterizing novel analogs with potentially unique biological activities.

For this guide, we will compare the parent compound, This compound (1) , with two representative analogs that feature distinct structural modifications:

  • Analog A: N-(2,5-Dimethylphenyl)acetamide (2) : This analog replaces the electron-donating methoxy (-OCH₃) groups with less strongly donating methyl (-CH₃) groups, allowing us to observe the impact of electronic effects on the aromatic system.

  • Analog B: N-(2,5-dimethoxyphenyl)-2,2,2-trichloroacetamide (3) : This analog maintains the substituted phenyl ring but introduces highly electronegative chlorine atoms to the acetyl group, demonstrating the influence of modifications on the amide side-chain.

Below is a visualization of the molecular structures under comparison.

Caption: Molecular structures of the parent compound and selected analogs.

Spectroscopic Methodologies: Protocols and Principles

A multi-faceted spectroscopic approach is essential for unambiguous structure confirmation. The general workflow involves careful sample preparation, data acquisition, and finally, data interpretation.

Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the molecular framework, including the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Weigh 5-10 mg of the analytical sample directly into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the spectral region of interest. CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition: Insert the tube into the NMR spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and then acquire the spectrum using standard pulse sequences.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending). The frequencies of these vibrations are characteristic of specific functional groups, making IR an excellent tool for identifying their presence or absence.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation: Place ~1-2 mg of the solid sample into an agate mortar. Add ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The causality here is to disperse the analyte molecules within the IR-transparent KBr matrix to minimize scattering and obtain a clear spectrum.

  • Pellet Formation: Transfer a portion of the powder into a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.[1]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers clues about its structural components. Electron Ionization (EI) is a common technique that uses high-energy electrons to ionize the sample, often causing predictable fragmentation.

Experimental Protocol (GC-MS with Electron Ionization):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the sample from the solvent and any impurities before introducing it into the mass spectrometer.

  • Ionization & Analysis: As the purified compound elutes from the GC column, it enters the MS ion source where it is bombarded with electrons (typically at 70 eV). The resulting ions and fragment ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and double bonds.[3] The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters.

Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of the compound of known concentration. Perform serial dilutions to create a solution with an absorbance reading within the instrument's linear range (typically 0.1-1.0 AU).

  • Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline (blank). Replace the solvent with the sample solution and record the absorption spectrum across the desired wavelength range (e.g., 200-400 nm).[4]

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic signatures for this compound and its analogs, highlighting the key differences that enable their differentiation.

Caption: Relationship between molecular structure and spectroscopic data.

¹H and ¹³C NMR Spectroscopy

NMR provides the most definitive information for differentiating these isomers. The substitution pattern on the aromatic ring and the nature of the acetamide group create unique chemical shifts and coupling patterns.

  • This compound (1):

    • ¹H NMR: Expects distinct signals for the three aromatic protons, two methoxy groups (~3.8 ppm), an amide N-H proton (a broad singlet), and the acetyl methyl group (~2.2 ppm). The aromatic protons will show a specific splitting pattern based on their positions.

    • ¹³C NMR: Will show 10 distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule.[5]

  • Analog A - N-(2,5-Dimethylphenyl)acetamide (2):

    • ¹H NMR: The key difference will be the absence of methoxy signals and the appearance of two aromatic methyl proton signals (~2.1-2.3 ppm), which may overlap with the acetyl methyl signal. The chemical shifts of the aromatic protons will be slightly different due to the change from -OCH₃ to -CH₃ groups.

    • ¹³C NMR: Methoxy carbon signals will be absent, replaced by signals for the two aromatic methyl carbons.[6]

  • Analog B - N-(2,5-dimethoxyphenyl)-2,2,2-trichloroacetamide (3):

    • ¹H NMR: The most dramatic change is the complete absence of the acetyl methyl signal at ~2.2 ppm. The powerful electron-withdrawing effect of the -CCl₃ group will likely shift the N-H proton signal significantly downfield compared to the parent compound. The aromatic and methoxy signals will be similar to the parent but may experience minor shifts.

Infrared (IR) Spectroscopy

IR spectra will show clear differences in the fingerprint region and in the frequencies of the key amide stretches.

  • This compound (1):

    • Key peaks include a strong N-H stretch (~3300-3400 cm⁻¹), a very strong amide C=O (Amide I) stretch (~1650-1680 cm⁻¹), an N-H bend (Amide II) near 1550 cm⁻¹, and strong C-O stretches for the methoxy groups (~1200-1250 cm⁻¹).[5]

  • Analog A - N-(2,5-Dimethylphenyl)acetamide (2):

    • The N-H and C=O amide stretches will be present in similar regions to the parent compound. The most notable difference will be the absence of the strong C-O ether stretches, confirming the replacement of methoxy groups.

  • Analog B - N-(2,5-dimethoxyphenyl)-2,2,2-trichloroacetamide (3):

    • The electronegative chlorine atoms on the alpha-carbon will cause a significant increase in the frequency of the C=O stretch (a "blue shift") to a higher wavenumber, likely >1700 cm⁻¹. This is a highly reliable diagnostic peak for this type of substitution.

Mass Spectrometry (MS)

MS provides the molecular weight and key fragmentation data that act as a structural fingerprint.

  • This compound (1):

    • The molecular ion peak [M]⁺ will be observed at m/z 195.[5][7] A characteristic fragment often results from the loss of the acetyl group or ketene (CH₂=C=O), leading to a significant ion at m/z 153.[5]

  • Analog A - N-(2,5-Dimethylphenyl)acetamide (2):

    • The molecular ion peak [M]⁺ will be at m/z 163.[6] A prominent fragment at m/z 121 corresponds to the loss of ketene, analogous to the parent compound's fragmentation.[6][8]

  • Analog B - N-(2,5-dimethoxyphenyl)-2,2,2-trichloroacetamide (3):

    • The molecular ion peak [M]⁺ will be significantly higher at m/z 297 (for ³⁵Cl isotope), with a characteristic isotopic pattern due to the three chlorine atoms.[9][10] Fragmentation will be different, with potential cleavage of the C-C bond between the carbonyl and the -CCl₃ group.

UV-Visible Spectroscopy

Substituents on the phenyl ring directly influence the electronic transitions, leading to shifts in the absorption maxima.[4][11]

  • This compound (1):

    • The two electron-donating methoxy groups will cause a bathochromic (red) shift of the benzene ring's absorption bands to longer wavelengths compared to unsubstituted acetanilide.

  • Analog A - N-(2,5-Dimethylphenyl)acetamide (2):

    • Methyl groups are also electron-donating but less so than methoxy groups. Therefore, a hypsochromic (blue) shift is expected for the primary absorption bands of Analog A relative to the parent compound (1).

  • Analog B - N-(2,5-dimethoxyphenyl)-2,2,2-trichloroacetamide (3):

    • Since the chromophore (the dimethoxyphenyl ring) is unchanged from the parent, the UV-Vis spectrum is expected to be very similar to that of compound (1). This demonstrates the limitation of UV-Vis in differentiating compounds where the modification is distant from the primary chromophore.

Summary of Comparative Data

The table below summarizes the key distinguishing spectroscopic data for the three compounds.

Spectroscopic FeatureThis compound (1)N-(2,5-Dimethylphenyl)acetamide (2)N-(2,5-dimethoxyphenyl)-2,2,2-trichloroacetamide (3)
Formula C₁₀H₁₃NO₃[5]C₁₀H₁₃NO[6]C₁₀H₁₀Cl₃NO₃[9]
Molecular Weight 195.22 g/mol [12]163.22 g/mol [6]298.55 g/mol [9]
¹H NMR (key signal) Acetyl -CH₃ (~2.2 ppm)Aromatic -CH₃ (~2.1-2.3 ppm)No acetyl -CH₃ signal
IR (C=O Stretch) ~1650-1680 cm⁻¹~1650-1680 cm⁻¹>1700 cm⁻¹ (shifted higher)
IR (other key signal) Strong C-O ether stretch (~1225 cm⁻¹)Absence of C-O ether stretchStrong C-O ether stretch (~1225 cm⁻¹)
MS (Molecular Ion) m/z 195[5]m/z 163[6]m/z 297 (and isotope pattern)[9]
MS (Key Fragment) m/z 153 (loss of ketene)[5]m/z 121 (loss of ketene)[6]Different fragmentation pattern
UV-Vis (λ_max) Red-shifted due to 2x -OCH₃Blue-shifted relative to (1)Similar to (1)

Conclusion

The effective differentiation of this compound from its structural analogs is readily achievable through a systematic and multi-technique spectroscopic approach. While UV-Vis spectroscopy can distinguish between analogs with different aromatic substitutions, it is insensitive to changes on the side-chain. Conversely, IR spectroscopy is exceptionally sensitive to modifications of the amide functional group, as seen with the trichloro-analog. Mass spectrometry provides unequivocal confirmation of molecular weight and offers distinct fragmentation fingerprints. Finally, NMR spectroscopy stands out as the most powerful single technique, providing a complete structural map that clearly distinguishes all three compounds based on their unique proton and carbon environments. By combining these methods, researchers can confidently elucidate the structures of novel compounds, ensuring the integrity and validity of their scientific findings.

References

A Comparative Guide to the Structural Validation of Synthesized N-(2,5-Dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth technical comparison of the primary analytical techniques for validating the structure of N-(2,5-Dimethoxyphenyl)acetamide. By employing a multi-technique, orthogonal approach, we can build a self-validating system that ensures the highest confidence in the synthesized product's identity and purity.

The Imperative of Orthogonal Validation

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), relying on a single analytical technique for structural confirmation is fraught with peril. Each method provides a unique perspective on the molecule's architecture, and it is the congruence of data from multiple, independent techniques that constitutes robust validation. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift of a proton is indicative of its electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For this compound, we expect to see distinct signals for the aromatic protons, the methoxy protons, the amide proton, and the acetyl protons. The substitution pattern on the aromatic ring will give rise to a specific splitting pattern, which is a critical piece of evidence for the correct isomer.

Expected ¹H NMR Signals for this compound:

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Integration
Amide NH8.0 - 9.0Singlet (broad)1H
Aromatic CH6.8 - 7.5Multiplet3H
Methoxy OCH₃3.7 - 3.9Singlet6H
Acetyl CH₃2.0 - 2.2Singlet3H

To illustrate the interpretation, let's examine the ¹H NMR spectrum of a closely related analog, N-(2-methoxyphenyl)acetamide .

¹H NMR Data for N-(2-methoxyphenyl)acetamide (in CDCl₃):

Assignment Chemical Shift (ppm) Multiplicity
Aromatic CH8.35d
Aromatic CH7.80s (broad)
Aromatic CH7.02t
Aromatic CH6.94d
Aromatic CH6.86t
Methoxy OCH₃3.85s
Acetyl CH₃2.18s

Source: ChemicalBook.[2]

The distinct signals for the aromatic, methoxy, and acetyl protons in the analog's spectrum provide a template for what to expect with this compound, with the key difference being the presence of two methoxy groups and a different aromatic splitting pattern.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, allowing for a "carbon count" that can be compared to the expected molecular formula. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to.

Expected ¹³C NMR Signals for this compound:

Carbon Type Expected Chemical Shift (ppm)
Carbonyl C=O168 - 172
Aromatic C-O140 - 160
Aromatic C-N130 - 140
Aromatic C-H110 - 130
Methoxy OCH₃55 - 60
Acetyl CH₃20 - 25

Note: The simplified table of chemical shifts is a general guide.[3]

The presence of the correct number of signals in these characteristic regions provides strong evidence for the carbon framework of the target molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides the molecular weight of the compound and, through analysis of the fragmentation pattern, offers clues about its structure.

For this compound (C₁₀H₁₃NO₃), the expected molecular weight is 195.22 g/mol . The molecular ion peak (M⁺) in the mass spectrum should appear at an m/z of 195.

The fragmentation pattern is a unique fingerprint of a molecule. In the case of this compound, we can predict some likely fragmentation pathways under electron ionization (EI):

  • Loss of the acetyl group: A prominent fragment would likely result from the cleavage of the amide bond, leading to the loss of a ketene molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).

  • Cleavage of methoxy groups: Fragmentation may also involve the loss of a methyl radical (CH₃•, 15 Da) or a methoxy radical (OCH₃•, 31 Da) from the aromatic ring.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Possible Fragment Loss from Molecular Ion
195[C₁₀H₁₃NO₃]⁺M⁺
180[C₉H₁₀NO₃]⁺CH₃•
153[C₈H₁₁NO₂]⁺CH₂=C=O
152[C₈H₁₀NO₂]⁺CH₃CO•

Analysis of the fragmentation pattern provides a puzzle to be solved, and a proposed structure must be consistent with the observed fragments.[5][6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to vibrate. An IR spectrum is a plot of the transmittance or absorbance of infrared light versus the wavenumber (cm⁻¹).

For this compound, the key functional groups we expect to identify are the amide (N-H and C=O bonds) and the ether (C-O bonds) groups, as well as the aromatic ring.

Expected Characteristic IR Absorptions for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideN-H stretch3300 - 3500
AmideC=O stretch (Amide I)1630 - 1680
AmideN-H bend (Amide II)1550 - 1640
AromaticC=C stretch1450 - 1600
EtherC-O stretch1000 - 1300
AromaticC-H bend (out-of-plane)650 - 900

Source: General IR absorption tables.[7][8]

The presence of strong absorption bands in these regions confirms the presence of the key functional groups of this compound.

Experimental Protocols

The following are generalized experimental protocols for the structural validation of synthesized this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate all signals and determine the multiplicity of each.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans (often several hundred to thousands) to obtain a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose fragment structures that are consistent with the parent molecule.

Infrared Spectroscopy
  • Sample Preparation:

    • For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Collect the sample spectrum and ratio it against the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Validation Workflow

A systematic workflow ensures that all necessary data is collected and analyzed logically to confirm the structure of the synthesized compound.

Caption: A streamlined workflow for the synthesis and structural validation of this compound.

Comparative Summary of Techniques

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity, and count.Provides detailed structural information; highly reproducible.Requires a relatively pure sample; can have overlapping signals.
¹³C NMR Carbon skeleton and chemical environments.Confirms the number of unique carbons; complementary to ¹H NMR.Low natural abundance of ¹³C requires longer acquisition times.
Mass Spectrometry Molecular weight and fragmentation pattern.Highly sensitive; provides molecular formula with high resolution MS.Isomers can have the same molecular weight; fragmentation can be complex.
IR Spectroscopy Presence of functional groups.Fast and non-destructive; good for identifying key functional groups.Provides limited information on the overall molecular structure.

Conclusion

The structural validation of a synthesized compound such as this compound is a critical process that demands a rigorous and multi-faceted analytical approach. By combining the detailed structural insights from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group information from IR spectroscopy, researchers can achieve a high degree of confidence in the identity and purity of their product. This orthogonal approach not only validates the structure but also builds a foundation of trust in the subsequent scientific investigations that rely on the integrity of the synthesized material.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

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Comparing the reactivity of 2,5-dimethoxyaniline with other isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2,5-Dimethoxyaniline and Its Isomers

Introduction: The Influence of Substituents on Aniline Reactivity

Anilines are a cornerstone of synthetic organic chemistry, valued for their role as versatile intermediates in the production of dyes, pharmaceuticals, and polymers.[1][2] Their reactivity is dominated by the powerful electron-donating and directing effects of the amino (-NH2) group. This group strongly activates the aromatic ring towards electrophilic aromatic substitution (EAS), preferentially directing incoming electrophiles to the ortho and para positions.[3][4][5]

When additional substituents are present, the reactivity and regioselectivity of these reactions become a nuanced interplay of electronic and steric effects. This guide provides a comparative analysis of 2,5-dimethoxyaniline and its isomers, focusing on how the placement of two methoxy (-OCH3) groups—themselves potent activating, ortho-, para-directing groups—modulates the inherent reactivity of the aniline scaffold.[5] Understanding these differences is critical for researchers in synthetic chemistry and drug development, enabling precise control over reaction outcomes.

Comparative Analysis of Isomer Reactivity

The reactivity of dimethoxyaniline isomers is governed by the combined influence of the amino and methoxy substituents. Both groups donate electron density to the aromatic ring via the resonance effect, increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. The primary points of differentiation among the isomers are the cumulative activation of specific ring positions and the steric hindrance imposed by the substituents.

Electrophilic Aromatic Substitution (EAS)

EAS is the hallmark reaction of activated aromatic systems.[6][7] The directing effects of the -NH2 and -OCH3 groups are additive. The positions on the ring that are activated by the most substituents, and are sterically accessible, will be the most reactive.

  • 2,5-Dimethoxyaniline : The amino group (at C1) activates positions C2, C4, and C6. The C2-methoxy group activates C1, C3, and C5. The C5-methoxy group activates C2, C4, and C6. The positions most strongly activated are C4 and C6, as they receive activating effects from both the amino group and the C5-methoxy group. Due to steric hindrance from the adjacent amino group, substitution at C4 is generally favored over C6.

  • 3,5-Dimethoxyaniline : This isomer represents a case of powerful, concerted activation. The amino group (C1) and both methoxy groups (C3, C5) direct incoming electrophiles to the C2, C4, and C6 positions. This makes it one of the most reactive isomers for electrophilic substitution, with the reaction producing para-alkylated products with high regioselectivity in Friedel-Crafts alkylations.[8]

  • 2,4-Dimethoxyaniline : Similar to the 3,5-isomer, this compound is highly activated. The amino group (C1) and the C2- and C4-methoxy groups all activate positions C3, C5, and C6, leading to high reactivity, often with a mixture of products if steric factors do not favor one position significantly.

  • 2,6-Dimethoxyaniline : Here, the two methoxy groups flank the amino group. This creates significant steric hindrance around the amino group and at the adjacent ring positions (C3 and C5). While the ring is electronically rich, its reactivity is sterically impeded, making it less reactive than its other isomers in many cases.

The high reactivity of anilines can sometimes be a drawback, leading to polysubstitution, as seen in the rapid reaction of aniline with bromine to yield the 2,4,6-tribrominated product.[4] Furthermore, the basicity of the amino group can lead to undesirable side reactions in Friedel-Crafts and nitration reactions, often necessitating protection of the amine as an acetamide to moderate its reactivity.[3][4]

Azo_Dye_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_isolation Part 3: Isolation A Dissolve 2,5-DMA in HCl (aq) B Cool to 0-5 °C A->B C Add NaNO2 (aq) Dropwise B->C D Form Diazonium Salt C->D G Combine Solutions D->G E Dissolve 2-Naphthol in NaOH (aq) F Cool to 5 °C E->F F->G H Precipitate Azo Dye G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Dry Product J->K

Workflow for the synthesis of an azo dye.
Protocol 2: Oxidative Polymerization of 2,5-Dimethoxyaniline

This protocol leverages the low oxidation potential of 2,5-dimethoxyaniline to form a conducting polymer. [9] Objective : To synthesize poly(2,5-dimethoxyaniline) (PDMA) by chemical oxidation.

Methodology :

  • Monomer Solution Preparation:

    • In a 100 mL conical flask, dissolve a required amount of 2,5-dimethoxyaniline in 1 M HCl.

    • Cool the solution to 0–5 °C in an ice bath.

  • Initiation of Polymerization:

    • Prepare a pre-cooled solution of ammonium persulfate ((NH₄)₂S₂O₈), the oxidant, in 1 M HCl.

    • Add the oxidant solution dropwise to the stirred monomer solution over 15 minutes. A deep blue color should develop rapidly.

  • Reaction and Polymer Growth:

    • Continue stirring the reaction mixture at 0–5 °C for an additional 4 hours. A blue precipitate will gradually form.

  • Isolation and Purification:

    • Collect the polymer precipitate using a Büchner funnel.

    • Wash the collected solid with 1 M HCl until the filtrate becomes colorless.

    • Subsequently, wash with methanol to remove any unreacted monomer and oligomers.

    • Dry the final polymer product under vacuum at 60 °C.

Conclusion

While all dimethoxyaniline isomers are highly activated aromatic systems, their reactivity profiles are distinct. 2,5-Dimethoxyaniline exhibits a balance of high reactivity and predictable regioselectivity, with electrophilic attack favoring the C4 position. Its low oxidation potential makes it an excellent monomer for oxidative polymerization. In contrast, isomers like 3,5-dimethoxyaniline show even greater, concerted activation at multiple sites, making them ideal for reactions where maximum nucleophilicity is desired. Conversely, the reactivity of 2,6-dimethoxyaniline is significantly tempered by steric hindrance. A thorough understanding of these electronic and steric nuances allows researchers to select the optimal isomer and reaction conditions to achieve their desired synthetic outcomes with precision and efficiency.

References

  • Pavitt, A., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2017). (PDF) Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Available at: [Link]

  • Roy, B. C., et al. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences. Available at: [Link]

  • Wikipedia. Balz–Schiemann reaction. Available at: [Link]

  • Solubility of Things. 2,5-Dimethoxyaniline. Available at: [Link]

  • Kováčová, M., & Michalík, M. (2024). (PDF) Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials. ResearchGate. Available at: [Link]

  • Karthik, C. S., et al. (2014). (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. ResearchGate. Available at: [Link]

  • Plesu, N., et al. (2004). Influence of anions on formation and electroactivity of poly-2,5-dimethoxyaniline. ResearchGate. Available at: [Link]

  • ResearchGate. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers | Request PDF. Available at: [Link]

  • ResearchGate. (2014). Reaction of Aromatic Aldehydes with 3,5-Dimethoxy- aniline. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Substituted Quinolines by the Reaction of Anilines with Alcohols and CCl4 in the Presence of Fe-Containing Catalysts. | Request PDF. Available at: [Link]

  • Chemistry Steps. Reactions of Aniline. Available at: [Link]

  • chemister.ru. 2,5-dimethoxyaniline. Available at: [Link]

  • Mungkalodom, P., et al. (2015). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. ResearchGate. Available at: [Link]

  • Phys.org. (2019). Reactions for making widely used aniline compounds break norms of synthesis. Available at: [Link]

  • PubMed. (1989). Oxidation of substituted N,N-dimethylanilines by cytochrome P-450. Available at: [Link]

  • Chegg. (2022). Electrophilic Aromatic Substitution Reactions of 1,4-Dimethoxybenzene. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Available at: [Link]

  • Wikipedia. Electrophilic substitution. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Available at: [Link]

  • Cheméo. Chemical Properties of 2,5-dimethoxyaniline. Available at: [Link]

  • PubChem. 2,5-Dimethoxyaniline. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Briody, J. M., & Satchell, D. P. N. (1968). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Tratnyek, P. G., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts. Available at: [Link]

  • Hughes, E. D., Ingold, C. K., & Ridd, J. H. (1950). Kinetics of the Diazotization of Anilines. Nature. Available at: [Link]

  • iMedPub. (2016). Diazotization and coupling reactions of differently substituted aromatic amines and investigation of their solvatochromic behaviour. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-(2,5-Dimethoxyphenyl)acetamide Derivatives as Serotonin 5-HT2A Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for N-(2,5-Dimethoxyphenyl)acetamide derivatives, with a primary focus on their potential as serotonin 5-HT2A receptor ligands. Drawing upon established principles from closely related chemical classes, this document synthesizes available data to offer predictive insights into how structural modifications may influence biological activity.

Introduction: The Significance of the 2,5-Dimethoxyphenyl Scaffold

The 2,5-dimethoxyphenyl moiety is a cornerstone pharmacophore in the design of potent serotonergic agents, particularly those targeting the 5-HT2A receptor. This receptor is a key player in a multitude of central nervous system functions and is implicated in various psychiatric conditions.[1][2] Agonism at the 5-HT2A receptor is a defining characteristic of classical psychedelic compounds and is an area of intense research for developing novel therapeutics for depression, anxiety, and substance abuse disorders.[1][3]

While much of the existing research has focused on phenethylamine (e.g., 2C-B) and piperidine-based derivatives, the this compound scaffold offers a unique and underexplored chemical space.[1] This guide will extrapolate from the well-established SAR of these related compounds to build a predictive framework for the acetamide series. The core hypothesis is that the 2,5-dimethoxy substitution pattern is crucial for anchoring the ligand in the 5-HT2A receptor binding pocket, while modifications to the acetamide group and other positions on the phenyl ring will modulate affinity and efficacy.

Core Structure-Activity Relationship Insights

The foundational principle for 5-HT2A agonism in this chemical class is the interaction of the 2,5-dimethoxy groups with the receptor. Studies on analogous compounds have demonstrated that both methoxy groups are critical for high potency. Deletion of the 5-methoxy group can lead to a significant drop in agonist potency, while the removal of the 2-methoxy group is even more detrimental to activity.[1]

Phenyl Ring Substitutions

Lipophilic substituents at the 4-position of the phenyl ring generally increase agonist potency at 5-HT2 receptors.[1][4] This suggests that a hydrophobic sub-pocket exists within the receptor that can be favorably occupied.

  • Halogens (F, Cl, Br, I): Increasing the size and lipophilicity of the halogen at the 4-position is expected to correlate with increased 5-HT2A affinity. For instance, the bromo-substituted analog is often more potent than the chloro- or fluoro-substituted ones.[1][4]

  • Alkyl Groups: Small alkyl groups (e.g., methyl, ethyl) at the 4-position are also anticipated to enhance potency.

  • Other Substituents: The introduction of polar or bulky groups at other positions on the phenyl ring may disrupt the optimal binding conformation and reduce activity.

Acetamide Moiety Modifications

The acetamide group provides a key point for structural diversification. Modifications here can influence hydrogen bonding interactions, metabolic stability, and overall pharmacokinetic properties.

  • N-Substitution: Alkylation or arylation on the nitrogen of the acetamide could probe additional binding interactions within the receptor.

  • α-Substitution: Introducing substituents on the carbon alpha to the carbonyl group can alter the electronic properties and steric profile of the ligand.

Comparative Analysis of Hypothetical Derivatives

To illustrate the predicted SAR, the following table outlines a series of hypothetical this compound derivatives and their expected relative potencies at the 5-HT2A receptor, based on extrapolation from known data of related compounds.

Compound IDR1 (4-position)R2 (Acetamide N)R3 (Acetamide α)Predicted 5-HT2A Agonist Potency (Relative)Rationale
ACET-1 HHHBaselineUnsubstituted parent compound.
ACET-2 BrHHHighA lipophilic bromine at the 4-position is known to significantly increase potency in related series.[1]
ACET-3 IHHHighestIodine, being more lipophilic than bromine, is predicted to further enhance potency.[4]
ACET-4 OCH3HHModerateA methoxy group may provide favorable interactions, but potentially less than a larger halogen.
ACET-5 BrCH3HModerate-HighN-methylation may slightly alter the binding pose, potentially reducing potency compared to the unsubstituted amine.
ACET-6 BrHCH3Moderateα-methylation introduces steric bulk near the carbonyl, which could disrupt optimal binding.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of this compound derivatives, adapted from methodologies reported for analogous compounds.[5][6][7]

General Synthesis of this compound Derivatives

This protocol describes a two-step process starting from a substituted 2,5-dimethoxyaniline.

Step 1: Synthesis of 2-Chloro-N-(substituted-2,5-dimethoxyphenyl)acetamide

  • Dissolve the desired substituted 2,5-dimethoxyaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the intermediate.

Step 2: (Optional) Nucleophilic Substitution on the α-Chloroacetamide

  • Dissolve the 2-chloro-N-(substituted-2,5-dimethoxyphenyl)acetamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Add the desired nucleophile (e.g., a secondary amine, sodium salt of a phenol) (1.2 eq).

  • Add a base such as potassium carbonate (1.5 eq) to facilitate the reaction.

  • Heat the mixture to 60-80 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Nucleophilic Substitution (Optional) Aniline Substituted 2,5-Dimethoxyaniline Intermediate 2-Chloro-N-(...dimethoxyphenyl)acetamide Aniline->Intermediate Aprotic Solvent, Base ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate FinalProduct Final N-(...dimethoxyphenyl)acetamide Derivative Intermediate->FinalProduct Polar Aprotic Solvent, Base Nucleophile Nucleophile (e.g., R2NH) Nucleophile->FinalProduct

Caption: General synthetic scheme for this compound derivatives.

In Vitro 5-HT2A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized compounds for the human 5-HT2A receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]ketanserin or another suitable 5-HT2A antagonist radioligand.

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • Non-specific binding control: Mianserin (10 µM).

    • Synthesized test compounds at various concentrations.

  • Procedure:

    • Prepare cell membranes from the HEK293-h5-HT2A cells.

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the test compound at varying concentrations.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add mianserin.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filter plate and add scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Diagram of Binding Assay Workflow

G Start Prepare Reagents: - h5-HT2A Membranes - [³H]Radioligand - Test Compounds Incubation Incubate Reagents in 96-Well Plate Start->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Quantify Radioactivity) Filtration->Counting Analysis Data Analysis: - Calculate IC50 - Convert to Ki Counting->Analysis

Caption: Workflow for the in vitro 5-HT2A receptor binding assay.

Predicted Signaling Pathway

Agonist binding to the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is expected to initiate the following signaling cascade:

  • Receptor Activation: The this compound derivative binds to and stabilizes the active conformation of the 5-HT2A receptor.

  • G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

    • DAG and elevated intracellular Ca²⁺ activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Diagram of 5-HT2A Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq Protein Receptor->G_Protein Agonist Binding PLC Phospholipase C (PLC) G_Protein->PLC GTP/GDP Exchange PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ligand Acetamide Derivative Ligand->Receptor

Caption: Expected signaling cascade upon agonist binding to the 5-HT2A receptor.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area for the development of novel 5-HT2A receptor ligands. Based on robust data from structurally similar compound series, it is predicted that substitutions on the phenyl ring, particularly at the 4-position with lipophilic groups, will be a key determinant of binding affinity. Modifications to the acetamide moiety itself offer further opportunities to fine-tune the pharmacological profile.

The experimental protocols provided herein offer a clear path for the synthesis and evaluation of a focused library of these derivatives. Future work should prioritize the systematic exploration of substitutions at the 4-position of the phenyl ring and on the acetamide nitrogen to validate these SAR predictions. Functional assays to determine agonist, antagonist, or partial agonist activity will be crucial in elucidating the full potential of this chemical class for therapeutic applications.

References

A Senior Application Scientist's Guide to Investigating the In Vitro Biological Activity of N-(2,5-Dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Focused Investigation

N-(2,5-Dimethoxyphenyl)acetamide is an organic compound characterized by an acetamide group linked to a dimethoxyphenyl ring. The presence of these functional groups provides a compelling reason to investigate its potential biological activities. Acetamide derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of effects including anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][3] The dimethoxy-substituted phenyl ring is also a common feature in many biologically active molecules, influencing properties like metabolic stability and receptor binding.

This guide provides a structured, comparative framework for conducting an initial in vitro screening of this compound. We will move beyond simple protocol recitation to explain the causal logic behind assay selection and experimental design. The objective is to empower researchers to generate robust, reproducible data that can effectively guide further drug discovery efforts. For each potential biological activity, we will benchmark our test compound against a well-characterized industry standard, providing a clear context for interpreting the results.

I. General Workflow for In Vitro Screening

A systematic approach is crucial for the efficient evaluation of a novel compound. The following workflow outlines a logical progression from initial toxicity assessment to more specific functional assays. This ensures that data from downstream assays are not confounded by unintended cytotoxic effects.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening (Non-Cytotoxic Concentrations) cluster_2 Phase 3: Data Analysis & Next Steps A Compound Acquisition & QC (Purity, Solubility) B Cytotoxicity Screening (e.g., MTT Assay) A->B Establish solubility in vehicle C Antioxidant Activity (e.g., DPPH Assay) B->C Select concentrations with >90% viability D Anti-inflammatory Activity (e.g., COX Inhibition, NO Assay) B->D Select concentrations with >90% viability E Enzyme Inhibition (Target-specific assay) B->E Select concentrations with >90% viability F Determine IC50 / EC50 Values C->F D->F E->F G Compare to Reference Compounds F->G H Mechanism of Action Studies G->H If promising activity is observed

Caption: General workflow for in vitro screening of a novel compound.

II. Assessment of Cytotoxicity

Expertise & Causality: Before assessing any specific biological function, it is imperative to determine the cytotoxic profile of this compound. This foundational assay identifies the concentration range at which the compound is toxic to cells, ensuring that any observed effects in subsequent functional assays (like anti-inflammatory or antioxidant activity) are not merely a byproduct of cell death.[4][5] The MTT assay is a classic, cost-effective choice for this initial screen. It relies on the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.

Comparative Framework:

  • Test Compound: this compound

  • Reference Compound: Doxorubicin (a well-known chemotherapy agent with potent cytotoxic effects).

  • Primary Endpoint: IC50 (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity
CompoundCell LineAssayIC50 (µM) [Hypothetical Data]
This compoundHeLaMTT85.2
DoxorubicinHeLaMTT0.15
Detailed Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid vehicle-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

III. Assessment of Antioxidant Activity

Expertise & Causality: Many acetamide derivatives have been reported to possess antioxidant properties.[1] This activity involves scavenging free radicals, which are implicated in a variety of diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple chemical assay to evaluate free radical scavenging activity. DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[6] This color change is directly proportional to the antioxidant capacity of the compound.

Comparative Framework:

  • Test Compound: this compound

  • Reference Compound: Trolox (a water-soluble analog of Vitamin E, a standard antioxidant).

  • Primary Endpoint: IC50 (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation: Comparative Antioxidant Activity
CompoundAssayIC50 (µM) [Hypothetical Data]
This compoundDPPH45.7
TroloxDPPH8.9
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light. Prepare various concentrations of the test compound and Trolox in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Controls: Include a negative control (100 µL methanol + 100 µL DPPH solution) and a blank (100 µL methanol + 100 µL methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

IV. Assessment of Anti-inflammatory Activity

Expertise & Causality: Inflammation is a biological response mediated by enzymes like cyclooxygenases (COX-1 and COX-2).[7] NSAIDs (Non-steroidal anti-inflammatory drugs) often function by inhibiting these enzymes. Given the structural motifs in this compound, evaluating its ability to inhibit COX enzymes is a logical step.[8] An alternative or complementary assay is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to a large production of NO, a key inflammatory mediator.

Comparative Framework:

  • Test Compound: this compound

  • Reference Compound: Diclofenac (a potent NSAID used as a standard for anti-inflammatory assays).[9]

  • Primary Endpoint: IC50 (the concentration of the compound that inhibits enzyme activity or NO production by 50%).

Data Presentation: Comparative Anti-inflammatory Activity
CompoundAssay TargetIC50 (µM) [Hypothetical Data]
This compoundCOX-212.3
This compoundiNOS (NO)25.1
DiclofenacCOX-20.5
DiclofenaciNOS (NO)>100

Workflow for In Vitro Anti-inflammatory Assay

G A Seed RAW 264.7 macrophages in 96-well plate B Pre-treat cells with This compound or Diclofenac (1 hr) A->B C Stimulate with LPS (1 µg/mL) (except for negative control) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess Assay for Nitrite (NO proxy) Quantification E->F G Measure Absorbance at 540 nm F->G H Calculate % NO Inhibition and determine IC50 G->H

Caption: Workflow for the LPS-induced NO production assay.

Detailed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations (determined from the MTT assay) of this compound or Diclofenac for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration, which is a stable proxy for NO production.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-only treated cells. Plot the percentage inhibition against compound concentration to determine the IC50.

V. Assessment of Enzyme Inhibition

Expertise & Causality: Many drugs exert their effects by inhibiting specific enzymes.[10][11] An in vitro enzyme inhibition assay provides direct evidence of a compound's interaction with a target enzyme and can elucidate the mechanism of action (e.g., competitive, non-competitive).[12] The choice of enzyme would depend on the therapeutic area of interest. For example, if anticancer activity is hypothesized, one might choose a kinase like EGFR or a protease like Caspase-3. This assay is essential for understanding how a drug works at a molecular level.[10]

Comparative Framework:

  • Test Compound: this compound

  • Reference Compound: A known inhibitor for the selected enzyme (e.g., Staurosporine for a broad-spectrum kinase assay).

  • Primary Endpoint: IC50, Ki (inhibition constant), and mode of inhibition.

Conceptual Pathway: Enzyme Inhibition

G E Enzyme ES E-S Complex E->ES EI E-I Complex E->EI Competitive S Substrate S->ES I Inhibitor (Test Cmpd) I->EI P Product ES->P k_cat

Caption: Simplified model of competitive enzyme inhibition.

Detailed Experimental Protocol: General Kinase Inhibition Assay (Fluorescence-based)
  • Reagent Preparation: Prepare assay buffer, a solution of the target kinase, a fluorescently-labeled peptide substrate, and ATP.

  • Compound Plating: In a 384-well plate, serially dilute this compound and the reference inhibitor.

  • Enzyme Addition: Add the kinase to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to initiate the phosphorylation reaction.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Reaction Termination: Add a stop solution containing a chelating agent (e.g., EDTA) to stop the reaction by sequestering the Mg2+ required by the kinase.

  • Data Acquisition: Read the plate on a fluorescence polarization reader. The phosphorylation of the substrate will cause a change in its polarization.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls (no enzyme and no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve. Further kinetic studies varying both substrate and inhibitor concentrations can be performed to determine the mode of inhibition (e.g., using Lineweaver-Burk plots).[12]

Conclusion

This guide outlines a logical, multi-faceted approach to characterizing the potential in vitro biological activities of this compound. By starting with a foundational cytotoxicity screen and progressing to targeted functional assays for antioxidant, anti-inflammatory, and enzyme inhibitory properties, researchers can build a comprehensive activity profile for this novel compound. The inclusion of industry-standard reference compounds at each stage is critical for contextualizing the potency and potential of this compound. The detailed, self-validating protocols provided herein serve as a robust starting point for any laboratory equipped for cell-based and biochemical screening. Positive results from this in vitro cascade would provide a strong rationale for advancing the compound to more complex cellular models and subsequent in vivo studies.

References

A Comparative Guide to the Synthesis of N-(2,5-Dimethoxyphenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-(2,5-Dimethoxyphenyl)acetamide and a Critical Evaluation of its Synthetic Pathways

This compound, a key building block in the synthesis of various pharmacologically active compounds, demands robust and efficient synthetic methodologies. Its structural motif is present in a range of molecules targeted for their interaction with biological systems. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and the overall economic and environmental viability of the process. This guide provides a comprehensive comparison of the primary methods for the synthesis of this compound, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their specific applications.

We will delve into the classical approaches of N-acetylation using acetic anhydride and acetyl chloride, dissecting the nuances of each method. Furthermore, we will explore emerging greener alternatives that address the growing need for sustainable chemical manufacturing. Each method will be evaluated based on its reaction efficiency, ease of execution, safety profile, and scalability.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound predominantly commences with the nucleophilic substitution reaction on an acetylating agent by the starting material, 2,5-dimethoxyaniline. The two methoxy groups on the aniline ring are electron-donating, which increases the nucleophilicity of the amino group and facilitates the reaction. The choice of the acetylating agent and the reaction conditions are the primary variables that distinguish the different synthetic routes.

Method Starting Material Reagents Base/Catalyst Solvent Temp. (°C) Time (h) Typical Yield (%)
1. Acetic Anhydride 2,5-DimethoxyanilineAcetic AnhydrideSodium AcetateWater25-500.5 - 1>90
2. Acetyl Chloride 2,5-DimethoxyanilineAcetyl ChlorideTriethylamine/PyridineDichloromethane0 - 251 - 2>90
3. Green Method 2,5-DimethoxyanilineGlacial Acetic AcidSolid Acid Catalyst (e.g., Zeolite)Solvent-free or high-boiling solvent80-120 (or MW)1 - 385-95

Method 1: Acetylation with Acetic Anhydride

This is a widely employed, cost-effective, and high-yielding method for the N-acetylation of anilines. Acetic anhydride is a less aggressive acetylating agent than acetyl chloride, making the reaction easier to control.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid and forming the stable amide product. The use of a weak base like sodium acetate is crucial; it deprotonates the anilinium ion that may form in the presence of the acetic acid byproduct, regenerating the nucleophilic free amine and driving the reaction to completion.

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline 2,5-Dimethoxyaniline Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Tetrahedral Product This compound Tetrahedral->Product Collapse & Elimination Byproduct Acetic Acid Tetrahedral->Byproduct

Caption: Mechanism of Acetylation with Acetic Anhydride.

Advantages:
  • High Yield: Typically provides excellent yields of the desired product.[1]

  • Cost-Effective: Acetic anhydride and sodium acetate are relatively inexpensive reagents.

  • Safety: Less hazardous than using acetyl chloride.

Disadvantages:
  • Byproduct Removal: The acetic acid byproduct needs to be neutralized and removed during workup.

  • Reaction Rate: Can be slower than the reaction with acetyl chloride.

Method 2: Acetylation with Acetyl Chloride

Acetyl chloride is a more reactive acetylating agent than acetic anhydride, leading to a faster reaction. However, it requires more stringent reaction conditions and careful handling.

Mechanistic Rationale

Similar to the acetic anhydride method, the reaction follows a nucleophilic acyl substitution pathway. The highly electrophilic carbonyl carbon of acetyl chloride is readily attacked by the amino group of 2,5-dimethoxyaniline. The reaction generates hydrogen chloride (HCl) as a byproduct, which is a strong acid. Therefore, a stoichiometric amount of a base, such as triethylamine or pyridine, is essential to neutralize the HCl and prevent the protonation of the starting aniline.

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline 2,5-Dimethoxyaniline Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcetylChloride Acetyl Chloride AcetylChloride->Tetrahedral Base Base (e.g., Pyridine) Byproduct Base-HCl Salt Base->Byproduct Product This compound Tetrahedral->Product Collapse & Elimination Tetrahedral->Byproduct

Caption: Mechanism of Acetylation with Acetyl Chloride.

Advantages:
  • Fast Reaction: The high reactivity of acetyl chloride leads to shorter reaction times.

  • High Yield: Generally provides very high yields.

Disadvantages:
  • Hazardous Reagent: Acetyl chloride is corrosive, moisture-sensitive, and releases HCl gas.

  • Strict Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride.

  • Byproduct Removal: The hydrochloride salt of the base needs to be removed during the workup.

Method 3: Green Synthesis Approaches

In line with the principles of green chemistry, methods that reduce the use of hazardous reagents and solvents are gaining prominence.

Microwave-Assisted Synthesis with Acetic Acid

This method utilizes glacial acetic acid as both the acetylating agent and the solvent, often accelerated by microwave irradiation.[2] This approach avoids the use of the more hazardous acetic anhydride or acetyl chloride.

Solid Acid Catalysis

The use of recyclable solid acid catalysts, such as zeolites or montmorillonite clays, can promote the acetylation of anilines with acetic anhydride under milder conditions and often in the absence of a solvent.[3]

Advantages of Green Methods:
  • Reduced Hazard: Avoids the use of corrosive and lachrymatory reagents.

  • Atom Economy: Can have a higher atom economy, especially when using acetic acid directly.

  • Easier Workup: Often involves simpler purification procedures.

Disadvantages of Green Methods:
  • Potentially Harsher Conditions: Some methods may require higher temperatures or specialized equipment like a microwave reactor.

  • Catalyst Cost and Availability: The cost and availability of some solid acid catalysts may be a consideration.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride
  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 2,5-dimethoxyaniline in 100 mL of deionized water containing 5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

  • In a separate beaker, prepare a solution of 8.0 g of sodium acetate in 50 mL of deionized water.

  • To the solution of 2,5-dimethoxyaniline hydrochloride, add 6.0 mL of acetic anhydride with vigorous stirring.

  • Immediately after the addition of acetic anhydride, add the sodium acetate solution in one portion.

  • Continue to stir the mixture for 15-20 minutes. A white precipitate of this compound will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Synthesis of this compound using Acetyl Chloride
  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5.0 g of 2,5-dimethoxyaniline and 100 mL of anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Add 5.0 mL of triethylamine to the solution.

  • Slowly add a solution of 3.0 mL of acetyl chloride in 20 mL of anhydrous dichloromethane from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding 50 mL of water.

  • Separate the organic layer and wash it sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the product from a suitable solvent like ethyl acetate/hexane.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0 (s, 1H, NH), ~7.8 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.6 (dd, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 2.20 (s, 3H, COCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168.5 (C=O), ~153.0 (Ar-C), ~142.0 (Ar-C), ~128.0 (Ar-C), ~113.0 (Ar-C), ~110.0 (Ar-C), ~105.0 (Ar-C), 56.0 (OCH₃), 55.5 (OCH₃), 24.0 (COCH₃).

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1220 and ~1040 (C-O stretch).

Conclusion and Recommendations

For most laboratory-scale syntheses, the acetic anhydride method offers the best balance of high yield, cost-effectiveness, and operational safety.[1] Its straightforward procedure and the use of less hazardous materials make it an ideal choice for routine preparations.

The acetyl chloride method is a viable alternative when a faster reaction is desired, but it necessitates more rigorous handling of reagents and reaction conditions.

For researchers focused on sustainable practices or industrial-scale production, exploring green synthesis methods is highly recommended. While they may require initial optimization, the long-term benefits of reduced waste and improved safety are significant.

Ultimately, the optimal synthesis method for this compound will depend on the specific requirements of the researcher, including the desired scale, available resources, and safety considerations. This guide provides the foundational knowledge and practical protocols to make an informed and effective choice.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2,5-Dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

The culmination of research and discovery in the laboratory is often accompanied by a critical, yet frequently overlooked, responsibility: the safe and compliant disposal of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of N-(2,5-Dimethoxyphenyl)acetamide, a compound used in various research applications. As scientists, our commitment to rigorous methodology must extend to the entire lifecycle of the chemicals we use, ensuring the safety of our colleagues, the community, and the environment.

Part 1: Pre-Disposal Compound Assessment

Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is non-negotiable. This compound (CAS No. 3467-59-2) is an aromatic acetamide derivative.[1] While comprehensive toxicological data may not be readily available for every research chemical, a review of its Safety Data Sheet (SDS) is the foundational step. The SDS provides critical information on physical and chemical properties, hazards, and required personal protective equipment (PPE).

Key Hazard Considerations:

  • Irritation: Similar compounds can cause skin, eye, and respiratory irritation.[2][3]

  • Toxicity: The specific toxicity is not well-documented, so it should be handled as a substance with unknown toxicological properties, minimizing exposure at all times.

  • Environmental Fate: Improper disposal can lead to environmental contamination.[4] It is crucial that this compound does not enter drains or waterways.[5]

Part 2: The Disposal Decision Workflow

The path from chemical waste generation to final disposal involves a series of critical decisions. This workflow ensures that all forms of this compound waste are handled systematically and safely.

DisposalWorkflow cluster_Start 1. Waste Identification cluster_Characterize 2. Waste Characterization cluster_Segregate 3. Segregation & Containerization cluster_Label 4. Labeling & Storage cluster_End 5. Final Disposition Start Waste containing This compound is generated Char Determine Waste Form: - Pure Solid? - Solution? - Contaminated Labware? Start->Char Solid Solid Waste Container (e.g., Lined Drum) Char->Solid Pure Solid Liquid Liquid Waste Container (Segregate Halogenated/ Non-Halogenated Solvents) Char->Liquid Solution Labware Contaminated Sharps/ Debris Container Char->Labware Contaminated Labware LabelStore Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms Store in Satellite Accumulation Area Solid->LabelStore Liquid->LabelStore Labware->LabelStore EHS Contact Institutional EHS for Waste Pickup Request LabelStore->EHS Disposal Transfer to Licensed Hazardous Waste Contractor (Incineration Preferred) EHS->Disposal

Caption: Disposal decision workflow for this compound waste streams.

Part 3: Detailed Disposal Protocols

Adherence to a detailed, step-by-step protocol is essential for safety and compliance. The following procedures are based on established best practices for laboratory chemical waste management.[4][6][7]

Experimental Protocol 1: Disposal of Solid Waste

  • PPE: Don appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side shields.

  • Container Selection: Choose a sturdy, leak-proof container with a secure lid that is compatible with the chemical.[4] Plastic is often preferred.[6]

  • Waste Transfer: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust. If the material is a fine powder, use a damp paper towel to wipe down the spatula and weighing boat, placing the towel in the waste container.

  • Labeling: As soon as the first waste is added, affix a hazardous waste label.[7] The label must include the words "Hazardous Waste," the full chemical name "this compound," and a list of all contents.[8][9]

  • Storage: Keep the container tightly sealed except when adding waste.[9][10] Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[8]

Experimental Protocol 2: Disposal of Liquid Waste (Solutions)

  • PPE: Wear appropriate PPE, including splash goggles and potentially a face shield depending on the procedure.

  • Waste Segregation: This is a critical step. Do NOT mix incompatible waste streams.[10][11]

    • If this compound is dissolved in a non-halogenated solvent (e.g., acetone, ethanol, hexanes), collect it in a container designated for non-halogenated organic waste.

    • If it is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a container for halogenated organic waste.

  • Container and Labeling: Use a designated, leak-proof liquid waste container. Label it immediately with "Hazardous Waste" and list all chemical constituents, including solvents, with estimated percentages.[9]

  • Storage: Store the sealed container in secondary containment (e.g., a spill tray) to mitigate leaks or spills.[4][7] Do not overfill containers; leave at least 10% headspace for expansion.[11]

Experimental Protocol 3: Disposal of Contaminated Labware and Debris

  • PPE: Standard PPE is required.

  • Decontamination of Glassware: For reusable glassware, perform a triple rinse with a suitable solvent. The first rinseate is considered hazardous and must be collected and disposed of as liquid chemical waste (see Protocol 2).[10] Subsequent rinses may also require collection depending on the chemical's toxicity and local regulations.

  • Solid Debris: Disposable items like gloves, weigh paper, and pipette tips that are contaminated with this compound must be disposed of as hazardous solid waste.[7] Collect them in a lined, sealable container clearly marked as "Hazardous Waste."

  • Sharps: Chemically contaminated needles, syringes, or broken glass must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[12]

Part 4: Regulatory Framework and Best Practices

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] A core principle of RCRA is that the generator of the waste is responsible for it from "cradle-to-grave." This means your responsibility does not end until the waste is properly treated or destroyed.

Table 1: Waste Characterization and Disposal Summary

Waste StreamPotential Hazard ClassRecommended Disposal MethodKey Considerations
Pure, unused this compoundSolid, potentially toxicHigh-temperature incinerationDo not mix with other waste. Keep in original, clearly labeled container if possible.
Solutions in non-halogenated solventsFlammable, toxic liquidIncinerationSegregate from halogenated waste. Ensure container is properly vented if necessary.
Solutions in halogenated solventsToxic liquidIncinerationSegregate from non-halogenated waste. Halogenated waste streams often have higher disposal costs.
Contaminated lab debris (gloves, paper)Solid wasteIncinerationBag waste inside the primary container to prevent contamination of the exterior.

Note: This table provides general guidance. Final waste classification and disposal decisions must be made in consultation with your institution's Environmental Health & Safety (EHS) department.[6][7]

The ultimate goal of a robust waste management plan is to minimize waste generation whenever possible.[6][11] This can be achieved by ordering only the necessary quantities of chemicals and maintaining an accurate inventory to avoid expiration.

By adhering to these protocols, you not only ensure compliance with regulations but also foster a culture of safety and environmental responsibility that is the hallmark of scientific excellence.

References

  • Daniels Health. (2025, May 21).
  • Ace Waste.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.